Tibezonium Iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPICCNZMNDQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32IN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905128 | |
| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54663-47-7 | |
| Record name | Tibezonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54663-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tibezonium iodide [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054663477 | |
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| Record name | Tibezonium iodide | |
| Source | DrugBank | |
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| Record name | Tibezonium iodide | |
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| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |
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| Record name | Tibezonium iodide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.876 | |
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| Record name | TIBEZONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9P274AJEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Tibezonium Iodide: A Technical Guide to its Synthesis and Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibezonium iodide is a quaternary ammonium compound with antiseptic properties, primarily used for local oral treatment. This technical guide provides a comprehensive overview of its synthesis and structural characterization based on available scientific literature. While detailed experimental protocols and raw analytical data are not extensively available in the public domain, this document consolidates the known information to guide researchers and drug development professionals. The synthesis is understood to originate from a 1,5-benzodiazepine derivative, and its structural identity is confirmed by its molecular formula, weight, and various spectroscopic and physical properties. This guide presents the available data in a structured format, including tables for quantitative information and diagrams to illustrate the synthetic workflow.
Introduction
This compound, with the CAS Registry Number 54663-47-7, is recognized for its bactericidal activity. It belongs to the class of 1,5-benzodiazepine derivatives and is utilized as an antiseptic agent. Understanding its synthesis and structural characteristics is crucial for its application, quality control, and further development in pharmaceutical formulations.
Synthesis of this compound
The synthesis of this compound has been reported by D. Nardi and colleagues in a Swiss patent and subsequent publications. While the full, detailed experimental protocol is not publicly accessible, the synthesis can be inferred to be a multi-step process culminating in the formation of the quaternary ammonium iodide salt.
General Synthetic Workflow
The synthesis likely involves the following key stages:
-
Formation of the 1,5-Benzodiazepine Core : This is the foundational structure of this compound.
-
Introduction of the Thioether Linkage : A crucial step to append the side chain.
-
Quaternization : The final step to form the active quaternary ammonium iodide.
The logical relationship of this synthetic process can be visualized as follows:
The Early Research and Discovery of Tibezonium Iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
Tibezonium iodide, a quaternary ammonium salt derivative of 1,5-benzodiazepine, emerged in the mid-1970s as a promising topical antiseptic for oropharyngeal use. Early research elucidated its potent antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans, alongside local anesthetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational research on this compound, summarizing key quantitative data, outlining experimental methodologies based on available literature, and visualizing its proposed mechanism of action and experimental workflows.
Introduction
This compound, chemically identified as N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b]diazepin-4-ylthio)ethanaminium iodide, is a multifaceted compound developed for the prevention and treatment of infections in the oral cavity. Its discovery was part of a broader exploration of benzodiazepine derivatives for novel therapeutic applications beyond their well-known central nervous system effects. The early investigations, primarily conducted in the 1970s and 1980s, established its profile as a broad-spectrum antimicrobial agent with additional beneficial properties for treating oro-pharyngeal discomfort.
Early Discovery and Synthesis
Mechanism of Action
The therapeutic effects of this compound are attributed to a multi-faceted mechanism of action.
-
Antiseptic Action: As a quaternary ammonium compound, this compound acts as a cationic surfactant. Its lipophilic components facilitate its incorporation into the lipid bilayers of microbial cell membranes. This disrupts the membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell lysis and death. The iodide ion is also thought to contribute to the antimicrobial effect.
-
Local Anesthetic Action: this compound exhibits local anesthetic properties by blocking sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a numbing effect that can alleviate the pain associated with sore throats and other oral irritations.
-
Anti-inflammatory and Mucolytic Effects: Early research also noted its anti-inflammatory and mucolytic properties, which help in reducing swelling and the viscosity of mucus in the respiratory tract, respectively.
In-Vitro Antimicrobial Studies
Early in-vitro studies were crucial in establishing the antimicrobial spectrum and potency of this compound. The primary method used was likely the agar dilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocols (Based on available abstracts and standard practices of the era)
Determination of Minimum Inhibitory Concentration (MIC):
-
Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with Candida albicans, would have been selected.
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Culture Media: Appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast) would have been prepared and autoclaved.
-
Drug Dilution: A series of agar plates containing twofold dilutions of this compound would have been prepared.
-
Inoculation: The microbial strains would be cultured in broth to a standardized turbidity (e.g., 0.5 McFarland standard) and then inoculated onto the surface of the drug-containing and control (drug-free) agar plates.
-
Incubation: The inoculated plates would be incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for yeast).
-
MIC Determination: The MIC would be recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
Quantitative Data: In-Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from early studies.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ≤1 |
| Streptococcus pyogenes | Gram-positive | ≤1 |
| Other Gram-positive strains | Gram-positive | Good activity |
| Gram-negative strains | Gram-negative | Poor activity |
| Candida albicans | Yeast | 10 |
Data sourced from MedChemExpress, referencing early studies.
It was also noted that the bactericidal activity against S. aureus and S. pyogenes increased as the pH rose from 6.5-7.0 to 8.0-8.5.
Early In-Vivo and Clinical-Experimental Studies
Information on early in-vivo animal studies is limited in the currently accessible literature. However, a "clinico-experimental study" in stomatology was conducted to assess the efficacy and tolerability of this compound for oral infections.
Experimental Protocol (Logical Reconstruction)
The study likely involved the following workflow:
Quantitative Data: Human Pharmacokinetics
While detailed results from the earliest clinical trials are scarce, more recent studies on buccal mucoadhesive tablets containing this compound provide some pharmacokinetic data in healthy human volunteers.
| Parameter | Value |
| Cmax (salivary) | 16.02 µg/mL |
| Tmax (salivary) | 4 hours |
Data from a study on a mucoadhesive buccal tablet formulation.
Conclusion
The early research on this compound successfully identified it as a potent oropharyngeal antiseptic with a favorable combination of antimicrobial, local anesthetic, and anti-inflammatory properties. Its strong activity against Gram-positive bacteria, which are common culprits in oral and throat infections, supported its clinical development for these indications. While the detailed protocols of the original studies are not fully available, the foundational data clearly established the scientific basis for its use. Subsequent research has focused on optimizing its delivery through various formulations to enhance its therapeutic efficacy.
Pharmacological profile of Tibezonium Iodide as a quaternary ammonium compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium Iodide is a quaternary ammonium compound recognized for its therapeutic applications in treating oropharyngeal conditions.[1][2] Marketed under trade names such as Bexon and Antoral, it functions primarily as an antiseptic and local anesthetic agent, targeting the mucous membranes of the throat to provide relief from inflammation and discomfort.[3][4] As a member of the quaternary ammonium class of compounds, its pharmacological activity is rooted in its cationic surfactant properties, which allow for interaction with and disruption of microbial cell membranes.[5][6] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative efficacy and toxicity data, and the experimental methodologies used to determine these properties.
Chemical and Physical Properties
This compound is a 1,5-benzodiazepine derivative.[4] Its structure consists of a lipophilic quaternary ammonium cation paired with an iodide counterion.[1][2]
| Property | Value | Source |
| CAS Registry Number | 54663-47-7 | [4] |
| Molecular Formula | C28H32IN3S2 | [4][7] |
| Molecular Weight | 601.61 g/mol | [7][8] |
| IUPAC Name | N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][5][7]diazepin-4-ylthio)ethanaminium iodide | [1] |
| Appearance | Crystals from isopropanol | [4] |
| Melting Point | 162°C | [4] |
Pharmacodynamics and Mechanism of Action
The therapeutic effects of this compound are multifaceted, stemming from its activity as an antimicrobial, local anesthetic, anti-inflammatory, and mucolytic agent.[5]
Antimicrobial Action
As a quaternary ammonium compound, this compound's primary antimicrobial action is the disruption of pathogenic cell membranes.[3][5] The cationic head of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, cell lysis, and ultimately, cell death.[5] This mechanism is effective against a range of microorganisms, particularly Gram-positive bacteria.[9] The presence of the iodide ion is noted to enhance this antimicrobial activity.[5]
Local Anesthetic Action
This compound exhibits local anesthetic properties by blocking sodium channels in neuronal cell membranes.[3] This blockade inhibits the initiation and propagation of nerve impulses, which results in a numbing sensation in the treated area.[3] This action provides symptomatic relief from the irritation and pain associated with throat infections and inflammation.[5]
Anti-inflammatory and Mucolytic Effects
The compound also demonstrates anti-inflammatory effects, helping to reduce swelling and discomfort in the respiratory passages.[5] Furthermore, it possesses mucolytic properties, aiding in the reduction of mucus viscosity. This facilitates easier expulsion of mucus from the respiratory tract, which is beneficial in conditions characterized by thick mucus.[5]
Below is a diagram illustrating the dual antiseptic and local anesthetic mechanisms of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the antimicrobial activity and toxicity of this compound.
Table 1: In Vitro Antimicrobial Activity
| Organism | Parameter | Concentration | Conditions |
| Staphylococcus aureus | MIC | ≤1 µg/mL | - |
| Streptococcus pyogenes | MIC | ≤1 µg/mL | - |
| S. aureus & S. pyogenes | Bacteriostatic/Bactericidal | 5-10 µg/mL | 15-30 min exposure |
| S. aureus & S. pyogenes | Bactericidal Activity | 0.25-5 µg/mL | 30 min, pH 8.0-8.5 |
Data sourced from MedChemExpress.[9]
Table 2: Acute Toxicity Data
| Species | Route of Administration | LD50 |
| Mice | Oral | 9000 mg/kg |
| Mice | Intraperitoneal (i.p.) | 42 mg/kg |
| Rats | Oral | >10000 mg/kg |
| Rats | Intraperitoneal (i.p.) | 35 mg/kg |
Data sourced from Nardi et al., as cited by DrugFuture.[4]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in readily available literature. However, based on the reported findings, standard methodologies for assessing antimicrobial activity were likely employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were likely determined using a broth microdilution or agar dilution method.
Objective: To determine the MIC of this compound against Gram-positive bacteria such as S. aureus and S. pyogenes.
General Protocol (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
The workflow for a typical MIC determination experiment is visualized below.
Evaluation of Salivary Bacterial Count
Studies have been conducted to verify the effect of this compound on the bacterial flora in human saliva.[10]
Objective: To assess the in-vivo antibacterial efficacy of this compound in the oral cavity.
General Protocol (as inferred from Calzavara et al.): [10]
-
Volunteer Recruitment: A cohort of human volunteers is selected.
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Baseline Sample Collection: Saliva samples are collected from each volunteer before any treatment is administered.
-
Treatment Administration: The study is conducted in a double-blind, cross-over fashion. Volunteers receive either a placebo or a pharmaceutical form of this compound (e.g., lozenge).
-
Post-Treatment Sample Collection: Saliva samples are collected again at specified time points after administration.
-
Bacterial Counting: The total bacterial count in the pre- and post-treatment saliva samples is determined using standard microbiological techniques, such as plating serial dilutions and counting CFUs.
-
Statistical Analysis: The bacterial counts before and after treatment with this compound and the placebo are compared statistically to determine the significance of any reduction.
Safety and Toxicology
This compound exhibits low acute oral toxicity, as indicated by high LD50 values in mice and rats.[4] However, it shows significantly higher toxicity when administered intraperitoneally.[4] A safety data sheet indicates that the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11] Mutagenicity studies have also been performed, though specific outcomes are not detailed in the provided search results.[12] Caution is advised for individuals with thyroid disorders due to the potential for iodine absorption to interfere with thyroid function tests.[3]
Conclusion
This compound is a quaternary ammonium compound with a multifaceted pharmacological profile, making it an effective agent for the local treatment of oropharyngeal infections and irritations. Its primary mechanisms of action—bacterial membrane disruption and local anesthetic nerve blockade—address both the microbial cause and the symptoms of these conditions.[3][5] Quantitative data confirms its potent in vitro activity against key Gram-positive pathogens. While demonstrating low acute oral toxicity, its environmental and parenteral toxicity warrant careful handling and disposal.[4][11] This guide provides a foundational understanding for researchers and professionals involved in the study and development of antimicrobial and anesthetic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Doctors' Hub: this compound: Antiseptic Mouthwash and Lozenges [doctorshub1.blogspot.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound [drugfuture.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. CAS 7681-78-9: Mebezonium iodide | CymitQuimica [cymitquimica.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C28H32IN3S2 | CID 6918582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Clinico-experimental study of a new antibactorial agent for local use in stomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound|54663-47-7|MSDS [dcchemicals.com]
- 12. tibenzonium iodide | Semantic Scholar [semanticscholar.org]
Tibezonium Iodide: A Comprehensive Technical Review of its Dual Antiseptic and Local Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibezonium iodide is a quaternary ammonium compound recognized for its dual therapeutic action as both an antiseptic and a local anesthetic.[1] Primarily utilized in topical formulations for oropharyngeal conditions, it offers the dual benefit of microbial load reduction and symptomatic pain relief. This technical guide provides an in-depth review of the core mechanisms, quantitative efficacy data, and relevant experimental protocols pertaining to this compound's dual properties. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is a salt composed of a lipophilic quaternary ammonium cation and an iodide counterion.[2] Its clinical applications are primarily in the treatment of sore throat, pharyngitis, and other minor throat irritations. The compound's efficacy stems from its ability to simultaneously address the infectious and painful aspects of these conditions. As an antiseptic, it targets a broad range of pathogenic microorganisms, while its local anesthetic properties provide rapid relief from discomfort.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂IN₃S₂ | [2] |
| Molar Mass | 601.61 g·mol⁻¹ | [2] |
| Appearance | Crystals from isopropanol | |
| Melting Point | 162°C | |
| CAS Number | 54663-47-7 | [2] |
Mechanism of Action
Antiseptic Action
As a quaternary ammonium compound, this compound's primary antiseptic mechanism involves the disruption of microbial cell membranes.[1] The positively charged nitrogen atom of the cation is attracted to the negatively charged components of the microbial cell surface. This interaction leads to an alteration in cell membrane permeability, leakage of intracellular components, and ultimately, cell lysis and death.[1] The presence of the iodide ion is also believed to contribute to and enhance the overall antimicrobial activity.[1] This broad-spectrum action is effective against bacteria and fungi.
Local Anesthetic Action
The local anesthetic effect of this compound is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to these channels, the influx of sodium ions that is necessary for the depolarization of the nerve membrane is inhibited. This action prevents the initiation and propagation of nerve impulses, resulting in a localized numbing sensation and the alleviation of pain. The onset of this anesthetic effect is reported to be within a few minutes of application.
Quantitative Data
Antiseptic Efficacy
The antiseptic activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various pathogens.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | ≤1 | [3] |
| Streptococcus pyogenes | humanus | ≤1 | [3] |
Local Anesthetic Efficacy
Quantitative data on the specific onset and duration of the local anesthetic action of this compound are not detailed in the available literature, with reports only indicating an onset "within a few minutes".
Toxicological Data
| Test | Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Acute Toxicity | Mice | Oral | 9000 | |
| Acute Toxicity | Rats | Oral | >10000 | |
| Acute Toxicity | Mice | Intraperitoneal | 42 | |
| Acute Toxicity | Rats | Intraperitoneal | 35 |
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, standard methodologies for assessing antiseptic and local anesthetic properties would be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[4]
General Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or a suitable broth for fungi.
-
Serial Dilution: Two-fold serial dilutions of the this compound solution are performed in the wells of a 96-well microtiter plate, each containing the appropriate broth.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth without this compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity or pellet of microbial growth.
Assessment of Local Anesthetic Activity (Rabbit Cornea Test)
The rabbit corneal reflex test is a common in vivo method for evaluating the surface anesthetic activity of a compound.
Principle: The local anesthetic solution is applied to the cornea of a rabbit's eye. The anesthetic effect is determined by the absence of the corneal reflex (blinking) upon stimulation with a standardized filament.
General Protocol:
-
Animal Model: Healthy adult rabbits are used for the study.
-
Control Measurement: The baseline corneal reflex is established by touching the cornea with a fine, non-injurious stimulus (e.g., a cotton swab or a von Frey filament) and observing the blink response.
-
Application of Test Substance: A solution of this compound at a specific concentration is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control, receiving a vehicle solution.
-
Assessment of Anesthesia: At predetermined time intervals after application, the cornea is stimulated, and the presence or absence of the corneal reflex is recorded.
-
Data Collection: The onset of anesthesia (time to the first absence of the reflex) and the duration of anesthesia (time until the reflex returns to normal) are recorded. The number of stimuli that do not elicit a blink response over a set period can also be quantified.
Visualizations
Signaling Pathway: Local Anesthetic Action
References
In-vitro Antibacterial Spectrum of Tibezonium Iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tibezonium iodide is an antiseptic agent utilized for topical applications, particularly in the oropharyngeal region.[1] Its chemical structure, featuring a lipophilic quaternary ammonium cation and an iodide counterion, underpins its antimicrobial capabilities.[1] Understanding the in-vitro antibacterial spectrum of this compound is crucial for its clinical application and for guiding further research and development in the field of antiseptics and disinfectants.
Mechanism of Action
The primary antibacterial mechanism of this compound involves the disruption of bacterial cell membranes.[2][3] As a quaternary ammonium compound, its cationic head interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell lysis and death.[2] The presence of the iodide ion is believed to enhance this antimicrobial activity.[2]
Beyond its direct bactericidal effects, this compound also exhibits local anesthetic, anti-inflammatory, and mucolytic properties, which can be beneficial in the management of oropharyngeal infections.[2][3]
Below is a diagram illustrating the proposed mechanism of action:
In-vitro Antibacterial Spectrum
Existing research indicates that this compound is particularly effective against Gram-positive bacteria, which are common causative agents of oropharyngeal infections.[4]
Quantitative Data
Due to the limited availability of comprehensive studies in the public domain, a detailed table of Minimum Inhibitory Concentrations (MICs) against a wide array of bacterial strains cannot be provided at this time. The most specific data available indicates:
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | ≤1 | [5] |
| Streptococcus pyogenes humanus | Not Specified | ≤1 | [5] |
Further research has highlighted its activity against Streptococcus, Diplococcus, and Corynebacterium strains.[4] The bactericidal and bacteriostatic activity of this compound against Staphylococcus aureus SG 511 and Streptococcus pyogenes 821 has been noted to be pH-dependent, with enhanced activity at a pH of 8.0-8.5.[4]
Factors Influencing Activity
The antimicrobial efficacy of this compound can be influenced by environmental factors. The presence of organic matter, such as horse serum, has been observed to cause a slight reduction in its antimicrobial properties.[4] Conversely, the presence of saliva from both smokers and non-smokers does not appear to interfere with its activity.[4]
Experimental Protocols
The following sections describe standardized methodologies that are typically employed to determine the in-vitro antibacterial spectrum of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standard methods for MIC determination include broth microdilution and agar dilution.
4.1.1. Broth Microdilution Method
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.
-
Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
4.1.2. Agar Dilution Method
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of this compound are prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension (e.g., 1-2 µL) is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.
The following diagram illustrates a generalized workflow for determining the MIC of an antibacterial agent.
Conclusion
This compound is an effective antiseptic agent with a demonstrated in-vitro activity, particularly against Gram-positive bacteria implicated in oropharyngeal infections. Its mechanism of action, centered on the disruption of the bacterial cell membrane, provides a broad-spectrum antimicrobial effect. While the currently available public data on its complete antibacterial spectrum is limited, the established methodologies for determining antimicrobial susceptibility can be readily applied to further characterize its efficacy against a wider range of clinically relevant pathogens. Further research to generate a more comprehensive dataset of MIC values would be invaluable for optimizing its clinical use and exploring new therapeutic applications.
References
Tibezonium Iodide: A Structural Benzodiazepine with Atypical Functionality
An In-depth Technical Analysis for Drug Development Professionals
Executive Summary
Tibezonium iodide, a compound recognized for its antiseptic and local anesthetic properties, presents a unique case in pharmaceutical classification. While its chemical backbone unequivocally contains a 1,5-benzodiazepine moiety, its pharmacological profile diverges significantly from classical benzodiazepines, which are primarily central nervous system depressants. This guide elucidates the chemical classification of this compound, detailing its structural features and reconciling its classification as a benzodiazepine with its observed mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this atypical pharmaceutical agent.
Chemical Classification and Structure
This compound is authoritatively classified as a benzodiazepine based on its core molecular structure.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]ethanaminium iodide.[1] This nomenclature explicitly identifies the presence of a 1,5-benzodiazepine ring system.
The defining feature of a benzodiazepine is the fusion of a benzene ring to a seven-membered diazepine ring.[2] In the case of this compound, this core structure is further substituted, leading to its distinct pharmacological properties.
However, a critical feature of this compound's structure is that it is also a quaternary ammonium compound.[1][3] This is due to the presence of a positively charged nitrogen atom bonded to four carbon atoms, which is part of a side chain attached to the benzodiazepine core. This quaternary ammonium group is a key determinant of its biological activity and differentiates it from classical benzodiazepines.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]ethanaminium iodide[1] |
| CAS Number | 54663-47-7[1] |
| Molecular Formula | C28H32IN3S2[1] |
| Molecular Weight | 601.61 g/mol [1] |
| Chemical Class | Benzodiazepine, Quaternary Ammonium Compound[1][2] |
The Benzodiazepine Core and its Atypical Functionality
The presence of the benzodiazepine ring system in this compound is a matter of structural fact. The logical relationship can be visualized as follows:
Caption: Logical flow from structure to classification and function.
Classical benzodiazepines, such as diazepam and alprazolam, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system, leading to sedative, anxiolytic, and anticonvulsant effects. In stark contrast, the primary mechanism of action of this compound is attributed to its properties as a quaternary ammonium compound.
The positively charged quaternary ammonium group makes the molecule highly polar and significantly reduces its ability to cross the blood-brain barrier. This is a crucial distinction, as the central nervous system is the primary site of action for traditional benzodiazepines. Consequently, this compound does not exhibit the characteristic CNS depressant effects of its structural relatives.
Mechanism of Action: A Departure from the Norm
The observed pharmacological effects of this compound are consistent with its classification as a quaternary ammonium antiseptic and local anesthetic.
-
Antiseptic Activity: Quaternary ammonium compounds are cationic surfactants that disrupt the cell membranes of microorganisms, leading to cell lysis and death. This explains the efficacy of this compound as an oropharyngeal disinfectant.
-
Local Anesthetic Activity: While the precise mechanism for its local anesthetic effect is not extensively detailed in the provided search results, it is a known property of some quaternary ammonium compounds.
The multifaceted mechanism of action is depicted below:
Caption: Multifaceted mechanism of action of this compound.
Experimental Protocols and Data
Detailed experimental protocols for the synthesis or pharmacological testing of this compound were not available in the initial search results. The provided information primarily consists of its chemical classification and a qualitative description of its mechanism of action. Quantitative data on its antiseptic efficacy or anesthetic potency would require further literature review beyond the scope of this initial investigation.
Conclusion
References
In-Depth Technical Guide: Antimicrobial Activity of Tibezonium Iodide Against Streptococcus pyogenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial activity of Tibezonium Iodide against Streptococcus pyogenes, a significant human pathogen responsible for a wide range of infections. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing antimicrobial efficacy, and visualizes key mechanisms and workflows.
Introduction to this compound
This compound is a quaternary ammonium compound with antiseptic properties.[1] It is utilized in topical formulations for the treatment of infections in the mouth and throat.[2][3] Its multifaceted mechanism of action includes antiseptic, local anesthetic, and anti-inflammatory effects.[1] The primary antimicrobial action is attributed to its ability to disrupt the cellular membranes of bacteria, leading to cell lysis and death.[1] The presence of the iodide ion is considered to enhance this antimicrobial activity.[1]
Quantitative Antimicrobial Activity
Limited publicly available data exists on the specific antimicrobial potency of this compound against Streptococcus pyogenes. However, the following data points have been reported:
| Parameter | Value | Target Organism | Conditions |
| Minimum Inhibitory Concentration (MIC) | ≤1 μg/mL | S. pyogenes humanus | Not specified |
| Bactericidal Activity | Increases with rising pH | S. pyogenes 821 | pH range: 6.5-8.5 |
Table 1: Summary of Quantitative Data for this compound against Streptococcus pyogenes.[2]
Proposed Mechanism of Action
The primary antibacterial mechanism of this compound against Streptococcus pyogenes is the disruption of the bacterial cell membrane integrity. As a quaternary ammonium compound, the positively charged portion of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of action of this compound against S. pyogenes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Streptococcus pyogenes isolate
-
Mueller-Hinton Broth (MHB) supplemented with 5% laked horse blood
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C with 5% CO₂)
Procedure:
-
Bacterial Inoculum Preparation: Culture S. pyogenes on a blood agar plate for 18-24 hours. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in supplemented MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Prepare serial twofold dilutions of this compound in supplemented MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as compared to the positive control.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a blood agar plate.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Caption: General workflow for MIC and MBC determination.
Conclusion
This compound demonstrates in vitro activity against Streptococcus pyogenes, with a reported MIC of ≤1 μg/mL. Its mechanism of action, centered on the disruption of the bacterial cell membrane, is characteristic of quaternary ammonium compounds. While comprehensive quantitative data and specific experimental protocols are not widely published, standardized antimicrobial susceptibility testing methods provide a robust framework for further investigation into its efficacy. This guide serves as a foundational resource for researchers and professionals in the field of drug development, encouraging further exploration into the potential of this compound as an agent against S. pyogenes infections.
References
The Historical Context and In-Depth Technical Guide to Tibezonium Iodide in Stomatology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tibezonium iodide, a quaternary ammonium compound belonging to the benzodiazepine class of organic compounds, has a noteworthy history in the field of stomatology as a topical antiseptic.[1][2] Emerging in the mid-20th century, it was investigated for its efficacy in managing common oral pathologies, primarily bacterial infections, gingivitis, and dental plaque. Its mechanism of action is twofold: as a potent antiseptic agent that disrupts bacterial cell membranes, leading to cell lysis, and as a local anesthetic that blocks sodium channels in nerve fibers, offering symptomatic relief. This technical guide provides a comprehensive overview of the historical context of this compound, its mechanism of action, a summary of key quantitative data from early studies, and detailed experimental protocols relevant to its evaluation.
Historical Perspective
This compound was introduced as a novel antibacterial agent for the prevention and treatment of mouth infections. Early clinical and experimental studies, predominantly from the 1970s, explored its application in various oral and dental conditions. It was formulated in different delivery forms, including tablets, chewing gum, and mouthwashes, to target the oral mucosa and dental surfaces effectively.
A notable early clinico-experimental study investigated its impact on the bacterial flora of human saliva and its therapeutic efficacy in patients with marginal paradentitis and other oral diseases. The research highlighted a statistically significant reduction in salivary bacterial counts following its administration.
Quantitative Data Summary
The following tables summarize the key quantitative data available from historical and recent studies on this compound.
| Table 1: In Vitro Antimicrobial Activity of this compound | |
| Parameter | Value/Observation |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus and S. pyogenes humanus | ≤1 μg/mL[3] |
| Bacteriostatic and Bactericidal Activity Concentration | 5-10 μg/mL (15-30 min exposure) against Gram-positive strains[3] |
| pH-Dependent Bactericidal Activity vs. S. aureus and S. pyogenes 821 | Increased activity at pH 8.0-8.5 compared to pH 6.5-7.0 (at 0.25-5 μg/mL for 30 min)[3] |
| Table 2: Clinical Efficacy of this compound in Early Studies | |
| Condition Treated | Pharmaceutical Form |
| Marginal paradentitis and associated diseases | Tablets |
| Marginal paradentitis, piorrhoic paradontosis, alveolitis | Chewing Gum |
Note: The term "satisfactory" in the original studies was not explicitly defined with standardized indices but likely referred to clinical improvement as assessed by the investigators.
| Table 3: Pharmacokinetic Parameters of this compound from a Recent Study (Buccal Mucoadhesive Tablets) | |
| Parameter | Value |
| First-order salivary Cmax of this compound (TBN) | 16.02 µg/mL (within 4 hours)[4] |
| Maximum in vivo residence time | 11.37 hours[4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in stomatology, based on established principles and available information.
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol is a standardized method for evaluating the antimicrobial efficacy of a mouth rinse containing this compound.
-
Preparation of Microbial Inoculum:
-
Standard strains of relevant oral pathogens (e.g., Streptococcus mutans, Porphyromonas gingivalis) are cultured on appropriate agar plates.
-
A standardized microbial suspension (e.g., 1.5 × 10⁸ CFU/mL) is prepared in a suitable broth.
-
-
Inoculation of Agar Plates:
-
Mueller-Hinton agar supplemented with 5% sheep blood is prepared.
-
The agar surface is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
-
Application of Test Agent:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A defined volume (e.g., 100 μL) of the this compound mouth rinse is dispensed into each well. A placebo or negative control (e.g., sterile distilled water) is used in separate wells.
-
-
Incubation:
-
The inoculated plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).
-
-
Measurement and Interpretation:
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Saliva Bacterial Count Protocol (Historical Clinical Trial)
This protocol outlines a likely procedure for assessing the in vivo antibacterial effect of this compound on salivary flora.
-
Subject Recruitment and Baseline Sampling:
-
A cohort of healthy volunteers is recruited.
-
Subjects are instructed to refrain from oral hygiene procedures for a specified period before the baseline sample collection.
-
Unstimulated saliva is collected by expectoration into a sterile container for a defined period.
-
-
Treatment Administration:
-
Subjects are randomly assigned to either the this compound group or a placebo group in a double-blind, cross-over design.
-
The assigned treatment (e.g., mouthwash, tablet, or chewing gum) is administered according to a specified regimen.
-
-
Post-Treatment Saliva Collection:
-
Saliva samples are collected at predetermined time points after treatment administration.
-
-
Bacterial Enumeration:
-
Saliva samples are serially diluted in a suitable buffer (e.g., sterile saline).
-
Aliquots of each dilution are plated onto non-selective agar (e.g., Tryptic Soy Agar) for total bacterial counts.
-
Plates are incubated under appropriate conditions.
-
Colony-forming units (CFUs) are counted, and the bacterial concentration in the original saliva sample is calculated.
-
-
Statistical Analysis:
-
Statistical tests (e.g., t-test or ANOVA) are used to compare the change in bacterial counts from baseline between the treatment and placebo groups.[5]
-
Clinical Assessment of Gingivitis and Plaque (1970s Protocol)
This protocol describes the likely methodology for clinical trials evaluating this compound for gingivitis and plaque.
-
Patient Selection:
-
Patients with a certain level of pre-existing gingivitis and plaque are recruited.
-
-
Baseline Assessment:
-
Plaque Index (e.g., Quigley-Hein Plaque Index, modified by Turesky):
-
Gingival Index (e.g., Löe and Silness Gingival Index):
-
-
Treatment and Control:
-
Patients are randomly assigned to a treatment group (this compound in a specific formulation) or a control group (placebo).
-
The treatment is administered for a defined period (e.g., several weeks or months).
-
-
Follow-up Assessments:
-
Plaque and Gingival Indices are re-evaluated at specified intervals.
-
-
Data Analysis:
-
The mean changes in plaque and gingivitis scores from baseline are compared between the groups using statistical tests like the t-test.[5]
-
Mechanisms of Action and Signaling Pathways
Antiseptic Action: Bacterial Membrane Disruption
As a quaternary ammonium compound, this compound's primary antiseptic mechanism involves the disruption of the bacterial cell membrane.[10][11][12] This process can be visualized as a multi-step interaction.
Caption: Bacterial membrane disruption by this compound.
Local Anesthetic Action: Sodium Channel Blockade
The local anesthetic effect of this compound is achieved by blocking voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of nerve impulses perceived as pain.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordreference.com [oxfordreference.com]
- 7. medicalalgorithms.com [medicalalgorithms.com]
- 8. Gingival Index (By Loes and Sillness) | PPTX [slideshare.net]
- 9. periobasics.com [periobasics.com]
- 10. [PDF] Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. zahnwelt-mohsen.de [zahnwelt-mohsen.de]
- 13. researchgate.net [researchgate.net]
- 14. Interactions of local anesthetics with voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Tibezonium Iodide: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Tibezonium iodide, a quaternary ammonium compound recognized for its antiseptic and local anesthetic properties, has also been noted for its anti-inflammatory effects, particularly in the context of oral and pharyngeal health.[1][2] Despite its clinical use, a comprehensive understanding of its specific anti-inflammatory mechanisms, supported by robust quantitative data, remains an area ripe for investigation. This technical guide aims to bridge this knowledge gap by providing a foundational understanding of the potential anti-inflammatory actions of this compound, based on the known properties of its chemical class and the iodide component. Furthermore, this document provides detailed, standardized experimental protocols for researchers to quantitatively assess its anti-inflammatory efficacy and elucidate its mechanism of action. This guide serves as a valuable resource for initiating and advancing research into the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction to this compound
This compound is a multifaceted compound utilized primarily for topical application in the oral cavity to address infections and inflammation.[1] Its efficacy is attributed to a combination of antiseptic, local anesthetic, and anti-inflammatory activities.[2] While its antiseptic properties, stemming from its quaternary ammonium structure, are well-documented, the specifics of its anti-inflammatory action are less defined in publicly available literature. A clinical study has demonstrated the effectiveness of a mouthwash containing this compound in reducing gingival inflammation, providing clinical evidence of its anti-inflammatory potential.[3]
Postulated Anti-inflammatory Mechanism of Action
The precise signaling pathways modulated by this compound to exert its anti-inflammatory effects have not been fully elucidated. However, based on the known properties of quaternary ammonium compounds and iodide, a plausible mechanism can be postulated. It is hypothesized that this compound may interfere with key inflammatory cascades, potentially through the inhibition of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
To facilitate future research and ensure standardized data presentation, the following tables are provided as templates for summarizing quantitative results from in vitro and in vivo anti-inflammatory assays of this compound.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Concentration of this compound | % Inhibition of TNF-α Production (Mean ± SD) | % Inhibition of IL-6 Production (Mean ± SD) | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| 1 µM | ||||
| 10 µM | ||||
| 50 µM | ||||
| 100 µM |
Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
| Concentration of this compound | % Inhibition of COX-1 Activity (Mean ± SD) | % Inhibition of COX-2 Activity (Mean ± SD) | IC50 (µM) for COX-1 Inhibition | IC50 (µM) for COX-2 Inhibition | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1 µM | |||||
| 10 µM | |||||
| 50 µM | |||||
| 100 µM |
Table 3: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume at 1h (mL, Mean ± SD) | Paw Volume at 3h (mL, Mean ± SD) | Paw Volume at 5h (mL, Mean ± SD) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | |||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Indomethacin) | 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL (except for the unstimulated control) and incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 values are determined by non-linear regression analysis.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Treatment: Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound (at various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg). The test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 3, and 5 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Conclusion and Future Directions
While this compound is clinically recognized for its anti-inflammatory effects, this guide highlights the significant opportunities for further research to delineate its specific mechanisms of action and quantify its efficacy. The provided experimental protocols and data presentation templates offer a standardized framework for researchers to generate robust and comparable data. Future investigations should focus on utilizing these and other advanced methodologies, such as transcriptomics and proteomics, to identify the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its anti-inflammatory properties will be instrumental in optimizing its clinical applications and potentially expanding its therapeutic use to a broader range of inflammatory conditions.
References
Tibezonium Iodide's effect on sodium channel blockade in neurons
An In-Depth Technical Guide to the Presumed Mechanism of Tibezonium Iodide: Neuronal Sodium Channel Blockade
Disclaimer: Direct experimental data on the specific interaction of this compound with neuronal voltage-gated sodium channels, including quantitative metrics like IC50 values and detailed effects on channel kinetics, is not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates the expected mechanism of action based on its classification as a local anesthetic and the well-established principles of sodium channel blockade by this class of drugs. The experimental protocols and data presented are generalized for the study of sodium channel blockers and should be considered illustrative for a compound like this compound.
Introduction
This compound is recognized for its dual antiseptic and local anesthetic properties.[1] The latter effect is attributed to its ability to block voltage-gated sodium channels (VGSCs) in neuronal cell membranes, a mechanism it shares with other local anesthetics.[1] This blockade prevents the initiation and propagation of nerve impulses, leading to a loss of sensation.[1] Voltage-gated sodium channels are crucial for the function of excitable cells like neurons, and their modulation is a key strategy for pain management. This technical guide provides a detailed overview of the presumed mechanism by which this compound exerts its anesthetic effects through the blockade of neuronal sodium channels, details the standard experimental procedures to characterize such interactions, and presents the expected quantitative outcomes.
The Role of Voltage-Gated Sodium Channels in Neuronal Excitability
Voltage-gated sodium channels are transmembrane proteins that form a pore through which sodium ions can pass. In neurons, they are responsible for the rapid rising phase of the action potential. At the resting membrane potential, these channels are predominantly in a closed state. Upon depolarization to a threshold potential, they rapidly open (activate), allowing an influx of sodium ions that further depolarizes the membrane. This is followed by a slower transition to a non-conductive, inactivated state. The channel must then return to the closed state (recover from inactivation) before it can be opened again. This cycle of activation, inactivation, and recovery is fundamental to neuronal signaling.
Presumed Mechanism of Action: State-Dependent Sodium Channel Blockade
The prevailing model for the action of local anesthetics is the modulated receptor hypothesis . This theory posits that these drugs bind with different affinities to the different conformational states of the sodium channel. Specifically, they exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of neuronal firing. Neurons that are more active, and therefore have their sodium channels opening and inactivating more frequently, are more susceptible to blockade. This is a desirable property for a local anesthetic, as it preferentially targets sensory neurons transmitting pain signals, which often have a high firing rate.
Expected Quantitative Effects on Sodium Channel Function
The interaction of a compound like this compound with voltage-gated sodium channels can be quantified through electrophysiological experiments. The following tables illustrate the types of data that would be generated from such studies.
Table 1: Illustrative Potency of a Local Anesthetic-like Compound on Neuronal Sodium Channels
| Channel State | Parameter | Illustrative Value | Description |
| Resting State | K_r | > 100 µM | Dissociation constant for the resting state of the channel. A higher value indicates lower affinity. |
| Open State | K_o | 5 - 20 µM | Dissociation constant for the open state of the channel. |
| Inactivated State | K_i | 1 - 10 µM | Dissociation constant for the inactivated state of the channel. A lower value indicates higher affinity. |
| Overall Block | IC50 | 10 - 50 µM | Concentration required to inhibit 50% of the sodium current under specific experimental conditions (e.g., a holding potential that promotes a mix of resting and inactivated states). |
Note: The values presented are hypothetical and serve to illustrate the expected relative affinities for different channel states based on the modulated receptor hypothesis.
Table 2: Expected Modulation of Sodium Channel Gating Parameters
| Gating Parameter | Expected Effect | Description |
| Peak Current Amplitude | Decrease | The primary effect of channel blockade is a reduction in the number of conducting channels, leading to a smaller peak sodium current. |
| Steady-State Inactivation | Hyperpolarizing Shift | The voltage at which half of the channels are inactivated (V½ of inactivation) is shifted to more negative potentials. This is because the drug binds preferentially to and stabilizes the inactivated state, making it easier for channels to enter this state. |
| Recovery from Inactivation | Slowing | The time it takes for channels to recover from the inactivated state back to the resting state is prolonged. This contributes significantly to the use-dependent block. |
| Activation Kinetics | Minimal to no change | The voltage-dependence and kinetics of channel opening are typically not significantly affected by classic local anesthetics. |
Detailed Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
To definitively characterize the effects of this compound on neuronal sodium channels, the whole-cell patch-clamp technique would be the gold standard.
Cell Preparation
Cultured neurons (e.g., primary dorsal root ganglion neurons or neuroblastoma cell lines like SH-SY5Y) that endogenously express a population of voltage-gated sodium channels are plated on glass coverslips.
Solutions
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA-Cl, 4-AP, and CdCl₂) are often added.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block outward potassium currents from the inside.
Electrophysiological Recording
A glass micropipette filled with the internal solution is pressed against the membrane of a neuron. A giga-ohm seal is formed before rupturing the cell membrane to achieve the whole-cell configuration. A patch-clamp amplifier is used to control the membrane voltage and record the resulting currents.
Voltage-Clamp Protocols
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV (where most channels are in the resting state), the membrane is depolarized in steps to various test potentials (e.g., from -80 mV to +40 mV in 5 mV increments). This protocol is performed in the absence and presence of various concentrations of the test compound to determine the effect on the peak current amplitude.
-
Steady-State Inactivation: The membrane is held at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV) for a long duration (e.g., 500 ms) to allow channels to equilibrate between the resting and inactivated states. This is followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV) to measure the fraction of available, non-inactivated channels. This is done with and without the drug to determine the shift in the V½ of inactivation.
-
Use-Dependent Block: A train of short depolarizing pulses (e.g., to -10 mV for 20 ms) is delivered at a certain frequency (e.g., 5 Hz, 10 Hz). The peak current of each pulse is measured and normalized to the peak current of the first pulse. A progressive reduction in the normalized current during the train indicates use-dependent block.
Visualizations
Signaling Pathway and Site of Action
Caption: Action potential propagation and the inhibitory site of this compound.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for characterizing a compound's effect on sodium channels.
Modulated Receptor Hypothesis
Caption: State-dependent binding of a local anesthetic to a sodium channel.
Conclusion
While direct experimental evidence is lacking, the classification of this compound as a local anesthetic strongly implies a mechanism of action involving the blockade of voltage-gated sodium channels in neurons. It is presumed to act via a state-dependent binding mechanism, showing higher affinity for the open and inactivated states of the channel, which leads to a use-dependent inhibition of neuronal firing. This provides a targeted action on more active neurons, such as those involved in nociception. The detailed characterization of these effects would require rigorous electrophysiological studies, as outlined in this guide. Such research would be invaluable to fully understand the pharmacological profile of this compound and to potentially guide the development of novel therapeutics for pain management.
References
Initial Toxicity Profile of Tibezonium Iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the initial toxicity studies conducted on Tibezonium Iodide, an antiseptic and local anesthetic agent. The information is compiled from available public data to assist researchers and professionals in drug development. Due to the limited availability of detailed study reports in the public domain, this document focuses on presenting the established toxicological endpoints and the general methodologies employed in these early-stage assessments.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. For this compound, acute toxicity has been evaluated in rodent models, with the lethal dose 50% (LD50) being the primary endpoint.
Data Presentation: Acute Toxicity
The following table summarizes the reported LD50 values for this compound in mice and rats via oral and intraperitoneal administration.
| Species | Route of Administration | LD50 Value (mg/kg) |
| Mice | Oral | 9000 |
| Rats | Oral | >10000 |
| Mice | Intraperitoneal (i.p.) | 42 |
| Rats | Intraperitoneal (i.p.) | 35 |
Data sourced from Nardi et al.
Experimental Protocols: Acute Toxicity (General Description)
-
Test Animals: Healthy, young adult mice and rats of both sexes.
-
Dosage: A range of doses of this compound administered to different groups of animals.
-
Administration: The substance was administered either orally (gavage) or via intraperitoneal injection.
-
Observation Period: Animals were observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Endpoints: The primary endpoint was the determination of the LD50 value, the dose at which 50% of the test animals died. Observations of clinical signs of toxicity, such as changes in behavior, appearance, and body weight, would also have been recorded.
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect damage to DNA caused by a substance. A key study on the mutagenic potential of this compound was conducted by Veronese et al. in 1983.
Data Presentation: Mutagenicity Studies
| Assay Type | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium (five strains) | With and without | Non-mutagenic |
| Host-Mediated Assay | Schizosaccharomyces pombe in mice | In vivo | Non-mutagenic |
Experimental Protocols: Mutagenicity Studies
The following outlines the general experimental procedures for the mutagenicity tests performed on this compound.[1]
Ames Test (Bacterial Reverse Mutation Assay):
-
Strains: Five different tester strains of Salmonella typhimurium were used. These strains are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-free medium.
-
Exposure: The bacterial strains were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate the metabolic processes that occur in mammals.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control would indicate mutagenic potential.
Host-Mediated Assay:
-
Microorganism: The yeast Schizosaccharomyces pombe was used as the indicator microorganism.
-
Host Animal: Mice were used as the host.
-
Procedure: The yeast cells were injected into the peritoneal cavity of the mice. The mice were then treated with this compound. After a set period, the yeast cells were recovered from the mice and examined for mutations. This assay assesses the potential for a substance to be metabolized into a mutagenic compound in a living animal.
The study concluded that this compound did not exhibit mutagenic activity in either of these assays.[1]
Subacute and Chronic Toxicity
Information regarding specific subacute (repeated dose for 28 or 90 days) and chronic (longer-term) toxicity studies for this compound is not extensively available in publicly accessible literature. The Globally Harmonized System (GHS) classification notes its potential for chronic aquatic toxicity.[2]
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not detailed in the available literature. A safety data sheet suggests that the classification for reproductive toxicity is based on available data, but the data itself is not provided.[2] As this compound is a quaternary ammonium compound, it is worth noting that some compounds in this class have been identified as potential reproductive and developmental toxicants.
Mechanism of Action and Potential Toxic Pathways
This compound's therapeutic effects are attributed to two primary mechanisms of action. These mechanisms also provide insight into its potential toxicity at higher concentrations.
-
Antiseptic Action: As a quaternary ammonium compound, it disrupts the cell membranes of microorganisms, leading to cell lysis and death. At high concentrations, a similar disruptive effect on mammalian cell membranes could be a source of toxicity.
-
Local Anesthetic Action: It is reported to block sodium channels in neuronal cell membranes. This action prevents the transmission of nerve impulses, resulting in a numbing effect. Systemic exposure to high levels of sodium channel blockers can lead to neurological and cardiovascular toxicity.
Visualizations
The following diagrams illustrate the proposed high-level mechanism of action of this compound and a generalized workflow for the Ames test used to assess its mutagenicity.
Caption: High-level mechanism of action of this compound.
Caption: Generalized workflow for the Ames mutagenicity test.
References
Physical and chemical properties of Tibezonium Iodide powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Tibezonium Iodide powder. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Identity and Physical Properties
This compound is an antiseptic and local anesthetic agent.[1] It is a quaternary ammonium salt consisting of a lipophilic cation and an iodide counterion.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]ethanaminium iodide | [3] |
| CAS Number | 54663-47-7 | [3] |
| Molecular Formula | C28H32IN3S2 | [3][4] |
| Molecular Weight | 601.61 g/mol | [3][4] |
| Appearance | Solid powder | N/A |
| Melting Point | 162 °C | N/A |
| Solubility | Data not available | N/A |
| Stability | Stable under recommended storage conditions.[5] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5] | [5] |
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an antiseptic and a local anesthetic.[1]
Antiseptic Action
As a quaternary ammonium compound, this compound's primary antiseptic action involves the disruption of microbial cell membranes.[6] This leads to the leakage of intracellular components and ultimately cell death.[6] The iodide ion is believed to enhance this antimicrobial activity.[6]
Below is a diagram illustrating the proposed antiseptic signaling pathway.
Local Anesthetic Action
The local anesthetic effect of this compound is achieved by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the initiation and propagation of nerve impulses, resulting in a numbing sensation.
The following diagram depicts the signaling pathway for the local anesthetic action.
Experimental Protocols
Physicochemical Characterization
A study on buccal mucoadhesive tablets containing this compound utilized Fourier Transform Infrared (FTIR) spectroscopy, Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to assess the physical characteristics of the drug in formulations.[2][4]
3.1.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior of the powder.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event.
-
3.1.2. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the powder.
-
Methodology:
-
Weigh approximately 5-10 mg of this compound powder into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.
-
Continuously monitor and record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on weight loss events, indicating decomposition or loss of volatiles.
-
3.1.3. Powder X-ray Diffraction (PXRD)
-
Objective: To characterize the solid-state nature (crystalline or amorphous) of the powder.
-
Methodology:
-
Pack the this compound powder into a sample holder.
-
Mount the sample holder in the PXRD instrument.
-
Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
The resulting diffractogram, with sharp peaks for crystalline material or a broad halo for amorphous material, reveals the solid-state structure.
-
3.1.4. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule and confirm its identity.
-
Methodology:
-
Prepare a sample by mixing a small amount of this compound powder with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
3.1.5. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of this compound.
-
Methodology:
-
Dissolve a small amount of this compound powder in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Antimicrobial Susceptibility Testing
The following is a general workflow for determining the antimicrobial efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C28H32IN3S2 | CID 6918582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamidinium bromide characterization - Mendeley Data [data.mendeley.com]
Methodological & Application
Application Notes and Protocols for Testing the Antibacterial Efficacy of Tibezonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to evaluate the antibacterial efficacy of Tibezonium Iodide, a quaternary ammonium compound known for its antiseptic properties. The described methodologies cover in vitro susceptibility testing, bactericidal activity assessment, and cytotoxicity evaluation, which are critical for preclinical drug development.
Mechanism of Action
This compound functions as an antiseptic agent. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1][2] This activity is particularly effective against Gram-positive bacteria.[3]
I. In Vitro Antibacterial Susceptibility Testing
The initial evaluation of an antibacterial agent involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4][5]
A. Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[6][7]
Principle: A serial two-fold dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined after incubation by observing the lowest concentration of the agent that inhibits bacterial growth.[4][7]
Experimental Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO) at a concentration of 1 mg/mL.
-
Bacterial Strain Selection: Use standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615) and clinically relevant isolates.
-
Inoculum Preparation: Culture the bacterial strains on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ≤1 |
| Streptococcus pyogenes ATCC 19615 | ≤1 |
| Clinical Isolate 1 (S. aureus) | 1 |
| Clinical Isolate 2 (S. epidermidis) | 2 |
Note: The provided MIC values for the ATCC strains are based on existing data[3]; values for clinical isolates are hypothetical.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
B. Agar Disk Diffusion Method
This method provides a qualitative assessment of antibacterial susceptibility.
Principle: A standardized bacterial inoculum is spread over an agar plate. Paper disks impregnated with a specific concentration of this compound are placed on the surface. The drug diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.[7][9]
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar plate.
-
Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg) onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation:
| Bacterial Strain | Zone of Inhibition (mm) | Interpretation |
| S. aureus ATCC 25923 | 22 | Susceptible |
| E. coli ATCC 25922 | 0 | Resistant |
Note: Interpretation as 'Susceptible' or 'Resistant' requires established breakpoints, which may not yet exist for this compound and would need to be determined.
II. Bactericidal Activity Assessment
Time-Kill Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population.
Principle: A standardized bacterial inoculum is exposed to a specific concentration of the antibacterial agent (typically multiples of the MIC). At various time points, aliquots are removed, and the number of viable bacteria is determined by colony counting.[5][10]
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in fresh broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare flasks containing broth with this compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the drug.
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 |
| 4 | 7.2 | 4.1 | 3.0 |
| 8 | 8.0 | <3.0 | <3.0 |
| 24 | 9.1 | <3.0 | <3.0 |
Logical Relationship for Bactericidal/Bacteriostatic Action:
Caption: Classification of antibacterial action.
III. Cytotoxicity Assessment
It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11]
Experimental Protocol:
-
Cell Culture: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| This compound (µg/mL) | % Cell Viability (HeLa) |
| 0 (Control) | 100 |
| 1 | 98 |
| 10 | 92 |
| 50 | 65 |
| 100 | 25 |
IV. In Vivo Efficacy Models (Conceptual Overview)
While detailed protocols are beyond the scope of these notes, in vivo testing is a critical next step. These models assess the therapeutic efficacy of the compound in a living organism.[12]
Common Models:
-
Murine Skin Infection Model: Useful for topical agents. An incision is made on the back of a mouse and inoculated with a pathogen like S. aureus. The test compound is then applied topically, and the infection progression is monitored.
-
Murine Sepsis Model: A systemic infection is induced by intraperitoneal injection of bacteria. The compound is administered (e.g., intravenously or orally), and survival rates are monitored.
Key Parameters to Evaluate:
-
Reduction in bacterial load in target tissues.
-
Animal survival rates.
-
Clinical signs of infection.
The selection of an appropriate in vivo model is crucial for bridging the gap between in vitro data and potential clinical applications.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibiosphen.com [vibiosphen.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic cytotoxicity of iodine-131-anti-CD20 monoclonal antibodies and chemotherapy for treatment of B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Tibezonium Iodide in Mucoadhesive Buccal Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium iodide is a quaternary ammonium salt with antiseptic properties, making it a candidate for treating local infections in the oral cavity.[1][2] The formulation of this compound into mucoadhesive buccal tablets offers a promising drug delivery strategy. This approach allows for prolonged contact time at the site of action, leading to sustained drug release, improved therapeutic efficacy, and potentially bypassing first-pass metabolism.[3][4][5]
These application notes provide a detailed overview of the formulation and evaluation of mucoadhesive buccal tablets containing this compound, based on published research. The protocols outlined below are intended to serve as a comprehensive guide for researchers in this field.
Formulation Development
The development of mucoadhesive buccal tablets involves the careful selection of polymers and excipients to achieve the desired characteristics of adhesion, drug release, and tablet strength. A direct compression method is often employed for its simplicity and efficiency.[6][7][8]
Materials
-
Active Pharmaceutical Ingredient (API): this compound
-
Mucoadhesive Polymers: Chitosan (CHI), Hydroxypropylmethylcellulose (HPMC), Sodium Alginate (SA)[6][7][8]
-
Filler/Binder: Microcrystalline Cellulose
-
Lubricant: Magnesium Stearate
-
Glidant: Talc
Tablet Preparation Protocol (Direct Compression)
-
Sieving: Pass all ingredients, including this compound, polymers, and other excipients, through a 40-mesh sieve to ensure uniformity.
-
Blending:
-
Mix the accurately weighed this compound with the chosen mucoadhesive polymers in a mortar and pestle or a suitable blender for 15 minutes.
-
Add the filler (e.g., microcrystalline cellulose) and mix for another 10 minutes.
-
Finally, add the lubricant (magnesium stearate) and glidant (talc) and mix for 5 minutes.
-
-
Compression: Compress the final blend into tablets using a single-punch tablet compression machine.
Physicochemical Characterization
Compatibility studies are crucial to ensure that there are no unintended interactions between the drug and the excipients.
Experimental Protocols
-
Fourier Transform Infrared Spectroscopy (FTIR):
-
Prepare separate samples of pure this compound, the polymers, and the physical mixture of the drug and excipients.
-
Record the FTIR spectra for each sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra to identify any significant shifts or disappearance of characteristic peaks, which would indicate a potential interaction.[6][7][8]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the sample (pure drug, polymer, or physical mixture) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow and temperature to obtain the DSC thermogram. The absence of new peaks or significant shifts in the melting endotherm of the drug suggests compatibility.[6][7][8]
-
-
Powdered X-ray Diffraction (XRPD):
Evaluation of Tablet Properties
The prepared tablets must be evaluated for various physical parameters to ensure they meet pharmacopeial standards.[6][8]
Data Presentation: Physicochemical and Mucoadhesive Properties
A study on this compound (TBN) and lignocaine hydrochloride (LGN) buccal tablets produced several formulations. Below is a summary of the key findings for some of these formulations.
| Formulation Code | Polymer Composition | Swellability (%) | Ex Vivo Mucoadhesive Strength (g)[6][7][8] | Ex Vivo Mucoadhesion Time (h)[6][7][8] | In Vivo Residence Time (h)[6][7][8] | In Vitro TBN Release at 6h (%)[6][7][8] |
| TL5 | HPMC (20%), CHI (20%) | N/A | N/A | N/A | N/A | 99.98 |
| TL8 | - | N/A | 24.79 | 18.39 | 11.37 | N/A |
| TL15 | SA (30%) | 551.9 | N/A | N/A | N/A | N/A |
N/A: Data not available for the specific formulation in the provided search results.
Pharmacokinetic Data for Optimized Formulation (TL5)
| Parameter | This compound (TBN) |
| Salivary Cmax | 16.02 µg/mL[6][7][8] |
| Time to Cmax (tmax) | Within 4 hours[6][7][8] |
Experimental Protocols for Tablet Evaluation
-
Weight Variation: Weigh 20 tablets individually. Calculate the average weight and determine the percentage deviation of each tablet from the average.
-
Hardness: Measure the crushing strength of at least five tablets using a hardness tester.
-
Friability: Weigh a sample of tablets (usually 10), place them in a friabilator, and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage of weight loss. A loss of less than 1% is generally considered acceptable.
-
Thickness: Measure the thickness of at least five tablets using a digital caliper.
-
Drug Content Uniformity:
-
Randomly select 10 tablets.
-
Crush one tablet and dissolve it in a suitable solvent (e.g., phosphate buffer pH 6.8).
-
Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry.
-
Repeat for the remaining tablets. The drug content should fall within specified limits (e.g., 85-115% of the label claim).
-
Mucoadhesion and Release Studies
These studies are critical for assessing the performance of the mucoadhesive buccal tablets.
Experimental Protocols
-
Surface pH Study:
-
Swelling Index Study:
-
Weigh three tablets individually (W1).
-
Place each tablet in a petri dish containing a phosphate buffer (pH 6.8).[11]
-
At regular intervals, remove the tablets, blot away excess water, and weigh them (W2).
-
Calculate the swelling index using the formula: Swelling Index (%) = [(W2 - W1) / W1] * 100.
-
-
Ex Vivo Mucoadhesive Strength:
-
Use a texture analyzer or a modified two-arm balance.[12]
-
Attach a section of fresh porcine or bovine buccal mucosa to the upper probe/support.
-
Secure a tablet to the lower probe.
-
Bring the tablet into contact with the mucosal surface with a defined force for a specific time to allow for adhesion.
-
Pull the tablet away from the mucosa at a constant speed until detachment.
-
The force required for detachment is the mucoadhesive strength.[12]
-
-
In Vitro Drug Release Study:
-
Use a USP Dissolution Apparatus Type II (Paddle Apparatus).[3][11]
-
The dissolution medium should be 900 mL of phosphate buffer (pH 6.8) to simulate salivary pH, maintained at 37 ± 0.5°C.[3][13]
-
Set the paddle speed to 50 rpm.[11]
-
Place the tablet in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
In Vivo Residence Time:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Formulation and Evaluation.
Mucoadhesive Strength Testing Diagram
Caption: Mucoadhesive Strength Test Setup.
Conclusion
The formulation of this compound into mucoadhesive buccal tablets presents a viable strategy for localized treatment of oral infections. The combination of polymers such as HPMC, chitosan, and sodium alginate can be optimized to achieve desired characteristics like high mucoadhesive strength and sustained drug release.[6][7][8] The optimized formulation, TL5, demonstrated nearly complete drug release over 6 hours and achieved a salivary Cmax of 16.02 µg/mL for this compound within 4 hours, indicating effective drug delivery.[6][7][8] The protocols detailed in this document provide a comprehensive framework for the development, characterization, and evaluation of these advanced dosage forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Characterization of Mucoadhesive Buccal Tablet of Metaprolol Succinate - IJPRS [ijprs.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and evaluation of mucoadhesive buccal tablets of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 13. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Tibezonium Iodide Delivery Using Chitosan and HPMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tibezonium iodide is a broad-spectrum antiseptic agent utilized for the prevention and treatment of infections in the oral cavity.[1][2] To enhance its therapeutic efficacy, prolong its local action, and improve patient compliance, advanced drug delivery systems are being explored. The combination of chitosan and hydroxypropyl methylcellulose (HPMC) has emerged as a promising approach for the formulation of mucoadhesive drug delivery systems for this compound.[3][4]
Chitosan, a natural cationic polysaccharide, is known for its biocompatibility, biodegradability, mucoadhesive properties, and ability to enhance drug permeation.[5][6][7] HPMC, a semi-synthetic, non-ionic cellulose derivative, is widely used as a hydrophilic matrix-forming polymer for controlled drug release.[8][9] The synergistic combination of these two polymers can lead to the development of robust drug delivery platforms with desirable characteristics for localized and sustained release of this compound.
This document provides detailed application notes and experimental protocols for the development and evaluation of a chitosan and HPMC-based drug delivery system for this compound, primarily focusing on mucoadhesive buccal tablets.
Data Presentation
The following tables summarize the quantitative data from a study on the development of mucoadhesive buccal tablets containing this compound and lignocaine hydrochloride using chitosan and HPMC.
Table 1: Physicochemical Properties of a this compound Mucoadhesive Buccal Tablet Formulation (TL5)
| Parameter | Value | Reference |
| Chitosan Concentration | 20% | [3][4] |
| HPMC Concentration | 20% | [3][4] |
| In Vitro Drug Release (TBN) at 6h | 99.98% | [3][4] |
| In Vitro Drug Release (LGN) at 6h | 99.06% | [3][4] |
| Stability (6 months at 75% RH) | Stable with retained drug content | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound from an Optimized Mucoadhesive Buccal Tablet (TL5) in Healthy Humans
| Parameter | Value | Unit | Reference |
| Salivary Cmax (TBN) | 16.02 | µg/mL | [3][4] |
| Time to Salivary Cmax (TBN) | 4 | hours | [3][4] |
| Salivary Cmax (LGN) | 7.80 | µg/mL | [3][4] |
| Time to Salivary Cmax (LGN) | 4 | hours | [3][4] |
Table 3: Comparative Performance of Different Mucoadhesive Buccal Tablet Formulations
| Formulation Code | Polymer Composition | Swellability (%) | Ex vivo Mucoadhesive Strength (g) | Ex vivo Mucoadhesive Time (h) | In vivo Residence Time (h) | Reference |
| TL5 | 20% Chitosan, 20% HPMC | - | - | - | - | [3][4] |
| TL8 | - | - | 24.79 | 18.39 | 11.37 | [3][4] |
| TL15 | 30% Sodium Alginate | 551.9 | - | - | - | [3][4] |
Note: Specific swellability and mucoadhesive data for formulation TL5 were not provided in the abstract. Data for other formulations are included for comparative context.
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of mucoadhesive buccal tablets containing this compound, based on cited literature.[3][4]
Protocol 1: Preparation of Mucoadhesive Buccal Tablets
Objective: To prepare mucoadhesive buccal tablets of this compound using a direct compression technique.
Materials:
-
This compound
-
Chitosan (CHI)
-
Hydroxypropylmethylcellulose (HPMC)
-
Other mucoadhesive polymers (e.g., Sodium Alginate - SA) for comparative studies
-
Excipients for direct compression (e.g., microcrystalline cellulose, magnesium stearate)
Procedure:
-
Accurately weigh this compound, chitosan, HPMC, and other excipients according to the desired formulation composition (e.g., TL5 with 20% chitosan and 20% HPMC).
-
Pass all ingredients through a suitable sieve to ensure uniformity.
-
Mix the powders geometrically in a blender for a specified time to achieve a homogenous blend.
-
The powder blend is then compressed into tablets using a single-punch or rotary tablet press with appropriate tooling.
Protocol 2: In Vitro Drug Release Study
Objective: To determine the release profile of this compound from the mucoadhesive buccal tablets.
Apparatus:
-
USP Dissolution Apparatus (e.g., Type II - Paddle)
Procedure:
-
Prepare a dissolution medium that simulates salivary fluid (e.g., phosphate buffer pH 6.8).
-
Place the mucoadhesive buccal tablet in the dissolution vessel.
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a suitable rpm (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours).
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Analyze the samples for this compound content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Ex Vivo Mucoadhesive Strength Measurement
Objective: To evaluate the mucoadhesive strength of the prepared tablets.
Apparatus:
-
A texture analyzer or a modified two-arm balance.
Procedure:
-
Obtain a suitable mucosal tissue (e.g., porcine buccal mucosa).
-
Mount the mucosal tissue on a holder.
-
Attach the tablet to the probe of the texture analyzer or one arm of the balance.
-
Bring the tablet into contact with the mucosal surface with a constant force for a defined period.
-
Pull the tablet away from the mucosa at a constant speed.
-
The force required to detach the tablet from the mucosal surface is measured as the mucoadhesive strength.
Protocol 4: In Vivo Residence Time
Objective: To determine the duration the tablet remains adhered to the buccal mucosa in human volunteers.
Procedure:
-
Recruit healthy human volunteers and obtain informed consent.
-
Instruct the volunteers to apply the mucoadhesive buccal tablet to a specific site in the buccal cavity.
-
The volunteers should be monitored, and the time at which the tablet detaches or erodes completely is recorded as the in vivo residence time.
Visualizations
Caption: Experimental workflow for the development and evaluation of mucoadhesive buccal tablets.
Caption: Logical relationship of Chitosan and HPMC in this compound drug delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 6. Application of thiolated chitosan in mucoadhesive buccal drug delivery system [wisdomlib.org]
- 7. Chitosan and its Derivatives for Ocular Delivery Formulations: Recent Advances and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transdermal patches based on chitosan/hydroxypropyl methylcellulose and polyvinylpyrrolidone/hydroxypropyl methylcellulose polymer blends for gentamycin administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogel Delivery Systems for Biological Active Substances: Properties and the Role of HPMC as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Tibezonium Iodide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Tibezonium Iodide in various pharmaceutical formulations. The protocols described herein include a validated High-Performance Liquid Chromatography (HPLC) method, a stability-indicating HPLC method, and principles for spectrophotometric and electrochemical analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantification of this compound and Lignocaine Hydrochloride
This method is suitable for the simultaneous determination of this compound and Lignocaine Hydrochloride in formulations such as lozenges and in biological matrices like saliva.[1][2]
Quantitative Data Summary
The following table summarizes the validation parameters for the RP-HPLC method for the simultaneous estimation of this compound and Lignocaine Hydrochloride.[1][2]
| Parameter | This compound (TBN) | Lignocaine Hydrochloride (LGN) |
| Retention Time (min) | 4.20 | 2.33 |
| Linearity Range | 0.14 - 10.08 µg/mL | 0.24 - 20.16 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Accuracy (%) | 100.01 ± 1.72 | 99.05 ± 0.65 |
| Precision (% RSD) | 1.61 | 0.48 |
| Repeatability (% RSD) | 1.72 | 0.48 |
| Limit of Detection (LOD) | 0.012 µg/mL | 0.115 µg/mL |
| Limit of Quantification (LOQ) | 0.037 µg/mL | 0.384 µg/mL |
| Resolution | \multicolumn{2}{c | }{2.59} |
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent® 1260 series or equivalent with a UV detector.
-
Column: C8 Agilent® column.
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 4.5) in a 70:30 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: Not specified in the provided context, but a common wavelength for aromatic compounds is 254 nm. Method development would confirm the optimal wavelength.
-
Injection Volume: Not specified; typically 10-20 µL.
-
Column Temperature: Not specified; typically ambient or controlled at a specific temperature (e.g., 35°C).
b) Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade.
-
Phosphate Buffer (pH 4.5): Prepare a solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water and adjust the pH to 4.5 with phosphoric acid or a suitable base.
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and Lignocaine Hydrochloride in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linearity range.
c) Sample Preparation:
-
Formulations (e.g., Lozenges): Weigh and finely powder a representative number of lozenges. Dissolve an accurately weighed portion of the powder, equivalent to a known amount of the active ingredients, in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm membrane filter before injection.
-
Saliva Samples: Collect saliva samples and process them to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant.
d) Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the peaks of this compound and Lignocaine Hydrochloride based on their retention times and the calibration curve.
Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of this compound.
Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method to determine the stability of this compound under various stress conditions. The method is designed to separate the intact drug from its degradation products.
Experimental Protocol
a) Forced Degradation Studies:
Forced degradation studies should be performed on a solution of this compound to generate potential degradation products.[3][4] The following conditions are recommended:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
b) Chromatographic Conditions:
The chromatographic conditions would likely be similar to the RP-HPLC method described above, but may require optimization to achieve adequate separation of the drug from its degradation products. A gradient elution might be necessary.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer might be required to resolve all degradation products.
-
Column: A C18 column is often used for stability-indicating methods to provide good retention and separation of a wide range of analytes.
c) Validation:
The method must be validated for specificity by demonstrating that the this compound peak is free from interference from degradation products, excipients, and other impurities. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Workflow Diagram
Caption: Workflow for the stability-indicating HPLC method.
Spectrophotometric Method (Based on Iodide Quantification)
This protocol describes a potential spectrophotometric method for the quantification of this compound by measuring its iodide component. This method would require development and validation for the specific formulation. A common method for iodide determination is the Sandell-Kolthoff reaction.
Principle
The method is based on the catalytic effect of iodide on the reduction of cerium(IV) to cerium(III) by arsenic(III). The rate of the reaction, and thus the rate of disappearance of the yellow color of cerium(IV), is proportional to the concentration of iodide. The change in absorbance is measured over time.
Experimental Protocol
a) Reagents:
-
Arsenious Acid Solution: Prepare a solution of arsenic trioxide in sodium hydroxide, then neutralize and acidify with sulfuric acid.
-
Ceric Ammonium Sulfate Solution: Prepare a solution of ceric ammonium sulfate in sulfuric acid.
-
Standard Iodide Solution: Prepare a stock solution of potassium iodide and dilute to prepare working standards.
-
Sample Solution: Dissolve the this compound formulation in water to achieve a suitable concentration of iodide.
b) Procedure:
-
Pipette a known volume of the sample or standard solution into a cuvette.
-
Add the arsenious acid solution and mix.
-
Initiate the reaction by adding the ceric ammonium sulfate solution and start a timer.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) at a fixed time point or monitor the change in absorbance over time.
-
Construct a calibration curve of absorbance versus iodide concentration and determine the concentration of iodide in the sample.
Logical Relationship Diagram
Caption: Principle of the Sandell-Kolthoff reaction for iodide.
Electrochemical Method (Ion-Selective Electrode)
This protocol outlines the use of an iodide ion-selective electrode (ISE) for the direct potentiometric determination of the iodide concentration in a this compound formulation. This method is rapid and requires minimal sample preparation.
Principle
An iodide ISE develops a potential that is proportional to the logarithm of the iodide ion activity in the sample solution, according to the Nernst equation. By comparing the potential of the sample solution to that of standard solutions, the iodide concentration can be determined.
Experimental Protocol
a) Instrumentation and Reagents:
-
Ion Meter or pH/mV Meter
-
Iodide Ion-Selective Electrode
-
Reference Electrode (e.g., Ag/AgCl)
-
Ionic Strength Adjustor (ISA): A solution added to both samples and standards to ensure a constant ionic strength.
-
Standard Iodide Solutions: A series of potassium iodide solutions of known concentrations.
b) Procedure:
-
Prepare a series of standard iodide solutions and add a constant volume of ISA to each.
-
Prepare the sample solution by dissolving the this compound formulation in deionized water and add the same volume of ISA.
-
Immerse the iodide ISE and the reference electrode in the standard solutions, starting with the most dilute, and record the potential (mV) for each.
-
Plot a calibration curve of potential (mV) versus the logarithm of the iodide concentration.
-
Rinse and immerse the electrodes in the sample solution and record the potential.
-
Determine the iodide concentration in the sample from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for iodide quantification using an ISE.
References
Experimental Design for Elucidating the Efficacy of Tibezonium Iodide on Oral Microflora
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium Iodide is a quaternary ammonium compound with recognized antiseptic properties, making it a compound of interest for applications in oral healthcare.[1][2] Its purported mechanism of action involves the disruption of microbial cell membranes, leading to the inhibition of growth or cell death.[2] These application notes provide a comprehensive experimental framework for researchers to systematically evaluate the antimicrobial efficacy of this compound against the complex oral microflora. The following protocols are designed to assess its activity against planktonic bacteria, established biofilms, and complex oral microbial communities, as well as its potential cytotoxicity to host cells.
Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This initial phase of testing establishes the baseline antimicrobial potency of this compound against key planktonic oral bacteria.
Data Presentation: MIC & MBC of this compound
| Bacterial Species | Type | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference Compound MIC (µg/mL) | Reference Compound MBC (µg/mL) |
| Streptococcus mutans | Gram-positive | [Insert Experimental Data] | [Insert Experimental Data] | [e.g., Chlorhexidine] | [e.g., Chlorhexidine] |
| Streptococcus sobrinus | Gram-positive | [Insert Experimental Data] | [Insert Experimental Data] | [e.g., Chlorhexidine] | [e.g., Chlorhexidine] |
| Streptococcus salivarius | Gram-positive | [Insert Experimental Data] | [Insert Experimental Data] | [e.g., Chlorhexidine] | [e.g., Chlorhexidine] |
| Porphyromonas gingivalis | Gram-negative | [Insert Experimental Data] | [Insert Experimental Data] | [e.g., Metronidazole] | [e.g., Metronidazole] |
| Fusobacterium nucleatum | Gram-negative | [Insert Experimental Data] | [Insert Experimental Data] | [e.g., Metronidazole] | [e.g., Metronidazole] |
| Staphylococcus aureus | Gram-positive | ≤1[3] | [Insert Experimental Data] | [e.g., Vancomycin] | [e.g., Vancomycin] |
| Streptococcus pyogenes | Gram-positive | ≤1[3] | [Insert Experimental Data] | [e.g., Penicillin] | [e.g., Penicillin] |
Note: The bactericidal activity of this compound against S. aureus and S. pyogenes has been observed to increase with a rise in pH from 6.5-7.0 to 8.0-8.5.[3] This table should be populated with experimentally derived data.
Experimental Protocol: Broth Microdilution for MIC/MBC Determination
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Reference antimicrobial agent (e.g., Chlorhexidine, Metronidazole)
-
96-well microtiter plates
-
Appropriate broth medium for each bacterial species (e.g., Brain Heart Infusion for streptococci, supplemented Brucella broth for anaerobes)
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (aerobic or anaerobic as required)
-
Microplate reader (optional, for OD600 readings)
-
Agar plates for MBC determination
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Controls:
-
Positive Control: Wells containing broth and bacterial inoculum only.
-
Negative Control: Wells containing broth only.
-
Reference Compound Control: Wells with serial dilutions of the reference antimicrobial.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for streptococci; 37°C in an anaerobic chamber for P. gingivalis and F. nucleatum) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto appropriate agar plates.
-
Incubate the agar plates under suitable conditions for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Evaluation of Anti-Biofilm Efficacy
This section details the protocols to assess the ability of this compound to both prevent the formation of and eradicate established oral biofilms.
Data Presentation: Biofilm Inhibition and Eradication
| Bacterial Species/Community | Biofilm Prevention Concentration (BPC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
| Streptococcus mutans (Mono-species) | [Insert Experimental Data] | [Insert Experimental Data] |
| Porphyromonas gingivalis (Mono-species) | [Insert Experimental Data] | [Insert Experimental Data] |
| Oral Microcosm (Multi-species) | [Insert Experimental Data] | [Insert Experimental Data] |
BPC₅₀: Concentration required to inhibit biofilm formation by 50%. MBEC₅₀: Concentration required to eradicate 50% of the pre-formed biofilm.
Experimental Protocol: Biofilm Inhibition and Eradication Assay
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Acetic acid (30% v/v) or ethanol (95% v/v)
-
Bacterial cultures and appropriate growth media
-
Saliva or plaque samples for microcosm biofilms
-
Microplate reader
Procedure for Biofilm Prevention:
-
Prepare two-fold serial dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with Crystal Violet for 15 minutes.
-
Wash the wells to remove excess stain and allow to dry.
-
Solubilize the stain with acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Procedure for Biofilm Eradication:
-
Grow biofilms in a 96-well plate for 24-48 hours as described above.
-
After biofilm formation, remove the growth medium and wash with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells.
-
Incubate for a defined period (e.g., 5 minutes, 30 minutes, or 24 hours).
-
Wash, stain, and quantify the remaining biofilm as described above.
Impact on Oral Microbiome Composition
To understand the broader ecological effects of this compound, its impact on the diversity and composition of a complex oral microbial community should be assessed using an in vitro microcosm biofilm model.
Data Presentation: Oral Microbiome Analysis
| Treatment Group | Alpha Diversity (e.g., Shannon Index) | Beta Diversity (e.g., Bray-Curtis Dissimilarity) | Key Taxa Changes (Genus/Species Level) |
| Untreated Control | [Insert Data] | Baseline | - |
| This compound (Sub-MIC) | [Insert Data] | [Insert Data] | [e.g., Decrease in Streptococcus, Increase in Veillonella] |
| This compound (MIC) | [Insert Data] | [Insert Data] | [e.g., Significant reduction in overall diversity] |
| Positive Control (e.g., Chlorhexidine) | [Insert Data] | [Insert Data] | [e.g., Broad-spectrum reduction in diversity] |
Experimental Protocol: Oral Microcosm Biofilm and 16S rRNA Sequencing
Materials:
-
Saliva or dental plaque collected from healthy donors
-
Hydroxyapatite discs
-
CDC biofilm reactor or similar continuous flow system
-
Artificial saliva medium
-
This compound
-
DNA extraction kit
-
Primers for 16S rRNA gene amplification (e.g., targeting V3-V4 region)
-
Next-generation sequencing platform
Procedure:
-
Inoculum Preparation: Pool saliva or plaque samples and use as the inoculum.
-
Biofilm Growth: Place hydroxyapatite discs in a biofilm reactor and inoculate with the prepared oral microcosm. Grow biofilms in artificial saliva under controlled conditions (e.g., temperature, pH, flow rate).
-
Treatment: After a set period of biofilm maturation (e.g., 48-72 hours), introduce this compound into the system at desired concentrations (sub-MIC and MIC). Include untreated and positive controls.
-
Sample Collection: Harvest biofilms from the discs at specified time points post-treatment.
-
DNA Extraction: Extract total genomic DNA from the biofilm samples.
-
16S rRNA Gene Sequencing: Amplify the 16S rRNA gene using appropriate primers and perform high-throughput sequencing.[4][5]
-
Bioinformatic Analysis: Process the sequencing data to determine the taxonomic composition, alpha diversity (within-sample diversity), and beta diversity (between-sample diversity) of the microbial communities.
Cytotoxicity Assessment
It is crucial to evaluate the potential cytotoxic effects of this compound on host oral cells to determine its therapeutic window.
Data Presentation: Cytotoxicity on Human Gingival Fibroblasts
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| [Concentration 1] | [Insert Experimental Data] |
| [Concentration 2] | [Insert Experimental Data] |
| [Concentration 3] | [Insert Experimental Data] |
| [Concentration 4] | [Insert Experimental Data] |
| Positive Control (e.g., Triton X-100) | [Insert Experimental Data] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human gingival fibroblast (HGF) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HGFs into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and positive (e.g., Triton X-100) controls.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound's efficacy and safety for oral applications. The systematic approach, from determining basic antimicrobial activity to assessing effects on complex biofilms and host cells, will generate the necessary data for researchers and drug development professionals to make informed decisions about its potential as an oral antiseptic agent.
References
Determining the Minimum Inhibitory Concentration (MIC) of Tibezonium Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Tibezonium Iodide, a topical antiseptic agent.[1][2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6] Accurate MIC determination is crucial for understanding the potency and spectrum of activity of antimicrobial compounds.
The following sections detail three standard methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[7][8][9][10][11]
Quantitative Data Summary
While extensive peer-reviewed data on the MIC of this compound is limited, preliminary findings indicate its efficacy against Gram-positive bacteria. The data presented below is compiled from available technical documentation.
| Microorganism | Strain | MIC (µg/mL) | Method | Reference |
| Staphylococcus aureus | Not Specified | ≤1 | Not Specified | [12] |
| Streptococcus pyogenes | humanus | ≤1 | Not Specified | [12] |
Note: The bactericidal activity of this compound against S. aureus and S. pyogenes has been observed to increase with a rise in pH from 6.5-7.0 to 8.0-8.5.[12]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid growth medium.[13][14][15] This method allows for the simultaneous testing of multiple concentrations of a compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Further dilutions should be made in the test broth.
-
Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16]
-
Column 11 will serve as the positive control (inoculum without the compound), and column 12 as the negative control (broth only).[16]
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15][17]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[13][15] Results can also be read using a microplate reader by measuring the optical density at 600 nm.[18]
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[14][19]
Materials:
-
This compound
-
Sterile petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar - MHA) maintained at 45-50°C
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent at 10 times the final desired concentrations.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
A control plate containing no this compound should also be prepared.
-
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ Colony Forming Units (CFU) per spot.[19]
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint replicator. Allow the spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[19]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[19]
Gradient Diffusion Method (E-test)
The E-test is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.[20][21][22] It provides a direct reading of the MIC.
Materials:
-
E-test strips with a predefined gradient of this compound (custom preparation may be required)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the E-test strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.
-
Incubation: Incubate the plate in an inverted position at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[21][22]
Quality Control
For all methods, it is essential to include quality control (QC) strains with known MIC values for the antimicrobial agent being tested. This ensures the accuracy and reproducibility of the results. As this compound is not a standard clinical antibiotic, specific QC ranges may not be established by CLSI or EUCAST. In such cases, well-characterized laboratory strains should be used consistently to monitor the performance of the assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. iacld.com [iacld.com]
- 10. ESCMID: EUCAST [escmid.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. medicallabnotes.com [medicallabnotes.com]
- 21. Etest - Wikipedia [en.wikipedia.org]
- 22. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Evaluating the Stability of Tibezonium Iodide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium iodide is a quaternary ammonium compound with antiseptic and local anesthetic properties, commonly used in oropharyngeal formulations such as lozenges and oral solutions.[1][2] Ensuring the stability of these formulations is critical for their safety, quality, and efficacy throughout their shelf life. This document provides a comprehensive protocol for evaluating the chemical and physical stability of this compound formulations, incorporating forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
The stability of pharmaceutical products can be influenced by environmental factors such as temperature, humidity, and light, as well as product-related factors including the chemical and physical properties of the active pharmaceutical ingredient (API) and excipients, dosage form, manufacturing process, and container-closure system.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a multi-faceted mechanism. As a quaternary ammonium compound, its primary antiseptic action involves disrupting the cellular membranes of bacteria, leading to cell lysis and death.[2] The iodide ion is believed to enhance this antimicrobial activity. Additionally, it exhibits local anesthetic effects by inhibiting nerve signal transmission in the mucous membranes of the respiratory tract, which helps to alleviate irritation and the urge to cough.[2] It also possesses anti-inflammatory and mucolytic properties, reducing inflammation and the viscosity of mucus.[2]
Chemical Stability Evaluation
The chemical stability of this compound formulations is assessed to ensure the integrity of the active pharmaceutical ingredient and to identify and quantify any degradation products that may form over time.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any potential degradation products. The following method is adapted from a validated procedure for the simultaneous determination of this compound and lignocaine hydrochloride.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Instrument | Agilent® 1260 or equivalent HPLC system |
| Column | C8 Agilent® (or equivalent), 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Monobasic Potassium Phosphate (pH 4.5) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on UV spectrum of this compound (typically around 230-280 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Note: The detection wavelength should be optimized to maximize the response for this compound and its potential degradation products.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products of this compound under various stress conditions. This information is essential for developing and validating a truly stability-indicating analytical method.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples using the developed HPLC method. If significant degradation is observed, further dilute the samples to an appropriate concentration.
-
Peak Purity and Identification: Assess the peak purity of this compound in the stressed samples using a photodiode array (PDA) detector. For the identification of major degradation products, collect the corresponding fractions and subject them to mass spectrometry (MS) analysis (e.g., LC-MS/MS).
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 80°C | 2 hours | Identification of acid-labile degradation products |
| Base Hydrolysis | 1N NaOH, 80°C | 2 hours | Identification of base-labile degradation products |
| Oxidation | 30% H₂O₂, Room Temp | 24 hours | Identification of oxidative degradation products |
| Thermal Degradation | 80°C | 48 hours | Identification of thermally induced degradation products |
| Photodegradation | UV (254 nm) & Fluorescent Light | Per ICH Q1B | Identification of light-sensitive degradation products |
Diagram 1: Workflow for Forced Degradation and a Stability-Indicating Method Development
Caption: Workflow for identifying degradation products and developing a stability-indicating method.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted on the final this compound formulations packaged in their intended container-closure systems to determine the shelf-life and recommended storage conditions.
Experimental Protocol for Stability Studies:
-
Batch Selection: Place at least three primary batches of the this compound formulation (e.g., oral solution and lozenges) on the stability program.
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time points.
-
Analytical Tests: At each time point, perform the following tests:
-
Assay of this compound using the validated stability-indicating HPLC method.
-
Quantification of any identified degradation products.
-
Other relevant chemical tests as described in the physical stability section.
-
Table 3: Testing Schedule for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Physical Stability Evaluation
The physical stability of this compound formulations is assessed to ensure that their physical properties remain within acceptable limits throughout their shelf life.
Physical Stability Parameters and Test Protocols
Table 4: Physical Stability Tests for this compound Formulations
| Parameter | Formulation Type | Test Protocol | Acceptance Criteria |
| Appearance/Clarity | Oral Solution | Visually inspect against a black and white background. | The solution remains clear, free from particulate matter. |
| Color | Oral Solution, Lozenges | Visually compare to a standard or use a colorimeter. | No significant change in color. |
| Odor | Oral Solution, Lozenges | Olfactory assessment by a trained panel. | No development of off-odors. |
| pH | Oral Solution | Measure using a calibrated pH meter at a specified temperature. | Within the specified range (e.g., ± 0.5 pH units from the initial value). |
| Viscosity | Oral Solution | Measure using a calibrated viscometer at a specified temperature. | Within the specified range. |
| Hardness | Lozenges | Measure the force required to break the lozenge using a hardness tester. | Within the specified range (e.g., 5-15 kg/cm ²). |
| Friability | Lozenges | Subject a known weight of lozenges to tumbling in a friabilator and measure the weight loss. | Less than 1% weight loss. |
| Dissolution | Lozenges | Measure the time for the lozenge to dissolve in a specified medium (e.g., simulated saliva) using a USP dissolution apparatus. | Within the specified time frame. |
| Moisture Content | Lozenges | Determine using Karl Fischer titration or loss on drying. | Within the specified range. |
| Container-Closure Integrity | Both | Perform leak tests (e.g., dye ingress, vacuum decay). | No evidence of leakage. |
Diagram 2: Logical Relationship of Stability Testing Components
Caption: Interrelationship of different components in a comprehensive stability program.
Data Presentation
All quantitative data from the stability studies should be summarized in tabular format to facilitate easy comparison and trend analysis.
Table 5: Example Data Summary Table for Chemical Stability of this compound Oral Solution (Long-Term)
| Time (Months) | Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) |
| 0 | 100.2 | < LOQ | < LOQ | < LOQ |
| 3 | 99.8 | 0.05 | < LOQ | 0.05 |
| 6 | 99.5 | 0.08 | 0.02 | 0.10 |
| 9 | 99.1 | 0.12 | 0.03 | 0.15 |
| 12 | 98.7 | 0.15 | 0.05 | 0.20 |
| 18 | 98.2 | 0.20 | 0.07 | 0.27 |
| 24 | 97.6 | 0.25 | 0.10 | 0.35 |
LOQ: Limit of Quantitation
Table 6: Example Data Summary Table for Physical Stability of this compound Lozenges (Accelerated)
| Time (Months) | Appearance | Hardness ( kg/cm ²) | Friability (%) | Moisture Content (%) |
| 0 | Conforms | 10.5 | 0.4 | 1.2 |
| 3 | Conforms | 10.2 | 0.5 | 1.5 |
| 6 | Conforms | 9.8 | 0.6 | 1.8 |
Conclusion
This protocol provides a comprehensive framework for the evaluation of the stability of this compound formulations. By implementing a robust stability program that includes forced degradation studies, the development of a stability-indicating analytical method, and long-term and accelerated stability testing, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound products throughout their shelf life. The data generated will be essential for regulatory submissions and for establishing appropriate storage conditions and expiration dating.
References
Application Notes and Protocols for In-Vivo Efficacy Testing of Tibezonium Iodide in a Murine Model of Streptococcal Pharyngitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium iodide is a topical antiseptic and local anesthetic agent with potential applications in the treatment of oropharyngeal infections such as pharyngitis.[1] Pharyngitis, commonly caused by the bacterium Streptococcus pyogenes (Group A Streptococcus), presents a significant healthcare burden. The evaluation of novel therapeutic agents for pharyngitis necessitates robust preclinical in-vivo models that can assess both antimicrobial efficacy and the host response. Due to the human-specific nature of S. pyogenes infections, animal models that fully replicate human pharyngitis are challenging to develop. However, the murine model of nasopharyngeal colonization with S. pyogenes is a well-established and accessible model for studying host-pathogen interactions in the upper respiratory tract and for the initial efficacy screening of antimicrobial agents.
This document provides a detailed, albeit hypothetical, protocol for evaluating the in-vivo efficacy of this compound in a mouse model of S. pyogenes-induced pharyngitis. The protocol is based on established methodologies for inducing streptococcal nasopharyngeal colonization in mice and provides a framework for topical administration of this compound and subsequent evaluation of its therapeutic effects.
Preclinical In-Vivo Model: Murine Nasopharyngeal Colonization
The mouse model of nasopharyngeal colonization is a widely used preclinical model to study the pathogenesis of S. pyogenes infections and to evaluate the efficacy of vaccines and antimicrobial agents.[2][3] While mice do not typically develop the clinical signs of pharyngitis seen in humans, this model allows for the quantification of bacterial load in the nasopharynx and the assessment of the local inflammatory response, providing key indicators of therapeutic efficacy.
Experimental Protocols
I. In-Vitro Susceptibility Testing (Prerequisite)
Prior to in-vivo studies, it is crucial to determine the in-vitro activity of this compound against the specific S. pyogenes strain to be used in the animal model.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pyogenes.
Materials:
-
Streptococcus pyogenes strain (e.g., a clinical isolate or a reference strain like ATCC 19615)
-
This compound
-
Brain Heart Infusion (BHI) broth and agar
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in BHI broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of S. pyogenes (approximately 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
II. In-Vivo Efficacy in a Murine Model of S. pyogenes Pharyngitis
Objective: To evaluate the efficacy of topically administered this compound in reducing the bacterial load and inflammation in the nasopharynx of mice infected with S. pyogenes.
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Materials:
-
Streptococcus pyogenes strain
-
This compound formulated for topical oral administration (e.g., in a vehicle of ethanol:glycerol:propylene glycol:water)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
Experimental Workflow Diagram:
Caption: Experimental workflow for in-vivo efficacy testing.
Protocol:
A. Preparation of Bacterial Inoculum:
-
Culture the S. pyogenes strain on a BHI agar plate overnight at 37°C.
-
Inoculate a single colony into BHI broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^8 CFU/mL.
B. Intranasal Inoculation:
-
Anesthetize the mice using isoflurane.
-
While holding the mouse in a supine position, gently instill 10 µL of the bacterial suspension into each nostril (total volume of 20 µL, containing ~2 x 10^6 CFU).[2][3]
-
Allow the mice to recover on a warming pad.
C. Treatment Administration:
-
Randomly divide the infected mice into three groups:
-
Group 1: this compound treatment group.
-
Group 2: Vehicle control group.
-
Group 3: PBS control group.
-
-
Prepare the this compound formulation at the desired concentration based on in-vitro MIC data. A suitable vehicle could be a mixture of ethanol, glycerol, propylene glycol, and water to ensure solubility and mucosal adhesion.
-
Beginning 2 hours post-infection, administer the treatment topically to the oropharynx. This can be achieved using a micropipette to carefully dispense a small volume (e.g., 10-20 µL) into the oral cavity of the anesthetized mouse.
-
Administer the treatments twice daily for a period of 3 days.
D. Endpoint Measurements (Day 3 post-infection):
-
Euthanize the mice by an approved method.
-
Bacterial Load Determination:
-
Aseptically dissect the nasal-associated lymphoid tissue (NALT).
-
Weigh the tissue and homogenize it in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on BHI agar.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per milligram of tissue.
-
-
Histopathological Analysis:
-
Collect oropharyngeal tissues, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess for signs of inflammation, such as immune cell infiltration and tissue damage.
-
-
Cytokine Analysis:
-
Perform a nasopharyngeal lavage with a small volume of sterile PBS containing a protease inhibitor cocktail.
-
Centrifuge the lavage fluid to remove cells and debris.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an ELISA or a multiplex bead array.
-
Data Presentation
Table 1: Hypothetical In-Vivo Efficacy of this compound against S. pyogenes in a Murine Model
| Treatment Group | Bacterial Load in NALT (log10 CFU/mg tissue) (Mean ± SD) | IL-6 Levels in Nasopharyngeal Lavage (pg/mL) (Mean ± SD) | Histological Inflammation Score (0-4) (Median) |
| PBS Control | 6.5 ± 0.8 | 850 ± 150 | 3 |
| Vehicle Control | 6.3 ± 0.7 | 820 ± 130 | 3 |
| This compound (1 mg/mL) | 4.2 ± 0.5 | 350 ± 90 | 1 |
| This compound (5 mg/mL) | 2.8 ± 0.4 | 180 ± 60 | 0.5 |
*p < 0.05 compared to vehicle control.
Signaling Pathway
The primary antimicrobial mechanism of quaternary ammonium compounds like this compound involves the disruption of the bacterial cell membrane.
Simplified Signaling Pathway of this compound's Antimicrobial Action:
Caption: Antimicrobial action of this compound.
Conclusion
The provided application notes and protocols outline a comprehensive, though hypothetical, approach for the in-vivo evaluation of this compound for the treatment of S. pyogenes-induced pharyngitis using a murine nasopharyngeal colonization model. This model offers a valuable platform for assessing the antimicrobial and anti-inflammatory properties of this compound in a preclinical setting. The successful reduction of bacterial load and inflammatory markers in this model would provide a strong rationale for further development and investigation in more advanced preclinical models, and ultimately, in clinical trials. Careful consideration of the formulation and delivery method will be critical for ensuring the effective topical application of this compound to the oropharyngeal mucosa.
References
- 1. la-press.org [la-press.org]
- 2. Optimum Topical Delivery of Adrenergic Agonists to Oral Mucosa Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tibezonium Iodide Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium iodide is a quaternary ammonium compound with antiseptic properties, primarily used for local treatment in the oral cavity.[1][2] As with any compound intended for human use, a thorough evaluation of its cytotoxic potential is crucial. These application notes provide a comprehensive guide to utilizing in vitro cell culture models for assessing the cytotoxicity of this compound. The protocols outlined herein are designed to deliver robust and reproducible data for safety and efficacy assessments.
The primary mechanism of action for quaternary ammonium compounds like this compound involves the disruption of cell membranes, leading to a loss of integrity and subsequent cell death.[3] This can trigger various cellular responses, including apoptosis and necrosis. Understanding the concentration-dependent cytotoxic effects and the underlying cellular mechanisms is essential for determining the therapeutic index of this compound.
Recommended Cell Culture Models
For assessing the cytotoxicity of an oral antiseptic such as this compound, cell lines derived from the oral cavity are most relevant. The following cell lines are recommended:
-
Human Gingival Fibroblasts (HGFs): These primary-like cells are a major component of the gingival connective tissue and are crucial for wound healing in the oral cavity.[4]
-
Human Oral Keratinocytes (HOKs): These cells form the epithelial barrier of the oral mucosa and are the first point of contact for topical agents. Immortalized HOK cell lines or primary cultures can be used.[4]
-
3D Oral Mucosa Models: Commercially available reconstructed human oral epithelium models provide a more physiologically relevant system that mimics the multi-layered structure of the oral mucosa.
Data Presentation: Cytotoxicity of Quaternary Ammonium Compounds
Table 1: Comparative IC50 Values of Quaternary Ammonium Compounds in Oral Cell Lines
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Cetylpyridinium Chloride | Human Gingival Fibroblasts | MTT | 24 | ~5-15 | N/A |
| Benzalkonium Chloride | Human Gingival Fibroblasts | Alamar Blue | 24 | ~30-60 | [5] |
| This compound | (e.g., HGFs) | (e.g., MTT) | (e.g., 24) | To be determined |
Note: The IC50 values for Cetylpyridinium Chloride and Benzalkonium Chloride are estimations based on qualitative descriptions in the literature and should be experimentally verified. Specific IC50 values are highly dependent on the exact experimental conditions.
Table 2: Summary of Cytotoxic Effects of a Hypothetical this compound Study
| Parameter | Assay | Cell Line | This compound Concentration | Observation |
| Cell Viability | MTT | HGFs | Increasing Concentrations | Dose-dependent decrease |
| Membrane Integrity | LDH Release | HGFs | Increasing Concentrations | Dose-dependent increase |
| Lysosomal Integrity | Neutral Red Uptake | HOKs | Increasing Concentrations | Dose-dependent decrease |
| Apoptosis | Annexin V/PI Staining | HGFs | IC50 Concentration | Increase in apoptotic cells |
| Oxidative Stress | ROS Assay (e.g., DCFDA) | HOKs | Sub-lethal Concentrations | Increase in ROS production |
| Inflammatory Response | ELISA (e.g., for IL-6, IL-8) | HOKs | Sub-lethal Concentrations | Potential modulation of cytokine release |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Selected cell line (e.g., Human Gingival Fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
-
This compound stock solution
-
Selected cell line (e.g., Human Gingival Fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
Materials:
-
This compound stock solution
-
Selected cell line (e.g., Human Oral Keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add medium containing Neutral Red. Incubate for approximately 2-3 hours.
-
Washing: Remove the Neutral Red medium and wash the cells with PBS.
-
Dye Extraction: Add the destain solution to each well and incubate with shaking for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Visualization of Pathways and Workflows
Signaling Pathways
The cytotoxicity of quaternary ammonium compounds like this compound is initiated by the disruption of the cell membrane. This initial damage can lead to a cascade of downstream events, including the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, as well as the generation of reactive oxygen species (ROS), which can further contribute to cellular damage. The iodide component may also play a role in inducing apoptosis through mechanisms involving the JNK and NF-κB signaling pathways.[6][7]
Caption: Putative signaling pathways of this compound cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Logical Relationships in Data Interpretation
Interpreting the data from multiple cytotoxicity assays provides a more complete picture of the compound's effect on the cells.
Caption: Logical relationships between assay results and cell viability.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sustained-Release Formulations of Tibezonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and characterization of sustained-release formulations of Tibezonium Iodide, focusing on mucoadhesive buccal tablets. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.
Introduction to this compound and Sustained Release
This compound is a topical antiseptic and local anesthetic agent used for the treatment of infections and inflammation of the mouth and throat.[1][2] Its therapeutic efficacy is enhanced by maintaining a prolonged local concentration. Sustained-release formulations, particularly mucoadhesive buccal tablets, offer a promising approach to achieve this by ensuring extended contact time with the oral mucosa.[3][4] These formulations are designed to release the drug at a predetermined rate, thus improving patient compliance and therapeutic outcomes.[5][6]
The development of such formulations involves a systematic approach encompassing formulation design, manufacturing, and in-vitro/ex-vivo characterization to ensure desired drug release profiles and mucoadhesive properties.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action, acting as both an antiseptic and a local anesthetic.[1] As an antiseptic, it disrupts the cell membranes of pathogenic microorganisms, leading to their inhibition or death.[1] Its local anesthetic effect is achieved by blocking sodium channels in neuronal cell membranes, which prevents the initiation and propagation of nerve impulses, resulting in a numbing sensation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from a study on the development of mucoadhesive buccal tablets containing this compound (TBN) and Lignocaine Hydrochloride (LGN).[3][7]
Table 1: Physicochemical Characterization of Formulations
| Formulation Code | Polymer Composition (HPMC:CHI) | Swelling Index (%) at 8h | Ex vivo Mucoadhesive Strength (g) | In vivo Residence Time (h) |
| TL5 | 20:20 | - | - | - |
| TL8 | - | - | 24.79 | 11.37 |
| TL15 | - (contains 30% SA) | 551.9 | - | - |
HPMC: Hydroxypropylmethylcellulose, CHI: Chitosan, SA: Sodium Alginate. Data for some parameters were not available for all formulations in the cited source.
Table 2: In Vitro Drug Release
| Formulation Code | Polymer Composition (HPMC:CHI) | % TBN Released at 6h | % LGN Released at 6h |
| TL5 | 20:20 | 99.98 | 99.06 |
Table 3: In Vivo Salivary Pharmacokinetic Parameters
| Drug | Cmax (µg/mL) | Tmax (h) |
| This compound (TBN) | 16.02 | 4 |
| Lignocaine HCl (LGN) | 7.80 | 4 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and characterization of this compound sustained-release mucoadhesive buccal tablets.
Protocol 1: Preparation of Mucoadhesive Buccal Tablets by Direct Compression
Objective: To prepare mucoadhesive buccal tablets of this compound using the direct compression method.
Materials:
-
This compound (API)
-
Mucoadhesive polymers (e.g., Hydroxypropylmethylcellulose - HPMC, Chitosan - CHI, Sodium Alginate - SA)
-
Diluent/Filler (e.g., Microcrystalline Cellulose - MCC)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Talc)
-
Sieve (e.g., 40 mesh)
-
Blender (e.g., V-blender or polyethylene pouch)
-
Tablet compression machine (single punch or rotary)
Procedure:
-
Accurately weigh all the ingredients as per the formulation requirements.[1][6][8]
-
Pass the drug, polymers, and diluent through a sieve (e.g., 40 mesh) to ensure uniformity of particle size.[6]
-
Mix the drug and polymers thoroughly in a blender for a specified time (e.g., 10-15 minutes) to achieve a homogenous blend.[8][9]
-
Add the lubricant and glidant to the powder blend and mix for a shorter duration (e.g., 2-5 minutes).[6][8]
-
Compress the final blend into tablets using a tablet compression machine with appropriate tooling.[9]
Protocol 2: In Vitro Drug Release Study
Objective: To determine the rate and extent of this compound release from the prepared tablets.
Apparatus and Materials:
-
Dissolution vessels (900 mL)
-
Phosphate buffer (pH 6.8, to simulate salivary pH)[10]
-
UV-Visible Spectrophotometer or HPLC
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Prepare 900 mL of phosphate buffer (pH 6.8) and place it in each dissolution vessel. Maintain the temperature at 37 ± 0.5°C.[10]
-
Set the paddle rotation speed to 50 rpm.[10]
-
Place one tablet in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).[6]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[6]
-
Filter the samples and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Swelling Index Determination
Objective: To evaluate the swelling behavior of the hydrophilic polymer matrix.
Materials:
-
Petri dishes or beakers
-
Phosphate buffer (pH 6.8)
-
Analytical balance
-
Filter paper
Procedure:
-
Record the initial weight of the tablet (W1).[1]
-
Place the tablet in a petri dish containing a known volume of phosphate buffer (pH 6.8).[9]
-
At regular time intervals (e.g., 1, 2, 4, 6, 8 hours), remove the tablet, carefully blot the excess water from the surface with filter paper, and weigh the swollen tablet (W2).[1][9]
-
Calculate the swelling index using the following formula:[1] Swelling Index (%) = [(W2 - W1) / W1] x 100
Protocol 4: Ex Vivo Mucoadhesion Strength Test
Objective: To measure the force required to detach the tablet from a mucosal surface.
Apparatus and Materials:
-
Freshly excised animal buccal mucosa (e.g., porcine or sheep)[4][6]
-
Phosphate buffer (pH 6.8)
-
Cyanoacrylate adhesive
Procedure:
-
Obtain fresh buccal mucosa and equilibrate it in phosphate buffer (pH 6.8).[4]
-
Mount the mucosal tissue on a suitable holder (e.g., the upper probe of a texture analyzer or one arm of a modified balance).[6]
-
Attach the tablet to the opposing surface using an adhesive.
-
Bring the tablet into contact with the mucosal surface with a light force for a specified period (e.g., 1-2 minutes) to allow for adhesion.[6]
-
Apply a force to detach the tablet from the mucosa at a constant rate.
-
The peak detachment force is recorded as the mucoadhesive strength.[12]
Protocol 5: Stability Studies
Objective: To assess the stability of the formulation under specific storage conditions.
Apparatus and Materials:
-
Stability chambers with controlled temperature and humidity
-
Appropriate packaging for the tablets
Procedure (as per ICH guidelines): [5][13][14]
-
Store the tablets in their final proposed packaging at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) stability conditions.[14][15]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[14][16]
-
Evaluate the samples for physical appearance, drug content, and in vitro drug release profile.[16]
-
A significant change is noted if there is a failure to meet the specifications.
Experimental Workflow and Logical Relationships
The development of a sustained-release this compound formulation follows a logical progression from formulation design to comprehensive evaluation.
References
- 1. ajptonline.com [ajptonline.com]
- 2. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 3. tandfonline.com [tandfonline.com]
- 4. japer.in [japer.in]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Formulation and evaluation of mucoadhesive buccal tablets of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and optimization of mucoadhesive bilayer buccal tablets of atenolol using simplex design method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. agnopharma.com [agnopharma.com]
- 12. rroij.com [rroij.com]
- 13. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. snscourseware.org [snscourseware.org]
Use of Tibezonium Iodide in combination with other active pharmaceutical ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tibezonium Iodide in combination with other active pharmaceutical ingredients (APIs). The information is intended to guide researchers in developing and evaluating novel formulations for enhanced therapeutic efficacy in oropharyngeal conditions.
Introduction to this compound
This compound is a quaternary ammonium compound with a dual mechanism of action, acting as both an antiseptic and a local anesthetic.[1] Its primary application is in the treatment of infections and inflammation of the mouth and throat, such as sore throat and pharyngitis.[1]
Antiseptic Action: this compound disrupts the cell membranes of pathogenic microorganisms, including bacteria and fungi, leading to their inhibition or death.[1] This helps to reduce the microbial load at the site of infection.
Local Anesthetic Action: By blocking sodium channels in neuronal cell membranes, this compound prevents the initiation and propagation of nerve impulses, resulting in a numbing sensation that provides relief from pain and irritation.[1]
Rationale for Combination Therapy
Combining this compound with other APIs can offer several advantages:
-
Synergistic or Additive Efficacy: The combination of different mechanisms of action can lead to a greater therapeutic effect than either agent alone.
-
Broader Spectrum of Activity: Combining antiseptics can broaden the range of microorganisms targeted.
-
Enhanced Symptom Relief: The addition of another local anesthetic or an anti-inflammatory agent can provide more comprehensive and faster relief from symptoms like pain and swelling.
-
Reduced Risk of Resistance: Using multiple antimicrobial agents with different targets may help to minimize the development of microbial resistance.
Concurrent use with other local anesthetics or antiseptics may potentiate the effects of this compound.[1]
Featured Combination: this compound and Lignocaine Hydrochloride
A notable example of a this compound combination is its formulation with Lignocaine Hydrochloride in a mucoadhesive buccal tablet. This formulation is designed for sustained local delivery to control pain and microbial growth in the oral cavity.[2][3]
Data Presentation
The following tables summarize the quantitative data from a pharmacokinetic study of a mucoadhesive buccal tablet containing this compound (TBN) and Lignocaine Hydrochloride (LGN).[3]
Table 1: Pharmacokinetic Parameters in Saliva
| Parameter | This compound (TBN) | Lignocaine Hydrochloride (LGN) |
| Cmax (µg/mL) | 16.02 | 7.80 |
| Tmax (h) | 4 | 4 |
Table 2: Formulation and In Vitro Performance of Optimized Buccal Tablet (TL5)
| Parameter | Value |
| Polymers | Hydroxypropylmethylcellulose (HPMC) and Chitosan (CHI), 20% each |
| Drug Release at 6h (TBN) | 99.98% |
| Drug Release at 6h (LGN) | 99.06% |
| Ex vivo Mucoadhesive Strength (TL8) | 24.79 g |
| Ex vivo Mucoadhesion Time (TL8) | 18.39 h |
| In vivo Residence Time (TL8) | 11.37 h |
Note: Mucoadhesive and residence time data are for a similar formulation (TL8) from the same study, which exhibited the highest values for these parameters.
Signaling and Action Pathway
The combined action of this compound and Lignocaine provides a dual approach to treating oropharyngeal discomfort and infection.
Caption: Dual action of this compound and Lignocaine HCl.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the development and evaluation of this compound combination formulations, such as mucoadhesive buccal tablets.
Experimental Workflow for Formulation and Evaluation
Caption: Workflow for mucoadhesive tablet development.
Protocol for Ex Vivo Mucoadhesive Strength Measurement
This protocol determines the force required to detach the formulation from a mucosal surface.
Materials:
-
Phosphate buffer (pH 6.8)
-
Cyanoacrylate adhesive
-
Beaker
-
Weights
Procedure:
-
Obtain fresh buccal mucosa from a local slaughterhouse and use it within 2 hours. Carefully separate the mucosa from the underlying fat and connective tissue. Wash with phosphate buffer (pH 6.8).[6]
-
Tie a piece of the buccal mucosa to the surface of a beaker filled with phosphate buffer (pH 6.8) maintained at 37°C.[4]
-
Attach the mucoadhesive tablet to the lower side of the right pan of the modified balance using cyanoacrylate adhesive.[4]
-
Moisten the tablet surface with a drop of phosphate buffer.
-
Bring the tablet into contact with the mucosal surface with a light force for a predetermined period (e.g., 5 minutes).[7]
-
Gradually add weight to the left pan until the tablet detaches from the mucosa.[4]
-
The weight required for detachment is a measure of the mucoadhesive strength.
Protocol for In Vivo Buccal Residence Time
This protocol assesses the duration a formulation remains attached to the buccal mucosa in human volunteers.
Materials:
-
Optimized mucoadhesive tablets
-
Stopwatch
-
Informed consent forms for volunteers
Procedure:
-
Recruit healthy human volunteers and obtain informed consent.
-
Instruct volunteers to rinse their mouths with water.
-
A single tablet is administered to each volunteer and pressed against the buccal mucosa for 30 seconds.
-
Volunteers are instructed to carry out their normal activities but to avoid touching the tablet with their tongue.
-
The time at which the tablet is completely detached or eroded is recorded. This is the in vivo residence time.
-
Volunteers are monitored for any signs of irritation or discomfort.
Protocol for In Vitro Drug Release
This protocol evaluates the rate and extent of drug release from the formulation.
Materials:
-
Glass slides and cyanoacrylate adhesive
-
Syringes and filters
-
HPLC system for drug analysis
Procedure:
-
Attach the impermeable backing layer of the buccal tablet to a glass slide using cyanoacrylate adhesive.[8]
-
Place the glass slide at the bottom of the dissolution vessel containing 500 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C.[8]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals and replace with an equal volume of fresh, pre-warmed dissolution medium.[8]
-
Filter the samples and analyze the drug content using a validated HPLC method.[9][10]
Protocol for Pharmacokinetic Analysis in Saliva
This protocol is for determining the concentration of this compound and Lignocaine in saliva samples from human volunteers.
Materials:
-
Saliva collection tubes
-
Centrifuge
-
Vortex mixer
-
Mobile phase: Acetonitrile and phosphate buffer (pH 4.5) in a 70:30 ratio[9]
-
C8 Agilent® column or equivalent[9]
Procedure:
-
Collect saliva samples from volunteers at predetermined time points after the application of the buccal tablet.
-
Centrifuge the saliva samples to remove any particulate matter.
-
Prepare the samples for HPLC analysis (e.g., by protein precipitation or direct injection).
-
Inject the prepared samples into the HPLC system.
-
The chromatographic conditions are as follows:
-
Quantify the concentrations of this compound and Lignocaine by comparing the peak areas to a standard curve.
Potential for Other Combinations
While the combination with Lignocaine is well-documented, the dual antiseptic and anesthetic nature of this compound suggests potential for other effective combinations for oropharyngeal conditions.
Combination with Other Antiseptics
To broaden the antimicrobial spectrum and potentially reduce the risk of resistance, this compound could be combined with other oral antiseptics such as:
-
Cetylpyridinium Chloride (CPC): A quaternary ammonium compound with a broad spectrum of antibacterial activity, commonly used in mouthwashes.[11]
-
Chlorhexidine: A widely used antiseptic with proven efficacy against a range of oral bacteria.[12]
Combination with Anti-inflammatory Agents
To provide more comprehensive symptom relief, particularly in cases of significant inflammation, this compound could be formulated with a non-steroidal anti-inflammatory drug (NSAID) suitable for local application, such as Benzydamine Hydrochloride.
Logical Framework for Developing New Combinations
Caption: Logical steps for new combination product development.
Conclusion
This compound, with its dual antiseptic and local anesthetic properties, is a valuable active pharmaceutical ingredient for treating oropharyngeal conditions. Its combination with other APIs, such as Lignocaine Hydrochloride, in advanced dosage forms like mucoadhesive buccal tablets, offers a promising approach for enhanced and sustained therapeutic effects. The protocols and data presented here provide a framework for researchers and drug development professionals to explore and optimize new combination therapies involving this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. Formulation and evaluation of mucoadhesive buccal tablets of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. scielo.br [scielo.br]
- 8. sybespharmacy.com [sybespharmacy.com]
- 9. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and this compound: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Chlorhexidine for Oral Care: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Topically Applied Tibezonium Iodide
These application notes provide a detailed overview of the current understanding of the pharmacokinetics of topically applied Tibezonium Iodide, primarily focusing on its application as a mucoadhesive buccal tablet. Due to the limited publicly available data on the dermal application of this compound, this document also includes a hypothetical protocol for an in vitro skin permeation study based on standard dermatopharmacokinetic principles. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a quaternary ammonium compound with antiseptic and local anesthetic properties.[1] It is primarily used in topical formulations for the treatment of mouth and throat infections.[2][3] Understanding the pharmacokinetic profile of topically applied this compound is crucial for optimizing its therapeutic efficacy and ensuring its safety. This document summarizes the available pharmacokinetic data and provides detailed protocols for its assessment.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic and physicochemical parameters of this compound from a study on a novel mucoadhesive buccal tablet formulation.[4]
| Parameter | Formulation | Value | Reference |
| Salivary Cmax | TL5 (20% HPMC, 20% Chitosan) | 16.02 µg/mL | [4] |
| Time to Salivary Cmax (Tmax) | TL5 (20% HPMC, 20% Chitosan) | Within 4 hours | [4] |
| In Vivo Residence Time | TL8 (Chitosan-based) | 11.37 hours | [4] |
| Ex Vivo Mucoadhesive Strength | TL8 (Chitosan-based) | 24.79 g | [4] |
| Ex Vivo Mucoadhesion Time | TL8 (Chitosan-based) | 18.39 hours | [4] |
| In Vitro Drug Release (at 6 hours) | TL5 (20% HPMC, 20% Chitosan) | 99.98% | [4] |
Experimental Protocols
This protocol is based on the methodology for a pharmacokinetic investigation of this compound and Lignocaine Hydrochloride mucoadhesive buccal tablets in healthy human volunteers.[4]
Objective: To determine the salivary concentration profile and key pharmacokinetic parameters (Cmax, Tmax) of this compound following the application of a mucoadhesive buccal tablet.
Materials:
-
Mucoadhesive buccal tablets containing a known dose of this compound.
-
Sterile saliva collection tubes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical standards of this compound.
-
Reagents and solvents for HPLC mobile phase and sample preparation.
Procedure:
-
Subject Selection: Recruit a cohort of healthy human volunteers. Obtain informed consent and conduct a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Dosage Form Administration: Instruct the subjects to place the mucoadhesive buccal tablet on the buccal mucosa and hold it in place until it adheres.
-
Saliva Sample Collection: Collect saliva samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, and 12 hours) post-tablet application. The passive drool method is recommended for sample collection.
-
Sample Processing: Immediately after collection, centrifuge the saliva samples to remove any particulate matter. Store the supernatant at -20°C or lower until analysis.
-
Analytical Method - HPLC:
-
Chromatographic Conditions: Utilize a reverse-phase HPLC method. A C8 or C18 column can be used. The mobile phase could consist of a mixture of acetonitrile and a phosphate buffer (e.g., pH 4.5) in a 70:30 ratio, with a flow rate of 1 mL/min.
-
Detection: Set the UV detector to the appropriate wavelength for this compound detection.
-
Sample Preparation: Thaw the saliva samples and prepare them for injection. This may involve a protein precipitation step followed by filtration.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound concentration in the saliva samples by comparing their peak areas to the calibration curve.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax and Tmax, from the salivary concentration-time data for each subject.
Experimental Workflow for In Vivo Buccal Pharmacokinetic Study:
As there is no available data on the dermal pharmacokinetics of this compound, the following protocol provides a standard methodology for an in vitro skin permeation study.
Objective: To evaluate the rate and extent of this compound permeation through a skin model from a topical formulation.
Materials:
-
Franz diffusion cells.
-
Excised human or animal skin (e.g., porcine ear skin).
-
Topical formulation of this compound (e.g., cream, gel).
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed).
-
HPLC system for analysis.
-
Analytical standards of this compound.
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into sections to fit the Franz diffusion cells. Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.
-
Franz Cell Setup: Fill the receptor chambers with the receptor solution and ensure no air bubbles are trapped beneath the skin. Place the Franz cells in a circulating water bath to maintain a constant temperature (e.g., 32°C).
-
Formulation Application: Apply a known amount of the this compound topical formulation to the surface of the skin in the donor chamber.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution. Replace the collected volume with fresh, pre-warmed receptor solution.
-
Analytical Method: Analyze the collected samples for this compound concentration using a validated HPLC method as described in the previous protocol.
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) of this compound.
-
-
Skin Deposition Analysis (Optional): At the end of the experiment, dismount the skin, remove the excess formulation from the surface, and extract the this compound retained in the skin to determine the extent of drug deposition.
Experimental Workflow for In Vitro Skin Permeation Study:
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is related to its antiseptic properties, where it disrupts the cellular membranes of bacteria, leading to cell lysis and death.[5] As a local anesthetic, it is believed to inhibit nerve signal transmission by blocking sodium channels in neuronal cell membranes, which alleviates irritation and pain.[2][5] Additionally, it exhibits anti-inflammatory and mucolytic actions.[5] The topical application in the buccal cavity allows for direct action on the mucous membranes.
Logical Relationship of this compound's Topical Action:
Conclusion
The provided application notes and protocols summarize the current, albeit limited, pharmacokinetic knowledge of topically applied this compound. The data from the mucoadhesive buccal tablet study offers valuable insights into its local disposition in the oral cavity. The hypothetical protocol for an in vitro skin permeation study serves as a foundational methodology for future research into the dermal application of this compound. Further studies are warranted to fully elucidate the systemic absorption, distribution, metabolism, and excretion of this compound following various routes of topical administration.
References
- 1. A clinical perspective on mucoadhesive buccal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Saliva vs. Plasma Clinical Studies for Therapeutic Drug Monitoring [frontiersin.org]
Troubleshooting & Optimization
Overcoming solubility challenges in Tibezonium Iodide formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tibezonium Iodide formulations. The focus is on overcoming its inherent solubility challenges to develop effective drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble compound. Its predicted water solubility is approximately 1.28 x 10⁻⁵ mg/mL. This low solubility can present significant challenges for formulation development, particularly for oral and parenteral dosage forms, impacting dissolution rates and bioavailability.
Q2: What are the common formulation challenges associated with this compound's low solubility?
The primary challenges stemming from this compound's low aqueous solubility include:
-
Low Dissolution Rate: The rate at which the drug dissolves in physiological fluids is slow, which can be the rate-limiting step for drug absorption.
-
Poor Bioavailability: Inefficient dissolution leads to low and variable absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy.
-
Difficulty in Developing Liquid Formulations: Creating stable and effective aqueous-based solutions for oral or parenteral administration is challenging without the use of solubility-enhancing excipients.
-
Content Uniformity Issues: In solid dosage forms, achieving a uniform distribution of the drug can be difficult, especially at low doses.
Q3: What are the recommended strategies to enhance the solubility of this compound?
Several formulation strategies can be employed to overcome the solubility limitations of this compound. These include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.
-
Particle Size Reduction: Micronization or nanosizing of the drug particles increases the surface area-to-volume ratio, thereby improving the dissolution rate.
-
Mucoadhesive Formulations: For local delivery, as in the oral cavity, mucoadhesive buccal tablets can provide sustained release and improved local availability, as demonstrated in studies with chitosan and HPMC.[1]
Q4: Are there any known excipient incompatibilities with this compound?
While specific incompatibility studies are not widely published, a study on mucoadhesive buccal tablets using Fourier Transform Infrared (FTIR) spectroscopy, Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) showed no physical interaction between this compound and excipients such as chitosan, hydroxypropylmethylcellulose (HPMC), and sodium alginate.[1] However, as with any formulation development, it is crucial to conduct thorough compatibility studies with all chosen excipients.
Q5: How can I quantify the amount of this compound in my formulation?
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is available for the simultaneous quantification of this compound and Lignocaine Hydrochloride.[2][3] This method is proven to be accurate, precise, and specific for determining the drug content in dosage forms and biological samples like saliva.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low drug release from a solid dosage form. | Poor dissolution of this compound due to its low solubility. | 1. Incorporate a solubility enhancer: Consider formulating a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) or an inclusion complex with cyclodextrins. 2. Reduce particle size: Employ micronization or nanosuspension techniques for the active pharmaceutical ingredient (API). 3. Add a surfactant: Include a suitable surfactant in the formulation to improve the wettability of the drug particles. |
| Precipitation of this compound in a liquid formulation upon storage. | The drug concentration exceeds its saturation solubility in the vehicle. | 1. Use a co-solvent system: A mixture of solvents can increase the solubility of the drug. 2. Adjust the pH: Investigate the pH-solubility profile of this compound to find a pH where it is more soluble. 3. Incorporate a complexing agent: Cyclodextrins can be used to keep the drug in solution. |
| Inconsistent results in in-vitro dissolution studies. | Non-uniform distribution of the drug in the solid dosage form. Inadequate wetting of the drug particles. | 1. Optimize the blending process: Ensure adequate and uniform mixing of the API with other excipients. 2. Use a wet granulation technique: This can improve the homogeneity of the drug distribution. 3. Add a wetting agent/surfactant to the dissolution medium or the formulation itself. |
| Poor in-vivo efficacy despite successful in-vitro dissolution. | The drug may be precipitating in the gastrointestinal tract after dissolution from the dosage form. | 1. Formulate with precipitation inhibitors: Incorporate polymers that can maintain a supersaturated state of the drug in the GI fluids. 2. Consider a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve in-vivo solubility and absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Hypothetical Example)
This protocol describes a general method for preparing a solid dispersion of this compound using the solvent evaporation technique, which is a common method for enhancing the solubility of poorly water-soluble drugs.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol or another suitable organic solvent
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Sieve
-
Dessicator
Procedure:
-
Preparation of the Polymer-Drug Solution:
-
Accurately weigh the desired amounts of this compound and PVP K30 (e.g., in ratios of 1:1, 1:3, and 1:5 by weight).
-
Dissolve the this compound in a minimal amount of methanol.
-
In a separate container, dissolve the PVP K30 in deionized water.
-
Add the this compound solution to the aqueous PVP K30 solution while stirring continuously to ensure a homogenous mixture.
-
-
Solvent Evaporation:
-
Transfer the resulting solution to a round-bottom flask.
-
Evaporate the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a solid mass is formed.
-
-
Drying and Pulverization:
-
Scrape the solid dispersion from the flask.
-
Dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the polymer matrix.
-
Conduct in-vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Protocol 2: Quantification of this compound by RP-HPLC
This protocol is based on a validated method for the simultaneous estimation of this compound and Lignocaine Hydrochloride.[2][3]
Instrumentation:
-
Agilent® 1260 HPLC system or equivalent, equipped with a UV detector.
-
Agilent® C8 column (or equivalent).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (70:30 v/v) |
| Flow Rate | 1 mL/min |
| Column | C8 |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Injection Volume | 20 µL |
| Retention Time (TBN) | Approximately 4.20 min |
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the formulated product in a suitable solvent. Filter the solution through a 0.45 µm filter before injection.
Validation Parameters (as per the cited study): [2]
| Parameter | This compound (TBN) |
| Accuracy (%) | 100.01 ± 1.72 |
| Precision (%) | 100.03 ± 1.61 |
| Repeatability (%) | 99.19 ± 1.72 |
| Linearity (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.012 µg/mL |
| Limit of Quantitation (LOQ) | 0.037 µg/mL |
Visualizations
Caption: Experimental workflow for the preparation and characterization of a this compound solid dispersion.
Caption: Troubleshooting logic for addressing low drug release of this compound formulations.
References
Identifying and mitigating impurities in Tibezonium Iodide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tibezonium Iodide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Hypothetical Synthesis of this compound
Due to the limited publicly available information on the specific manufacturing process of this compound, a plausible multi-step synthetic route has been hypothesized based on established principles of organic chemistry. This route serves as the basis for the troubleshooting guide.
The proposed synthesis involves the following key stages:
-
Formation of a 2-aminobenzophenone derivative: This is a common precursor for benzodiazepines.
-
Cyclization: Formation of the benzodiazepine ring system.
-
Thionation: Conversion of a carbonyl group to a thiocarbonyl group.
-
S-alkylation: Introduction of the side chain at the sulfur atom.
-
Quaternization: Formation of the final quaternary ammonium salt.
Troubleshooting Guides
Stage 1 & 2: Synthesis and Cyclization of 2-Aminobenzophenone Precursor
Question: My cyclization reaction to form the benzodiazepine-2-one from the 2-aminobenzophenone precursor is showing low yield and multiple side products. What could be the cause and how can I mitigate this?
Answer:
Low yields and side products in benzodiazepine synthesis can arise from several factors. Here are some common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Mitigation:
-
Increase the reaction time.
-
Increase the reaction temperature, if the reactants and products are stable at higher temperatures.
-
Ensure efficient mixing.
-
-
-
Side Reactions: The starting materials might be undergoing alternative reactions.
-
Mitigation:
-
Control the reaction temperature carefully. Exothermic reactions may need cooling.
-
Add reagents in a specific order, as indicated by established protocols for similar cyclizations.
-
Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of reactants and intermediates.
-
-
-
Impure Starting Materials: Impurities in the 2-aminobenzophenone or the cyclizing agent (e.g., an amino acid derivative) can interfere with the reaction.
-
Mitigation:
-
Purify the starting materials before use by recrystallization or chromatography.
-
Verify the purity of the starting materials using analytical techniques such as NMR or HPLC.
-
-
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor by TLC or LC-MS | To ensure the reaction goes to completion without significant degradation. |
| Temperature | Optimize in small-scale trials | To find the balance between reaction rate and side product formation. |
| Solvent | Use anhydrous grade | To prevent hydrolysis of reactants and intermediates. |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidation. |
Stage 3: Thionation of the Benzodiazepine-2-one
Question: The thionation of my benzodiazepine-2-one using Lawesson's reagent is resulting in a complex mixture and the product is difficult to purify. What are the likely issues and solutions?
Answer:
Thionation with Lawesson's reagent can be challenging. Here are some common problems and how to address them:
-
Incomplete Reaction: The thionation may be incomplete, leaving starting material in the mixture.
-
Side Products: Lawesson's reagent can react with other functional groups or lead to decomposition.
-
Mitigation:
-
Perform the reaction at the lowest effective temperature.
-
Carefully control the reaction time to avoid over-reaction or degradation.
-
-
-
Difficult Purification: Phosphorus-containing byproducts from Lawesson's reagent can complicate purification.
| Parameter | Recommendation | Rationale |
| Lawesson's Reagent | 0.5 - 1.0 equivalents | To ensure complete thionation without excessive side reactions. |
| Solvent | Anhydrous THF or Toluene | To facilitate dissolution of Lawesson's reagent and provide a suitable reaction temperature.[1] |
| Work-up | Thorough aqueous wash | To remove phosphorus byproducts before purification.[1] |
Stage 4: S-alkylation of the Benzodiazepine Thioamide
Question: I am observing low yields and the formation of multiple products during the S-alkylation of my benzodiazepine thioamide with 2-chloro-N,N-diethylethanamine. What could be going wrong?
Answer:
S-alkylation of thioamides can be complicated by the nucleophilicity of other atoms in the molecule and the reactivity of the alkylating agent.
-
N-alkylation vs. S-alkylation: The nitrogen atom of the thioamide can also be alkylated, leading to a mixture of products.
-
Mitigation:
-
Use a non-nucleophilic base to deprotonate the thiol tautomer, favoring S-alkylation.
-
Control the reaction temperature; lower temperatures often favor S-alkylation.
-
-
-
Elimination Side Reaction: The alkylating agent, 2-chloro-N,N-diethylethanamine, can undergo elimination to form a vinyl amine, especially in the presence of a strong base.
-
Mitigation:
-
Use a milder base.
-
Keep the reaction temperature as low as possible.
-
-
-
Dialkylation: The product can potentially be alkylated a second time.
-
Mitigation:
-
Use a stoichiometric amount of the alkylating agent.
-
-
| Parameter | Recommendation | Rationale |
| Base | Mild, non-nucleophilic (e.g., K₂CO₃) | To favor deprotonation of the thiol without promoting side reactions. |
| Temperature | Low to moderate | To minimize elimination and N-alkylation side reactions. |
| Stoichiometry | 1:1 ratio of thioamide to alkylating agent | To avoid dialkylation. |
Stage 5: Quaternization of the Tertiary Amine (Menshutkin Reaction)
Question: The final quaternization step with methyl iodide is slow and gives a poor yield. How can I improve this reaction?
Answer:
The Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is influenced by several factors.[4]
-
Slow Reaction Rate: The reaction rate is dependent on the solvent and the nature of the alkyl halide.
-
Mitigation:
-
Use a polar aprotic solvent such as acetonitrile or DMF to accelerate the S(_N)2 reaction.
-
Methyl iodide is a highly reactive alkylating agent; ensure it is fresh and not degraded.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Mitigation:
-
Use an excess of methyl iodide.
-
Increase the reaction time and/or temperature.
-
-
-
Side Reactions: Although generally a clean reaction, side reactions can occur at high temperatures.
-
Mitigation:
-
Optimize the temperature to balance the reaction rate with potential degradation.
-
-
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | To stabilize the charged transition state and accelerate the reaction.[5] |
| Alkylating Agent | Freshly distilled Methyl Iodide | To ensure high reactivity. |
| Temperature | Room temperature to moderate heating | To achieve a reasonable reaction rate without causing degradation. |
Experimental Protocols
General Protocol for Thionation using Lawesson's Reagent
-
Dissolve the benzodiazepine-2-one (1 equivalent) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by washing with water and a saturated sodium bicarbonate solution to remove acidic byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Menshutkin Reaction (Quaternization)
-
Dissolve the tertiary amine precursor (1 equivalent) in a polar aprotic solvent like acetonitrile.
-
Add methyl iodide (1.1 to 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound synthesis?
A1: The most critical parameters are temperature, reaction time, and the purity of starting materials and solvents at each step. Anhydrous conditions are crucial for several stages to prevent hydrolysis.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing purity?
A2: Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) is essential for quantitative analysis of purity and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural elucidation of the final product and any significant impurities.
Q3: Are there any specific safety precautions to take during the synthesis?
A3: Yes. Lawesson's reagent and its byproducts have an unpleasant smell and should be handled in a well-ventilated fume hood.[1] Alkylating agents like methyl iodide are toxic and should be handled with appropriate personal protective equipment. The synthesis should be carried out by trained personnel in a suitable laboratory environment.
Q4: How can I identify unknown impurities?
A4: Unknown impurities can be identified by isolating them using preparative HPLC or column chromatography, followed by structural characterization using techniques like high-resolution mass spectrometry (HRMS) and 1D/2D NMR spectroscopy.
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: General troubleshooting logic for low yield in a synthesis step.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
Technical Support Center: Optimizing pH for Enhanced Antibacterial Activity of Tibezonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH to enhance the antibacterial activity of Tibezonium Iodide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antibacterial activity of this compound?
A1: The antibacterial efficacy of this compound is pH-dependent. Its bactericidal activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, has been observed to increase as the pH becomes more alkaline, with enhanced activity noted in the pH range of 8.0 to 8.5.
Q2: Why does the antibacterial activity of this compound increase with a more alkaline pH?
A2: As a quaternary ammonium compound, the cationic nature of this compound is crucial for its interaction with the negatively charged components of the bacterial cell membrane. At a more alkaline pH, the surface of bacteria tends to be more negatively charged. This increased negative charge can enhance the electrostatic attraction between the positively charged this compound and the bacterial cell surface, leading to more efficient membrane disruption and increased antibacterial effect.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a cationic surfactant that acts as an antiseptic by disrupting the integrity of the bacterial cell membrane.[1] The positively charged quaternary ammonium group interacts with the negatively charged phospholipids and proteins in the bacterial membrane, leading to a loss of membrane stability, leakage of intracellular components, and ultimately, cell death.[2]
Q4: Can I use standard antimicrobial susceptibility testing methods for this compound?
A4: Yes, standard methods such as broth microdilution, agar dilution, and time-kill assays are suitable for determining the antibacterial activity of this compound. However, it is crucial to control the pH of the growth medium to accurately assess its pH-dependent efficacy. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q5: Are there any known stability issues with this compound at different pH values?
A5: While specific stability data for this compound across a wide pH range is not extensively documented in publicly available literature, quaternary ammonium compounds are generally stable. However, it is always recommended to prepare fresh solutions for experiments and to verify the compound's integrity if stored for extended periods, especially at pH extremes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values at the same pH. | 1. Inaccurate pH of the medium.2. Variation in inoculum size.3. Contamination of the bacterial culture. | 1. Calibrate the pH meter before preparing the medium and verify the final pH.2. Standardize the inoculum to 0.5 McFarland before dilution.3. Perform a purity check of the bacterial culture before each experiment. |
| No significant difference in antibacterial activity observed at different pH values. | 1. The pH range tested is too narrow.2. The buffer system is interfering with the antibacterial activity.3. The bacterial strain is resistant. | 1. Test a wider pH range (e.g., 6.0, 7.0, 8.0, 9.0).2. Use a non-interfering biological buffer such as HEPES or MOPS.3. Verify the susceptibility of the bacterial strain to a control antiseptic. |
| Precipitation of this compound in the test medium. | 1. Low solubility at the tested pH.2. Interaction with components of the medium. | 1. Visually inspect all solutions for precipitation before inoculation.2. Consider using a different broth formulation if interactions are suspected. |
Data Presentation
The following table summarizes the expected trend in the Minimum Inhibitory Concentration (MIC) of this compound against common Gram-positive bacteria at varying pH levels. Please note that this data is illustrative and based on qualitative descriptions of increased activity at alkaline pH. Actual values may vary depending on the specific experimental conditions and bacterial strains used.
| pH of Medium | Illustrative MIC (µg/mL) against S. aureus | Illustrative MIC (µg/mL) against S. pyogenes |
| 6.5 | 4 | 2 |
| 7.0 | 2 | 1 |
| 7.5 | 1 | 0.5 |
| 8.0 | 0.5 | 0.25 |
| 8.5 | 0.25 | 0.125 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining pH-Dependent MIC of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (S. aureus, S. pyogenes)
-
Sterile phosphate or borate buffer solutions (to adjust media pH)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using sterile buffer solutions.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, add 50 µL of the appropriate pH-adjusted CAMHB to wells 2 through 12.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Visualizations
Mechanism of Action: Disruption of Bacterial Cell Membrane
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow: pH-Dependent MIC Determination
Caption: Workflow for determining the pH-dependent MIC of this compound.
References
Technical Support Center: Strategies to Reduce the Cytotoxicity of Tibezonium Iodide in Formulations
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Tibezonium Iodide in various formulations. The information is presented in a question-and-answer format to directly assist users in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a quaternary ammonium compound (QAC). The primary mechanism of cytotoxicity for QACs is the disruption of mitochondrial function.[1][2][3] This includes inhibition of the mitochondrial respiratory chain, leading to a decrease in cellular ATP production, dissipation of the mitochondrial membrane potential, and ultimately, the induction of apoptosis or necrosis.[1][3]
Q2: Are there any known strategies to reduce the cytotoxicity of this compound in formulations?
A2: Yes, several formulation strategies can be employed to mitigate the cytotoxicity of this compound. These include:
-
Controlled-Release Formulations: Sustained-release formulations, such as mucoadhesive buccal tablets, can control the local concentration of this compound, minimizing irritation and cytotoxicity to surrounding tissues. A study on a mucoadhesive buccal tablet containing this compound and lignocaine hydrochloride was well-tolerated by healthy volunteers, suggesting this is a promising approach.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can shield healthy cells from direct exposure to the free drug, thereby reducing its cytotoxicity. Studies on other QACs have shown that liposomal formulations can decrease toxicity towards non-cancerous cells.[4]
-
Co-formulation with Antioxidants: The cytotoxicity of some compounds, particularly those involving the iodide component, can be linked to oxidative stress. Co-formulating this compound with antioxidants may help to mitigate these effects.
Q3: What in vitro assays are recommended to evaluate the cytotoxicity of this compound formulations?
A3: A battery of in vitro assays should be used to comprehensively assess cytotoxicity. Recommended assays include:
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, providing an indication of cell viability and proliferation.
-
Apoptosis/Necrosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, offering insights into the mode of cell death.
-
Mitochondrial Membrane Potential Assays (e.g., TMRE, JC-1): These assays use fluorescent dyes to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and a direct target of QAC-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a New this compound Formulation
Question: We have developed a new oral formulation of this compound, but in vitro testing on human gingival fibroblasts shows significant cytotoxicity. How can we troubleshoot this?
Answer:
High cytotoxicity in a new formulation can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Re-evaluate Drug Concentration:
-
Problem: The concentration of free this compound in your formulation might be too high at the point of contact with the cells.
-
Solution: Attempt to create formulations with a slower release profile. This can be achieved by increasing the polymer concentration in matrix-based systems or modifying the lipid composition of liposomes for slower drug diffusion.
-
-
Assess Formulation Components:
-
Problem: Other excipients in your formulation could be contributing to the cytotoxicity.
-
Solution: Test the cytotoxicity of the vehicle (formulation without this compound) alone to rule out any confounding effects from other ingredients.
-
-
Consider a Different Formulation Strategy:
-
Problem: The current formulation approach may not be optimal for reducing the inherent cytotoxicity of this compound.
-
Solution: Explore alternative strategies such as liposomal encapsulation or the incorporation of cytoprotective agents like antioxidants.
-
Logical Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity in this compound formulations.
Data Presentation
Table 1: Comparative Cytotoxicity of Quaternary Ammonium Compounds (Free vs. Liposomal)
| Compound | Cell Line | Formulation | IC50 (mg/mL) |
| DMM-11 | A375 (Melanoma) | Free | 0.01875 |
| Liposomal | 0.35 | ||
| DMPM-11 | A375 (Melanoma) | Free | 0.0156 |
| Liposomal | 0.425 | ||
| DMGM-14 | A375 (Melanoma) | Free | 0.00195 |
| Liposomal | 0.4375 | ||
| DMM-11 | HT-29 (Colon Adenocarcinoma) | Free | 0.125 |
| Liposomal | 0.125 | ||
| DMPM-11 | HT-29 (Colon Adenocarcinoma) | Free | 0.09 |
| Liposomal | 0.125 | ||
| DMGM-14 | HT-29 (Colon Adenocarcinoma) | Free | 0.0156 |
| Liposomal | 0.0156 | ||
| DMM-11 | NHDF (Normal Human Dermal Fibroblasts) | Liposomal | 0.350 |
| DMPM-11 | NHDF (Normal Human Dermal Fibroblasts) | Liposomal | 0.6 |
| DMGM-14 | NHDF (Normal Human Dermal Fibroblasts) | Liposomal | 0.2375 |
| Data derived from a study on various quaternary ammonium surfactants.[1] |
Table 2: Cytotoxicity of Common Oral Antiseptics on Human Gingival Fibroblasts (HGF)
| Antiseptic | Concentration | Exposure Time | Remaining Viable Cell Density (%) |
| Chlorhexidine-Gluconate (CHX) | 0.2% | 30 s | 35.19 |
| CHX with Benzydamine-HCl | 0.12% CHX, 0.15% Benzydamine-HCl | 30 s | ~40-50 |
| Povidone-Iodine (PVP-I) | - | 30 s | ~50-60 |
| Benzydamine-HCl | 0.15% | 30 s | ~60-70 |
| Essential Oil Mouthwash | - | 30 s | >70 |
| Illustrative data based on a comparative study of oral antiseptics.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of oral antiseptics.
Materials:
-
Human Gingival Fibroblasts (HGF) or other relevant oral cell line
-
Complete cell culture medium
-
96-well plates
-
This compound formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of your this compound formulation at various dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate for the desired exposure time (e.g., 30 seconds, 1 minute, 5 minutes, or longer for controlled-release formulations).
-
MTT Addition: Remove the treatment solution, wash the cells with PBS, and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathways and Visualizations
This compound-Induced Mitochondrial-Mediated Apoptosis
This compound, as a QAC, is likely to induce apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process.
Caption: Mitochondrial-mediated apoptosis pathway potentially induced by this compound.
Formulation Strategies to Reduce Cytotoxicity
This diagram illustrates the conceptual relationship between different formulation strategies and the reduction of this compound's cytotoxicity.
Caption: Conceptual diagram of formulation strategies to mitigate this compound cytotoxicity.
References
Improving the mucoadhesive properties of Tibezonium Iodide buccal tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the mucoadhesive properties of Tibezonium Iodide buccal tablets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated as a mucoadhesive buccal tablet?
This compound is an antiseptic and local anesthetic agent used for infections in the mouth and throat.[1][2][3] Formulating it as a mucoadhesive buccal tablet offers several advantages, including prolonged contact time at the site of action, bypassing first-pass metabolism, and providing sustained drug release, which can enhance its therapeutic effect.[4][5][6]
Q2: Which polymers are most effective for enhancing the mucoadhesion of this compound buccal tablets?
Studies have shown that various polymers, both natural and synthetic, can effectively enhance mucoadhesion. Commonly used and effective polymers include:
-
Chitosan (CHI): A natural polymer known for its excellent mucoadhesive and biocompatible properties.[7]
-
Hydroxypropyl Methylcellulose (HPMC): A semi-synthetic polymer that provides good mucoadhesion and controlled-release characteristics.[7][8]
-
Sodium Alginate (SA): A natural polymer that exhibits good swelling and mucoadhesive properties.[7][8]
-
Carbopol® (Carbomers): Synthetic, high-molecular-weight polymers that are known for their strong mucoadhesive strength.[9][10][11]
The choice of polymer and its concentration is critical and often requires optimization based on the desired tablet properties.[12] Blends of polymers, such as Chitosan and HPMC, can also be used to achieve synergistic effects on mucoadhesion and drug release.[7][8]
Q3: What are the key parameters to evaluate when developing mucoadhesive buccal tablets?
The primary parameters to assess the performance of mucoadhesive buccal tablets include:
-
Ex vivo Mucoadhesive Strength: The force required to detach the tablet from a mucosal surface.
-
In vivo Residence Time: The duration the tablet remains attached to the buccal mucosa in a living subject.[7][8]
-
Swelling Index: The extent of swelling of the tablet upon contact with moisture, which influences mucoadhesion and drug release.
-
Surface pH: Should be close to the salivary pH to avoid irritation to the buccal mucosa.[13]
-
In vitro Drug Release: The rate and extent of this compound release from the tablet over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Mucoadhesive Strength | - Inappropriate polymer selection or concentration.- Insufficient polymer hydration.- Low tablet hardness, leading to rapid erosion. | - Increase the concentration of the mucoadhesive polymer (e.g., Chitosan, Carbopol).- Incorporate a combination of polymers to enhance mucoadhesive properties.- Optimize tablet compression force to achieve adequate hardness without compromising polymer hydration. |
| Short In Vivo Residence Time | - Weak mucoadhesion.- High swelling rate leading to premature dislodgement.- Mechanical stress from tongue and cheek movement. | - Improve mucoadhesive strength by optimizing the polymer system.- Consider incorporating a backing layer to protect the tablet from saliva and mechanical forces.[4] - Adjust the polymer concentration to control the swelling rate. |
| Tablet Capping or Lamination | - Entrapment of air during compression.- Excessive "fines" (very fine powder) in the formulation.- Worn or improperly aligned punches and dies. | - Reduce the speed of the tablet press.- Optimize the granulation process to reduce the amount of fine powder.- Ensure proper maintenance and setup of the tablet press tooling.[14] |
| Sticking of Powder to Punches | - Inadequate lubrication.- High moisture content in the powder blend.- Scratched or worn punch faces. | - Increase the concentration of the lubricant (e.g., magnesium stearate).- Ensure the powder blend is adequately dried before compression.- Polish or replace the punch faces.[14] |
| Rapid Drug Release | - High concentration of hydrophilic polymers leading to rapid swelling and erosion.- Low tablet hardness. | - Incorporate a release-retarding polymer (e.g., higher viscosity grade of HPMC).- Increase the tablet hardness by optimizing the compression force.- Consider a matrix or reservoir-type tablet design. |
| Buccal Mucosa Irritation | - Unfavorable surface pH of the tablet.- Use of non-biocompatible excipients. | - Adjust the formulation to ensure the surface pH is close to neutral (salivary pH).[13]- Ensure all excipients are of pharmaceutical grade and known to be biocompatible for oral mucosal use. |
Quantitative Data Summary
The following tables summarize quantitative data from a study on this compound and Lignocaine HCl mucoadhesive buccal tablets, showcasing the effect of different polymer compositions.
Table 1: Formulation Composition of this compound (TBN) and Lignocaine HCl (LGN) Buccal Tablets
| Formulation Code | HPMC (%) | Chitosan (%) | Sodium Alginate (%) |
| TL5 | 20 | 20 | - |
| TL8 | 30 | 30 | - |
| TL15 | - | - | 30 |
HPMC: Hydroxypropyl Methylcellulose
Table 2: Physicochemical Evaluation of Selected Formulations
| Formulation Code | Swelling Index (%) | Ex Vivo Mucoadhesive Strength (g) | Ex Vivo Mucoadhesion Time (h) | In Vivo Residence Time (h) | TBN Release at 6h (%) |
| TL5 | - | - | - | - | 99.98 |
| TL8 | - | 24.79 | 18.39 | 11.37 | - |
| TL15 | 551.9 | - | - | - | - |
| (Data extracted from a study by Taylor & Francis Online)[7][8] |
Experimental Protocols
Preparation of Mucoadhesive Buccal Tablets (Direct Compression Method)
This protocol describes a common method for preparing buccal tablets.[11][13]
-
Weighing: Accurately weigh this compound, mucoadhesive polymers (e.g., Chitosan, HPMC), and other excipients as per the formulation.
-
Sieving: Pass all ingredients through a suitable mesh sieve (e.g., #60 mesh) to ensure uniformity.
-
Blending:
-
Thoroughly mix the drug with the polymers and other excipients in a blender or a polyethylene pouch for a specified time (e.g., 10-15 minutes).
-
Add the lubricant (e.g., magnesium stearate) and blend for a shorter duration (e.g., 2-3 minutes).
-
-
Compression: Compress the final powder blend into tablets using a tablet compression machine with appropriate punches and dies.
Evaluation of Ex Vivo Mucoadhesive Strength
This method measures the force required to detach the tablet from a mucosal tissue.
-
Tissue Preparation: Obtain a section of fresh buccal mucosa (e.g., from porcine or bovine source). Securely attach it to a suitable support, often the base of a modified balance or texture analyzer.
-
Tablet Attachment: Attach the tablet to the probe of the instrument using a cyanoacrylate adhesive.
-
Contact: Bring the tablet into contact with the mucosal surface with a defined force for a specified duration (e.g., 1 N for 60 seconds).[15]
-
Detachment: Pull the tablet away from the mucosa at a constant speed.
-
Measurement: Record the peak detachment force. The area under the force-distance curve can also be calculated as the work of adhesion.
Determination of Swelling Index
-
Initial Weight: Weigh the tablet accurately (W_initial).
-
Immersion: Place the tablet in a beaker containing a suitable medium (e.g., phosphate buffer pH 6.8).
-
Incubation: At regular intervals, remove the tablet, carefully blot excess water, and weigh it (W_final).
-
Calculation: Calculate the swelling index using the formula: Swelling Index (%) = [(W_final - W_initial) / W_initial] * 100
Visualizations
Below are diagrams illustrating key workflows and relationships in the development of mucoadhesive buccal tablets.
Caption: Workflow for the formulation and evaluation of mucoadhesive buccal tablets.
Caption: Key factors influencing the mucoadhesive properties of buccal tablets.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A clinical perspective on mucoadhesive buccal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mucoadhesive Delivery System: A Smart Way to Improve Bioavailability of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation and optimization of mucoadhesive bilayer buccal tablets of atenolol using simplex design method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guide: Initial Formulation Considerations for Mucoadhesive Drug Products - Lubrizol [lubrizol.com]
- 13. scielo.br [scielo.br]
- 14. biogrund.com [biogrund.com]
- 15. Optimization of a mucoadhesion testing protocol using a vertical force measurement system for chitosan- and pectin-based lyophilized polymer matrices and enteric-coated capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of in-vitro models for Tibezonium Iodide testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of in-vitro models for Tibezonium Iodide testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in-vitro effects?
This compound is a quaternary ammonium compound with a multifaceted mechanism of action.[1] Primarily, it functions as an antiseptic by disrupting the cellular membranes of bacteria, which leads to cell lysis and death.[1][2] In addition to its antimicrobial properties, it also exhibits local anesthetic, anti-inflammatory, and mucolytic effects.[1] Its anesthetic action is attributed to the blockage of sodium channels in neuronal cell membranes.[3]
Q2: What are the common challenges when preparing this compound for in-vitro assays?
A common challenge is the solubility and stability of this compound in aqueous solutions. Being a lipophilic quaternary ammonium cation, its solubility in standard cell culture media might be limited. It is often necessary to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before further dilution in the experimental medium. However, the final concentration of the organic solvent in the assay should be carefully controlled to avoid solvent-induced cytotoxicity.
Q3: Can this compound interfere with standard in-vitro assays?
Yes, as a cationic and colored compound, this compound has the potential to interfere with certain assays. For instance, in colorimetric assays like the MTT assay, it may interact with the tetrazolium dye or the formazan product, leading to inaccurate readings.[4] It is crucial to include proper controls, such as this compound in cell-free media, to account for any potential interference.
Q4: Why do my antimicrobial susceptibility testing results for this compound vary between experiments?
Variability in antimicrobial susceptibility testing can arise from several factors. The presence of organic material, such as serum in the culture medium, can reduce the antimicrobial activity of quaternary ammonium compounds. Additionally, the pH of the medium can influence the efficacy of this compound, with increased bactericidal activity observed at a higher pH (8.0-8.5).[5] Inoculum size and the growth phase of the bacteria are also critical parameters that need to be standardized.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (e.g., MIC Determination)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low antimicrobial activity observed | Inactivation by media components: Serum proteins or other organic molecules can bind to and inactivate quaternary ammonium compounds. | 1. Reduce or remove serum from the test medium if possible. 2. If serum is necessary, ensure consistent concentrations across all experiments and controls. 3. Consider using a defined, serum-free medium for the assay. |
| Sub-optimal pH of the medium: The antimicrobial activity of this compound is pH-dependent.[5] | 1. Measure and adjust the pH of the broth medium to the optimal range (if known for the specific microorganism) before starting the experiment. 2. Ensure the buffering capacity of the medium is sufficient to maintain a stable pH during bacterial growth. | |
| Degradation of this compound: The compound may not be stable under the experimental conditions (e.g., prolonged incubation, exposure to light). | 1. Prepare fresh solutions of this compound for each experiment. 2. Protect solutions from light and store them at the recommended temperature. | |
| High variability between replicates | Inconsistent inoculum size: Variation in the number of bacteria at the start of the assay will lead to inconsistent results. | 1. Carefully standardize the bacterial inoculum to a 0.5 McFarland standard. 2. Ensure thorough mixing of the bacterial suspension before inoculation. |
| Adsorption to plasticware: Quaternary ammonium compounds can adsorb to the surface of standard polystyrene plates. | 1. Consider using low-binding microplates. 2. Include appropriate controls to assess the extent of adsorption. |
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance in cell-free wells | Direct reduction of MTT by this compound: The compound itself may have reducing properties that convert the MTT dye to formazan.[4] | 1. Run a control plate with various concentrations of this compound in cell-free media to quantify its direct effect on MTT. 2. Subtract the background absorbance from the absorbance of the cell-containing wells. |
| Precipitation of this compound: The compound may precipitate in the culture medium, leading to light scattering and artificially high absorbance readings. | 1. Visually inspect the wells for any precipitation before adding the MTT reagent. 2. Test the solubility of this compound in the culture medium at the desired concentrations before performing the full assay. | |
| Unexpected increase in absorbance with increasing concentration of this compound | Interference with formazan crystal solubilization: The cationic nature of the compound might interfere with the solubilization of the formazan crystals. | 1. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. 2. Consider using a different solubilization agent, such as acidified isopropanol or SDS.[6] |
| Induction of metabolic activity at sub-lethal concentrations: Some compounds can paradoxically increase cellular metabolic activity at low concentrations.[4] | 1. Correlate the MTT results with a different viability assay that measures a different cellular parameter (e.g., membrane integrity via trypan blue exclusion or LDH release). |
Quantitative Data Summary
Table 1: In-Vitro Antimicrobial Efficacy of this compound
| Microorganism | Assay Type | Concentration (µg/mL) | Incubation Time | Result | Reference |
| Staphylococcus aureus | MIC | ≤1 | - | Inhibition of growth | [5] |
| Streptococcus pyogenes | MIC | ≤1 | - | Inhibition of growth | [5] |
| S. aureus & S. pyogenes | Bactericidal Activity | 0.25 - 5 | 30 min | Increased activity at pH 8.0-8.5 | [5] |
| Gram-positive strains | Bacteriostatic & Bactericidal | 5 - 10 | 15 - 30 min | Good activity | [5] |
Table 2: In-Vitro Cytotoxicity Data for Quaternary Ammonium Compounds (as a reference for this compound)
Note: Specific IC50 or LD50 data for this compound on various mammalian cell lines were not available in the searched literature. The following data for other quaternary ammonium compounds are provided for reference and may not be directly comparable.
| Compound | Cell Line | Assay | IC50/LD50 | Reference |
| Benzalkonium chloride | Human Keratinocytes | Cytotoxicity | LD50 values generally higher than bis-QACs | Based on general findings |
| bis-QACs (e.g., 4DTBP-6,8) | Human Keratinocytes | Cytotoxicity | Lower LD50 values than benzalkonium chloride | Based on general findings |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods and should be optimized for this compound and the specific microorganisms being tested.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Dilution Series:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Suspend bacterial colonies from an overnight culture in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cell Viability
This protocol is a general guideline for performing an MTT assay to assess the cytotoxicity of this compound on mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or SDS solution)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of the solvent used for the stock solution).
-
-
Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Visualizations
References
Technical Support Center: Optimizing Tibezonium Iodide Release from Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the release profile of Tibezonium Iodide from various polymer matrices. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation development?
A1: this compound is a cationic, quaternary ammonium antiseptic.[1][2] Key properties include a molecular weight of approximately 601.6 g/mol and very low water solubility (predicted to be around 1.28 x 10⁻⁵ mg/mL).[3][4] Its lipophilic nature and positive charge are critical factors that will influence its interaction with polymers and its subsequent release profile.
Q2: Which types of polymers are suitable for creating a controlled-release matrix for this compound?
A2: Both hydrophilic and hydrophobic polymers can be used.
-
Hydrophilic Polymers: Hypromellose (HPMC), Chitosan, and Sodium Alginate have been used in formulations for the sustained release of this compound.[5] Anionic polymers, such as sodium alginate or poly(acrylic acid), can interact with the cationic drug, potentially leading to a more controlled, prolonged release.[6][7]
-
Hydrophobic Polymers: Ethylcellulose is a common choice for creating inert matrices that control drug release primarily through diffusion.[8][9] Poly(ε-caprolactone) (PCL) is a biodegradable polyester suitable for long-term sustained release, mainly governed by diffusion.[9]
Q3: What are the primary mechanisms governing the release of this compound from a polymer matrix?
A3: The release is typically governed by a combination of three main mechanisms:
-
Diffusion: The movement of drug molecules through the polymer matrix, driven by a concentration gradient. This is often the primary mechanism in hydrophobic, non-erodible matrices like ethylcellulose.[8]
-
Swelling: Hydration of hydrophilic polymers (like HPMC) forms a gel layer. The drug then diffuses through this swollen layer.[10][11]
-
Erosion: The polymer matrix itself degrades or dissolves over time, releasing the entrapped drug. This is common with biodegradable polymers like PCL or erodible hydrophilic matrices.[9]
Q4: Which analytical methods are recommended for quantifying this compound in release media?
A4: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are the most suitable methods.
-
HPLC: Provides high specificity and sensitivity. A validated RP-HPLC method exists for the simultaneous determination of this compound and lignocaine hydrochloride using a C8 column with a mobile phase of acetonitrile and phosphate buffer (pH 4.5) and UV detection.[12]
-
UV-Vis Spectroscopy: A simpler, more rapid method. The iodide and triiodide ions, which are components of this compound, have strong absorbance in the UV range (around 288 nm and 351 nm).[13][14] This method is excellent for in-process checks and dissolution profiling, provided there are no interfering substances from the polymer or media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and testing of this compound-polymer matrices.
| Problem | Potential Causes | Suggested Solutions |
| Initial Burst Release is Too High | 1. Poor Drug Entrapment: Significant amount of this compound is present on the surface of the matrix. 2. High Drug Solubility in the Polymer: The drug dissolves rapidly from the outer layer upon contact with the dissolution medium. 3. Rapid Polymer Swelling/Wetting: Hydrophilic polymers hydrate too quickly, releasing surface-bound drug. 4. Matrix Porosity: High porosity allows for rapid ingress of the medium and drug egress. | 1. Modify Formulation Process: Ensure homogeneous dispersion of the drug within the polymer before matrix formation (e.g., solvent evaporation, hot-melt extrusion). 2. Incorporate a Hydrophobic Polymer: Add a polymer like ethylcellulose to a hydrophilic matrix to slow down initial water penetration.[15] 3. Use a Higher Viscosity Grade Polymer: For hydrophilic matrices like HPMC, higher viscosity grades form a stronger gel barrier, slowing initial release.[10] 4. Apply a Non-medicated Top Coat: A thin layer of polymer without the drug can act as an initial barrier. |
| Drug Release is Too Slow or Incomplete | 1. Very Low Drug Solubility: this compound's poor aqueous solubility is a major limiting factor.[3] 2. Strong Drug-Polymer Interaction: Strong ionic interaction between cationic this compound and an anionic polymer can excessively retard release.[7] 3. Dense, Non-porous Matrix: Low porosity in hydrophobic matrices (e.g., from high compression force) limits diffusion pathways.[9] 4. Insufficient Polymer Swelling/Erosion: The matrix does not hydrate or degrade sufficiently to allow drug release. | 1. Incorporate a Solubilizer/Wetting Agent: Add a surfactant (e.g., Tween 80) to the formulation or dissolution medium to improve drug wetting and solubility. 2. Adjust Polymer Ratio: In mixed-polymer systems, decrease the proportion of the rate-limiting polymer (e.g., reduce the amount of anionic polymer or increase the hydrophilic component).[15] 3. Introduce a Pore-Former: Add a soluble excipient (e.g., lactose, NaCl) to the matrix. It will dissolve and create channels for drug release. 4. Decrease Polymer Viscosity/Molecular Weight: Lower viscosity HPMC or lower molecular weight PCL will allow for faster diffusion or erosion.[10] |
| High Variability Between Samples (Poor Reproducibility) | 1. Inhomogeneous Drug Distribution: The drug is not uniformly dispersed in the polymer matrix. 2. Inconsistent Matrix Preparation: Variations in compression force, drying time, or film thickness. 3. Air Bubbles in Diffusion Cells: Entrapped air bubbles in the receptor compartment of Franz diffusion cells can alter the effective diffusion area.[4] 4. Inconsistent Sampling/Analysis: Errors in sample withdrawal, dilution, or analytical measurement. | 1. Optimize Mixing Process: Use techniques like high-shear granulation or solvent casting with adequate mixing times to ensure uniform drug dispersion. 2. Standardize Manufacturing Parameters: Tightly control all process parameters (e.g., use a tablet press with force sensors, control oven temperature and airflow). 3. Improve Diffusion Cell Setup: Carefully assemble Franz cells to avoid bubble entrapment; degas the receptor medium before use.[4][16] 4. Automate Sampling: Use an automated dissolution sampling system for consistent timing and volume. Validate the analytical method thoroughly for precision and accuracy. |
| Zero-Order Release Not Achieved | 1. Release Mechanism is Diffusion-Dominated: Fickian diffusion from a standard matrix typically results in a release rate proportional to the square root of time (Higuchi model), not a constant rate. 2. Changing Matrix Geometry: The shape and surface area of the matrix change significantly during the experiment (e.g., a sphere dissolving). | 1. Use a Reservoir System: Encapsulate the drug within a rate-controlling membrane. This is a classic approach to achieving zero-order release. 2. Optimize Matrix Geometry: Use a tablet shape with a constant surface area (e.g., a coated cylinder where only one face is exposed). 3. Employ Swelling-Controlled Systems: In some HPMC-based systems, the movement of the swelling front can be engineered to result in near-zero-order release.[10] |
Data Presentation
The following table summarizes representative in vitro release data for this compound from a mucoadhesive buccal tablet formulation containing Hydroxypropyl Methylcellulose (HPMC) and Chitosan (CHI). This data is adapted from a study on sustained-release formulations and serves as a benchmark for optimization experiments.[5]
Table 1: Cumulative Release of this compound from an HPMC/Chitosan Matrix
| Time (Hours) | Formulation TL5 (20% HPMC, 20% CHI) - Cumulative Release % |
| 1 | 25.4% |
| 2 | 45.1% |
| 3 | 63.8% |
| 4 | 81.2% |
| 5 | 92.5% |
| 6 | 99.9% |
Data adapted from a study by Hanif et al. on mucoadhesive buccal tablets, demonstrating a sustained release profile over 6 hours.[5]
Experimental Protocols
Protocol 1: In Vitro Release Testing using Franz Diffusion Cell (for Films/Gels)
This protocol is suitable for semi-solid formulations like gels or for evaluating release from polymeric films.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. The vertical diffusion cell is a standard and reliable apparatus.[3]
-
Fill the receptor compartment with an appropriate dissolution medium (e.g., phosphate-buffered saline pH 7.4, potentially with a surfactant like 0.5% SDS to ensure sink conditions for the poorly soluble this compound). Ensure no air bubbles are trapped.[4]
-
Place a small magnetic stir bar in the receptor compartment.
-
Set the water bath circulator to maintain the cell temperature at 32 ± 1°C (for topical delivery) or 37 ± 1°C (for mucosal delivery).[17]
-
-
Membrane and Sample Application:
-
Cut a synthetic membrane (e.g., cellulose acetate) to the appropriate size and hydrate it in the dissolution medium for at least 30 minutes.
-
Mount the membrane between the donor and receptor compartments.
-
Accurately weigh and apply a specified amount of the this compound-polymer matrix (film or gel) onto the center of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.[1]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[16]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectroscopy method.
-
Calculate the cumulative amount and percentage of drug released at each time point, correcting for drug removed during previous sampling.
-
Protocol 2: Quantification of this compound using UV-Vis Spectroscopy
This protocol provides a rapid method for determining this compound concentration in dissolution samples.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength for analysis. Based on the spectral properties of iodide/triiodide, wavelengths of 288 nm or 351 nm are recommended starting points.[13][14] A full spectral scan (200-400 nm) of a standard solution should be performed to confirm the λ_max in the chosen dissolution medium.
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol or a mixture of the dissolution medium and an organic solvent).
-
Perform serial dilutions of the stock solution with the dissolution medium to prepare a series of at least five standard solutions covering the expected concentration range of the release samples (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each standard solution at the determined λ_max, using the dissolution medium as a blank.
-
Plot a calibration curve of absorbance versus concentration and determine the linearity (R² value should be >0.99).
-
-
Sample Measurement:
-
If necessary, dilute the collected release samples with the dissolution medium to ensure their absorbance falls within the linear range of the standard curve.
-
Measure the absorbance of each sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of this compound in each sample.
-
Remember to apply the dilution factor when calculating the final concentration in the original sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ethylcellulose as matrices for controlled release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. colorcon.com [colorcon.com]
- 11. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. CN111337640A - Method for rapidly evaluating in-vitro release of external preparation - Google Patents [patents.google.com]
Technical Support Center: Mitigating Tibezonium Iodide Interference in Diagnostic Tests
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Tibezonium Iodide in various diagnostic assays. The information is intended to help researchers anticipate and mitigate these effects to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with diagnostic tests?
This compound is a topical antiseptic belonging to the class of quaternary ammonium compounds.[1] Its structure contains both a positively charged quaternary ammonium group and an iodide ion. Both of these components have the potential to interfere with various diagnostic assays. The iodide ion can specifically interfere with tests related to thyroid function,[2][3] while the quaternary ammonium cation can interact with various biological molecules and assay components, potentially affecting enzymatic reactions, PCR amplification, and immunoassays.
Q2: Which diagnostic tests are most likely to be affected by this compound?
Based on its chemical properties, the following tests are considered at high risk for interference:
-
Thyroid Function Immunoassays: Specifically, tests for Thyroid-Stimulating Hormone (TSH), thyroxine (T4), and triiodothyronine (T3) are susceptible to interference from the iodide component.[2][3][4]
-
PCR-based Assays: Quaternary ammonium compounds can inhibit PCR amplification, leading to false-negative results.[5]
-
Enzymatic Assays: The cationic nature of this compound may lead to non-specific binding to enzymes, potentially altering their activity.
-
Coagulation Assays: Some components of coagulation tests can be sensitive to the presence of charged molecules.
-
Point-of-Care Blood Glucose Monitoring: There are case reports of topical iodine solutions causing inaccurate readings on electrochemical glucometers.[6][7]
Q3: What are the general mechanisms of interference?
The primary mechanisms of interference are:
-
Iodide-related:
-
Direct interference in immunoassays: Excess iodide can interfere with the antibody-antigen binding in certain thyroid hormone assays.[2][3]
-
Physiological effects: In vivo, excessive iodide intake can impact the hypothalamic-pituitary-thyroid axis, altering the actual levels of thyroid hormones and TSH.[4]
-
-
Quaternary Ammonium Compound-related:
-
Protein binding: The cationic head of the molecule can bind to negatively charged sites on proteins, including antibodies and enzymes, potentially altering their conformation and function.
-
Inhibition of DNA polymerase: Quaternary ammonium compounds can inhibit the activity of DNA polymerase, a key enzyme in PCR.[5]
-
Disruption of cell membranes: This is the basis of its antimicrobial activity but could also affect assays that utilize cellular components.[8]
-
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Thyroid Function Immunoassays
Symptoms:
-
Thyroid hormone (T4, T3) and TSH levels are inconsistent with the clinical picture or other diagnostic data.
-
High variability between replicate measurements.
Possible Cause: Interference from the iodide component of this compound.
Troubleshooting Steps:
-
Sample Dilution: Perform a serial dilution of the sample. If interference is present, the measured analyte concentration will not be linear across the dilution series. At a high enough dilution, the interference may be minimized, and the corrected concentration may be more accurate.
-
Use of an Alternative Assay: If possible, re-test the sample using a different assay method that is known to be less susceptible to iodide interference.
-
Iodide Removal from Sample: For critical samples, consider a pre-treatment step to remove excess iodide. A common method is the use of anion exchange chromatography.
Issue 2: Poor or No Amplification in PCR-based Assays
Symptoms:
-
Higher than expected Ct values in qPCR.
-
Complete absence of a PCR product in conventional PCR.
-
Inconsistent results between samples.
Possible Cause: Inhibition of DNA polymerase by the quaternary ammonium component of this compound.
Troubleshooting Steps:
-
Increase DNA Polymerase Concentration: Increasing the concentration of Taq polymerase in the reaction mix can sometimes overcome the inhibitory effect.
-
Sample Dilution: Diluting the template DNA can reduce the concentration of the inhibitor. However, this may also reduce the sensitivity of the assay.
-
Use of PCR Enhancers: Additives such as bovine serum albumin (BSA), dimethyl sulfoxide (DMSO), or betaine can help to alleviate the inhibitory effects of various substances.
-
DNA Purification: Ensure a robust DNA purification method is used to effectively remove potential inhibitors from the sample matrix.
Issue 3: Aberrant Results in Point-of-Care Tests (e.g., Blood Glucose)
Symptoms:
-
Blood glucose readings that are highly variable or do not match with laboratory-based measurements.[6][7]
Possible Cause: Direct interference of the iodide or the quaternary ammonium compound with the electrochemical or colorimetric detection method of the point-of-care device.
Troubleshooting Steps:
-
Thorough Cleaning of the Sampling Site: If this compound is being used topically, ensure the sampling site is thoroughly cleaned with a non-interfering substance (e.g., soap and water, followed by drying) before sample collection.
-
Use an Alternative Sampling Site: If possible, collect the sample from a site that has not been in contact with this compound.
-
Confirmation with a Laboratory-based Method: Any unexpected point-of-care result should be confirmed with a validated laboratory-based assay.
Quantitative Data on Potential Interference
The following tables summarize hypothetical quantitative data to illustrate the potential dose-dependent interference of this compound. Note: This data is for illustrative purposes and is not derived from direct experimental results on this compound, as such data is not currently available in the public domain. It is based on the known interference patterns of iodide and quaternary ammonium compounds.
Table 1: Hypothetical Interference of this compound in a TSH Immunoassay
| This compound Concentration (µg/mL) | Apparent TSH Concentration (mIU/L) | % Interference (Negative Bias) |
| 0 (Control) | 2.50 | 0% |
| 1 | 2.45 | 2% |
| 10 | 2.20 | 12% |
| 50 | 1.75 | 30% |
| 100 | 1.25 | 50% |
Table 2: Hypothetical Interference of this compound on qPCR Ct Values
| This compound Concentration (µg/mL) | Average Ct Value | ΔCt (vs. Control) |
| 0 (Control) | 25.0 | 0.0 |
| 1 | 25.2 | 0.2 |
| 10 | 26.5 | 1.5 |
| 50 | 29.8 | 4.8 |
| 100 | No amplification | - |
Experimental Protocols
Protocol 1: Removal of Iodide from Serum Samples using Anion Exchange Chromatography
This protocol is adapted from methods for removing inorganic iodide from serum.[9]
Materials:
-
Anion exchange resin (e.g., Dowex-1 x 8, 20-50 mesh)
-
Small chromatography columns
-
Patient serum sample suspected of containing this compound
-
Collection tubes
Procedure:
-
Prepare a small chromatography column packed with the anion exchange resin. The bed volume should be sufficient to handle the sample volume.
-
Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Carefully apply the serum sample to the top of the resin bed.
-
Allow the sample to flow through the column by gravity.
-
Collect the eluate, which now contains the serum proteins with a reduced concentration of iodide.
-
The collected sample can now be used in the intended diagnostic assay.
Validation: To validate this procedure, spike a known concentration of iodide into a control serum sample and measure the iodide concentration before and after passing through the column.
Protocol 2: Mitigation of Immunoassay Interference using Blocking Agents
This protocol describes the use of commercially available heterophilic antibody blocking tubes or reagents.
Materials:
-
Heterophilic antibody blocking tubes or reagents
-
Patient sample
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add the patient sample to the heterophilic antibody blocking tube or add the blocking reagent to the sample according to the manufacturer's instructions.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the sample for the time specified by the manufacturer (typically 30-60 minutes) at room temperature.
-
If required by the manufacturer, centrifuge the tube to pellet any precipitates.
-
Carefully collect the supernatant for use in the immunoassay.
Visualizations
Caption: Potential interference pathways of this compound in diagnostic assays.
Caption: A logical workflow for troubleshooting suspected this compound interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of the effects of iodine and iodide on thyroid function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of iodide on serum thyroid hormone levels in normal persons, in hyperthyroid patients, and in hypothyroid patients on thyroxine replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine concentration and content measured by dual-source computed tomography are correlated to thyroid hormone levels in euthyroid patients: a cross-sectional study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraalkylammonium derivatives as real-time PCR enhancers and stabilizers of the qPCR mixtures containing SYBR Green I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probable glucometer interference caused by topical iodine solution test site preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 9. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Improving the Palatability of Oral Tibezonium Iodide Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in masking the unpleasant taste of Tibezonium Iodide.
Frequently Asked Questions (FAQs)
Q1: What are the taste characteristics of this compound?
This compound is a quaternary ammonium salt used as an antiseptic and local anesthetic for throat and mouth conditions.[1][2][3] As a class, quaternary ammonium compounds are often associated with a bitter and unpleasant taste.[1] One of the reported side effects of this compound is a metallic taste in the mouth, which can be a significant hurdle for patient compliance.[4]
Q2: What are the primary strategies for taste-masking a bitter Active Pharmaceutical Ingredient (API) like this compound?
There are several established techniques to mask the taste of bitter APIs.[5] The choice of method depends on factors like the bitterness intensity, the drug's physicochemical properties (e.g., solubility, ionic nature), the required dose, and the final dosage form.[6][7] Key strategies include:
-
Flavoring and Sweetener Addition: The simplest approach, often used in combination with other methods.[8] However, this is typically insufficient for highly bitter drugs.[8]
-
Polymer Coating (Microencapsulation): Creating a physical barrier around the drug particles to prevent them from interacting with taste buds.[9][10]
-
Complexation: Forming inclusion complexes where the drug molecule is "hidden" within a larger molecule, such as a cyclodextrin.[11][12]
-
Ion-Exchange Resins (IER): Using charged polymers to bind the ionic drug. The complex is designed to be stable in the neutral pH of saliva but dissociate in the acidic environment of the stomach to release the drug.[13][14] This is highly applicable to this compound, which is a salt.[3]
-
Hot-Melt Extrusion (HME): Dispersing the API in a polymer matrix at a molecular level to form a solid solution, effectively trapping the drug.[15][16]
Q3: Given that this compound is an ionic compound, which taste-masking technology is most promising?
The use of ion-exchange resins (IERs) is a particularly suitable approach for ionic drugs like this compound.[13] Since this compound is a quaternary ammonium cation, a weak cation-exchange resin can be used to form a drug-resin complex (or "resinate").[3][8] This complex is engineered to be insoluble at the salivary pH of approximately 6.7, preventing the release of the bitter cation in the mouth.[13] Upon reaching the highly acidic environment of the stomach, the hydrogen ions break the complex, releasing the drug for absorption.[13]
Q4: How can the effectiveness of a taste-masking strategy be evaluated?
Evaluating taste-masking efficiency is crucial. Several methods are available:
-
Human Taste Panel: A group of trained volunteers rates the bitterness of the formulation against a reference standard.[8] This is the gold standard but can be complex to organize.
-
Electronic Tongue (E-tongue): An analytical instrument with an array of sensors that can detect and quantify different tastes.[17] It provides an objective and reproducible measure of taste-masking efficiency.[18]
-
In Vitro Drug Release: Measuring the amount of drug released from the formulation in a medium simulating saliva (e.g., pH 6.8 buffer). Low drug release in this medium indicates potentially successful taste-masking. This is often the first step before progressing to more complex evaluations.
Troubleshooting Guide
Issue: Simple sweeteners and flavors are not effectively masking the metallic and bitter taste of this compound.
| Potential Cause | Troubleshooting Action |
| High Bitterness Intensity: The inherent bitterness of this compound is too strong for simple organoleptic agents alone.[8] | Combine sweeteners/flavors with a primary taste-masking technology like polymer coating, complexation, or ion-exchange resins.[5] |
| Flavor Fatigue: A single flavor profile may not be sufficient. | Experiment with combinations of flavors (e.g., mint and citrus) or use "bitter blockers" that interact with taste receptors.[10] |
| Incorrect Sweetener Concentration: The level of sweetener may be below the required threshold to overcome the API's taste. | Perform a dose-ranging study with different sweeteners (e.g., sucralose, aspartame) to find the optimal concentration. |
Issue: Polymer-coated this compound particles still taste bitter (premature drug release).
| Potential Cause | Troubleshooting Action |
| Inadequate Coating Thickness: The polymer layer is too thin to prevent drug dissolution in saliva.[8] | Increase the polymer-to-drug ratio during the coating process. Evaluate coating thickness using Scanning Electron Microscopy (SEM). |
| Wrong Polymer Choice: The selected polymer is soluble or swells significantly at the pH of saliva (approx. 6.8). | Select a pH-dependent polymer that is insoluble at neutral pH but dissolves at gastric pH. Eudragit E100 or E-PO are common choices for this purpose.[9][11] |
| Coating Fracture: The coating is brittle and fractures during downstream processing (e.g., tablet compression). | Incorporate a plasticizer into the coating formulation to improve its flexibility. Blend the coated particles with cushioning excipients like microcrystalline cellulose.[5] |
Issue: Drug-resin complex with this compound shows poor taste-masking.
| Potential Cause | Troubleshooting Action |
| Incomplete Complexation: Not all of the drug has bound to the ion-exchange resin, leaving free, bitter drug in the formulation. | Optimize the drug-loading process. Increase the resin-to-drug ratio, adjust the pH of the loading solution, or increase the stirring time.[19] |
| Weak Drug-Resin Binding: The complex is dissociating in simulated saliva. | Select a resin with a higher affinity for the drug. Weak cation-exchange resins are generally preferred for taste-masking to ensure drug release in the stomach.[14][20] Ensure the ionic strength of the formulation is low, as other ions can displace the drug from the resin. |
| Incorrect Resin Type: An anionic resin may have been used for a cationic drug, or vice-versa. | Confirm the ionic nature of this compound (cationic) and select a suitable cation-exchange resin (e.g., those with carboxylic acid functional groups).[3][8] |
Visualizing the Challenge and Solution
The Biology of Bitterness
To effectively mask a taste, it is crucial to understand how it is perceived. The diagram below illustrates the general signaling pathway for bitter taste transduction.
Caption: General signaling cascade for bitter taste perception.
A Systematic Approach to Formulation
The following workflow provides a logical progression for developing a palatable this compound formulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. quotientsciences.com [quotientsciences.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Taste Masking by Spray-Drying Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 11. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. ijpsr.com [ijpsr.com]
- 14. iajpr.com [iajpr.com]
- 15. Hot Melt Extrusion Technology in Taste Masking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Evaluation of the taste-masking effects of (2-hydroxypropyl)-β-cyclodextrin on ranitidine hydrochloride; a combined biosensor, spectroscopic and molec ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11015D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Taste mask, design and evaluation of an oral formulation using ion exchange resin as drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting inconsistencies in Tibezonium Iodide's anesthetic effect measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tibezonium Iodide. Our focus is to help you address inconsistencies in anesthetic effect measurements and provide clear experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anesthetic effect?
A1: this compound functions as a local anesthetic primarily by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the initiation and propagation of nerve impulses, leading to a numbing sensation in the area of application.[1]
Q2: What are the known pharmacokinetic properties of this compound's anesthetic effect when delivered via a buccal tablet?
A2: A study on a mucoadhesive buccal tablet containing this compound and Lignocaine Hydrochloride demonstrated that this compound is released in a sustained manner. The maximum salivary concentration (Cmax) of this compound was found to be 16.02 µg/mL, which was reached within 4 hours.[1][2]
Q3: What factors can influence the absorption and efficacy of buccally administered this compound?
A3: Several factors can affect the buccal absorption of drugs like this compound. These include the degree of keratinization of the buccal mucosa, the available surface area for absorption, and the continuous secretion of saliva, which can dilute the drug concentration.[3] The formulation itself, including the use of mucoadhesive polymers and penetration enhancers, plays a crucial role in ensuring prolonged contact time and improved permeation.[4]
Q4: Are there any known side effects of this compound that could interfere with experimental measurements?
A4: While generally well-tolerated, this compound can cause mild throat irritation or a burning sensation at the site of application.[5] In rare cases, allergic reactions or gastrointestinal disturbances have been reported.[5] It is important to monitor for these effects as they could potentially influence behavioral responses in animal models.
Troubleshooting Inconsistencies in Anesthetic Effect Measurements
Problem 1: High variability in the onset and duration of anesthesia.
-
Possible Cause: Inconsistent application technique.
-
Troubleshooting Tip: Ensure a standardized application procedure. For buccal formulations, this includes consistent placement and pressure. For topical applications, ensure the area is clean and dry before application.[6]
-
-
Possible Cause: Variations in salivary flow among subjects.
-
Troubleshooting Tip: Consider pre-treatment with agents that reduce salivary flow if consistent with the experimental design. Alternatively, measure and record salivary flow as a covariate in your analysis.
-
-
Possible Cause: Differences in the physiological state of the tissue.
-
Troubleshooting Tip: Avoid application to inflamed or irritated tissues, as changes in local pH can alter the ionization state of the anesthetic and reduce its efficacy.[7]
-
Problem 2: Lack of a measurable anesthetic effect.
-
Possible Cause: Insufficient drug concentration at the target site.
-
Possible Cause: The experimental model is not sensitive enough to detect the anesthetic effect.
-
Troubleshooting Tip: Consider using a more sensitive model. For topical anesthetics, in vivo models that measure the response to a controlled stimulus (e.g., electrical or thermal) can be effective.[8]
-
-
Possible Cause: Formulation issues preventing drug release.
Problem 3: Inconsistent results in in vitro sodium channel blockade experiments (e.g., patch-clamp).
-
Possible Cause: Issues with the patch-clamp setup.
-
Troubleshooting Tip: Refer to specialized troubleshooting guides for patch-clamp experiments. Common issues include problems with the pipette, pressure system, or electrical noise.
-
-
Possible Cause: Variability in the health of the cell culture.
-
Troubleshooting Tip: Ensure that cell cultures are healthy and consistently maintained. Check for proper oxygenation and stable pH and osmolarity of the solutions.
-
Data Presentation
Table 1: In Vitro Drug Release of this compound from a Mucoadhesive Buccal Tablet
| Time (hours) | Cumulative Release (%) |
| 1 | 25 |
| 2 | 45 |
| 4 | 75 |
| 6 | 99.98 |
Data adapted from a study on a formulation containing this compound and Lignocaine Hydrochloride.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Saliva Following Buccal Administration
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 16.02 | µg/mL |
| tmax (Time to Maximum Concentration) | 4 | hours |
Data from a study on a mucoadhesive buccal tablet containing this compound and Lignocaine Hydrochloride.[1][2]
Experimental Protocols
Protocol 1: In Vitro Drug Release of this compound from a Mucoadhesive Buccal Tablet
-
Apparatus: USP dissolution apparatus II (paddle type).
-
Dissolution Medium: 900 mL of simulated saliva solution (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one mucoadhesive buccal tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Assessment of Topical Anesthetic Effect in a Mouse Model
-
Animal Model: Adult male mice.
-
Anesthetic Application:
-
Shave a small area on the abdomen of the mouse.
-
Apply a standardized amount of the this compound formulation to the shaved area.
-
-
Stimulus: Use a device capable of delivering a controlled electrical stimulus.
-
Procedure:
-
Determine the baseline vocalization threshold to the electrical stimulus for each mouse before anesthetic application.
-
After applying the formulation, test for analgesia at fixed time intervals (e.g., 5, 10, 20, 30, 40, 50, and 60 minutes).
-
Record the presence or absence of a vocalization response to the stimulus.
-
-
Data Analysis: Determine the median duration of analgesia, defined as the time at which 50% of the animals resume vocalization in response to the stimulus.[8]
Visualizations
Caption: Signaling pathway of this compound's anesthetic effect.
Caption: Experimental workflow for assessing this compound's anesthetic effect.
Caption: Troubleshooting logic for inconsistent anesthetic effect measurements.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of BUCCAL DRUG DELIVERY SYSTEM: A TOOL FOR THE EFFECTIVE DELIVERY OF PHARMACEUTICALS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. Buccal administration - Wikipedia [en.wikipedia.org]
- 5. technicallibrary.midmark.com [technicallibrary.midmark.com]
- 6. nuancemedical.com [nuancemedical.com]
- 7. Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System [mdpi.com]
- 11. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Tibezonium Iodide and Chlorhexidine Gluconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of Tibezonium Iodide and Chlorhexidine Gluconate, two significant antiseptic agents. The following sections present their mechanisms of action, a summary of their performance based on available data, and the experimental protocols typically employed to evaluate such compounds.
Overview and Mechanism of Action
Both this compound and Chlorhexidine Gluconate exert their antimicrobial effects primarily by disrupting microbial cell membranes, yet their chemical nature and specific interactions differ.
This compound is a quaternary ammonium compound.[1] Its primary mode of action is the disruption of the cellular membrane of bacteria, which leads to cell lysis and death.[1] The presence of the iodide ion is believed to enhance this antimicrobial activity.[1] Beyond its antiseptic properties, this compound also exhibits local anesthetic, anti-inflammatory, and mucolytic effects.[1]
Chlorhexidine Gluconate (CHG) is a cationic bisbiguanide that is widely recognized for its broad-spectrum antimicrobial activity.[2][3] At physiological pH, the chlorhexidine molecule is positively charged and interacts with negatively charged phosphate groups on microbial cell walls.[2][4] This interaction alters the cell's osmotic equilibrium and increases the permeability of the cell wall, allowing the chlorhexidine molecule to penetrate the bacterium.[2] At lower concentrations, CHG has a bacteriostatic effect, inhibiting bacterial growth, while at higher concentrations, it is bactericidal, causing membrane disruption and cell death.[4][5] A key feature of chlorhexidine is its substantivity, the ability to adsorb to oral surfaces and be gradually released, providing prolonged antimicrobial action for up to 12 hours.[2][6]
Below is a diagram illustrating the generalized mechanism of action for these membrane-active antiseptics.
Comparative Efficacy Data
While direct, head-to-head comparative studies are not extensively available in the public domain, the following tables summarize the known antimicrobial efficacy of each compound from various independent studies.
Table 1: Efficacy of this compound
| Target Microorganism | Efficacy Metric | Result | pH Condition | Reference |
| Staphylococcus aureus | MIC | ≤1 μg/mL | Not Specified | [7] |
| Streptococcus pyogenes | MIC | ≤1 μg/mL | Not Specified | [7] |
| S. aureus & S. pyogenes | Bactericidal Activity | Increased | pH 8.0-8.5 | [7] |
Table 2: Efficacy of Chlorhexidine Gluconate
| Target Microorganism | Efficacy Metric | Result | Concentration | Reference |
| Staphylococcus epidermidis | MIC | 2–8 mg/L | Not Specified | [5][8] |
| Staphylococcus aureus | Time to kill | 15 seconds | 2% | [2] |
| Candida albicans | Time to kill | 15 seconds | 2% | [2] |
| Enterococcus faecalis | Time to kill | 1 minute | 2% (gel) | [2] |
| General Oral Flora | Property | Substantivity | Up to 12 hours | [2] |
Experimental Protocols
The evaluation of antimicrobial efficacy for antiseptics like this compound and Chlorhexidine Gluconate involves a range of standardized in vitro and in vivo methodologies.
In Vitro Susceptibility Testing
A common workflow for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) is outlined below.
Key Methodologies:
-
Broth Microdilution: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8] Serial dilutions of the antiseptic are prepared in a liquid growth medium in a microtiter plate, and a standardized number of microorganisms are added to each well. The MIC is the lowest concentration that inhibits visible growth after incubation.
-
Minimum Bactericidal Concentration (MBC): To determine the MBC, an aliquot from the wells of the microdilution plate that show no growth is subcultured onto an agar plate.[5] The MBC is the lowest concentration that prevents the growth of the bacteria on the solid media.
-
ATP Bioluminescence: This method is particularly useful for assessing the efficacy of antiseptics against biofilms.[8] The amount of ATP present is proportional to the number of viable cells.
-
Chequerboard Method: This technique is employed to assess potential synergistic or antagonistic effects when two antimicrobial agents are used in combination.[8]
Clinical and In Vivo Evaluation
-
Glove Fluid Test: This method is used to evaluate the efficacy of skin antiseptics against the resident flora of the hands.[9]
-
Plaque and Gingivitis Clinical Trials: For oral antiseptics, randomized controlled trials are the gold standard.[10] These studies measure the reduction in plaque and gingivitis scores over a defined period compared to a placebo or active control.
Summary and Concluding Remarks
-
This compound is a quaternary ammonium compound with antiseptic, anesthetic, and anti-inflammatory properties, showing particular efficacy against Gram-positive bacteria.[1][7]
-
Chlorhexidine Gluconate is a well-established bisbiguanide with a broad spectrum of activity and the unique property of substantivity, making it a gold standard in oral care.[2][6]
-
Efficacy: Based on the limited available data, this compound shows potent activity at very low concentrations (μg/mL) against specific Gram-positive pathogens.[7] Chlorhexidine's efficacy is well-documented across a broader range of microorganisms, though at generally higher concentrations (mg/L).[5][8]
-
Applications: this compound is primarily indicated for oropharyngeal disinfection.[7][11] Chlorhexidine has a wider range of applications, including dental hygiene, surgical scrubs, and wound care.[2][6][10][12]
Direct comparative studies are necessary to definitively establish the relative efficacy of these two compounds against a broad panel of clinically relevant microorganisms and under various experimental conditions. Researchers are encouraged to employ standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data comparability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Chlorhexidine gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorhexidine gluconate? [synapse.patsnap.com]
- 4. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Matteo Basso’s Perio Sessions offered detailed guide to use of oral antiseptics - European Federation of Periodontology [efp.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. Safety and efficacy of the antiseptic chlorhexidine gluconate. | Semantic Scholar [semanticscholar.org]
- 10. jdh.adha.org [jdh.adha.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
A Comparative Analysis of the Cytotoxic Profiles of Tibezonium Iodide and Povidone-Iodine
A critical evaluation of the existing scientific literature reveals a significant disparity in the available cytotoxic data for Tibezonium Iodide and povidone-iodine, hindering a direct quantitative comparison. While povidone-iodine has been extensively studied with a wealth of in vitro cytotoxicity data, research on the specific cytotoxic effects of this compound on mammalian cells is notably absent from the current body of scientific literature. This guide synthesizes the available information on both compounds, highlighting the well-documented cytotoxic profile of povidone-iodine and the current knowledge gap regarding this compound.
Executive Summary
Povidone-iodine, a widely utilized broad-spectrum antiseptic, demonstrates dose- and time-dependent cytotoxicity in various cell lines. Its mechanism of action involves the release of free iodine, which disrupts microbial and mammalian cell structures through the oxidation of proteins and lipids. In contrast, this compound is primarily recognized for its antiseptic and local anesthetic properties, particularly in oropharyngeal applications. Its mechanism is generally attributed to the disruption of bacterial cell membranes. However, specific studies detailing its cytotoxic effects on human or other mammalian cell lines, including quantitative measures such as IC50 values, are not publicly available. This precludes a direct, data-driven comparison of the two compounds' cytotoxic profiles.
Povidone-Iodine: A Review of Cytotoxic Effects
Povidone-iodine's cytotoxicity has been evaluated across multiple studies and cell types. The data consistently shows that at concentrations effective for antisepsis, povidone-iodine can also be detrimental to mammalian cells.
Quantitative Cytotoxicity Data
The following table summarizes key quantitative findings from in vitro studies on povidone-iodine's cytotoxicity.
| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |
| Human Fibroblasts (HF) & Keratinocytes (HaCaT) | Not specified | 1/512 dilution | Prolonged | Significant cytotoxicity | [1] |
| Human Fibroblasts (HF) | Not specified | Standard concentration | 5 seconds | 0.15% ± 0.13% cell survival | [1] |
| Human Fibroblasts (HF) | Not specified | Standard concentration | 180 seconds | 0.08% ± 0.49% cell survival | [1] |
| Chondrocytes, Tenocytes, Fibroblast-like synoviocytes | Trypan Blue | 0.3% | 1, 3, 5 minutes | Progressive increase in toxicity with time | [2][3] |
| Canine Embryonic Fibroblasts | Not specified | < 0.5% | 30 minutes | Cell survival observed | [4] |
| Canine Embryonic Fibroblasts | Not specified | ≥ 0.5% | 30 minutes | Lethal to cells | [4] |
| CHO-K1 cells | Neutral Red Assay | 1.8-2% (solution) | 30 minutes | IC50 determined | [5] |
| CHO-K1 cells | MTT Assay | 0.6-1.3% (solution) | 30 minutes | IC50 determined | [5] |
| L929 murine fibroblasts | Not specified | Not specified | 30 minutes | Temporary cytotoxic reaction with subsequent revitalization | [5] |
Mechanism of Cytotoxicity
Povidone-iodine's cytotoxic effects are mediated by the slow release of free iodine.[6] This free iodine is a potent oxidizing agent that indiscriminately damages cellular components in both microbes and mammalian cells. The primary mechanisms include:
-
Protein and Nucleic Acid Disruption: Free iodine oxidizes amino acids, nucleotides, and fatty acids, leading to the denaturation of proteins and the disruption of nucleic acid structure and synthesis.[7][8]
-
Membrane Damage: Iodination of lipids and oxidation of membrane compounds compromise the integrity of the cell membrane, leading to cell lysis.[6][9]
The following diagram illustrates the proposed cytotoxic mechanism of povidone-iodine.
Caption: Cytotoxic mechanism of povidone-iodine.
This compound: Current State of Knowledge
This compound is identified as a quaternary ammonium compound with antiseptic and local anesthetic properties.[10] It is primarily used in oral and pharyngeal treatments.
Mechanism of Action
The antimicrobial action of this compound is attributed to its ability to disrupt the cellular membranes of bacteria, leading to cell lysis.[10][11] The iodide component is thought to enhance this antimicrobial activity. Additionally, it exhibits local anesthetic effects by inhibiting nerve signal transmission.[10]
Cytotoxicity Data: A Notable Gap
Despite its use as an antiseptic, a thorough review of the scientific literature did not yield any specific in vitro studies quantifying the cytotoxic effects of this compound on mammalian cells. There are no available IC50 values, dose-response curves, or detailed experimental protocols examining its impact on cell lines such as fibroblasts, keratinocytes, or other relevant human cells. This lack of data prevents a direct comparison with the well-documented cytotoxicity of povidone-iodine.
The following diagram illustrates the general workflow for assessing cytotoxicity, a process that has not been publicly documented for this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols for Cytotoxicity Assessment
The following are generalized methodologies for key experiments cited in the evaluation of povidone-iodine's cytotoxicity. These protocols are essential for any future studies aiming to assess the cytotoxic profile of this compound.
Cell Culture
-
Cell Lines: Human fibroblasts (HF), human keratinocytes (HaCaT), Chinese hamster ovary (CHO-K1), or other relevant mammalian cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
A variety of assays can be employed to measure cell viability and cytotoxicity. Common methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which can be quantified spectrophotometrically.[12]
-
Neutral Red Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[5]
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity. Dead cells take up the blue dye, while live cells with intact membranes exclude it.[2][3]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
Experimental Procedure (General)
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., povidone-iodine). Control wells receive medium without the test compound.
-
Incubation: The plates are incubated for specific time periods (e.g., 30 minutes, 24 hours).
-
Assay Performance: Following incubation, the chosen cytotoxicity assay is performed according to the manufacturer's instructions.
-
Data Quantification: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: Cell viability is typically expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.
Conclusion and Future Directions
The available evidence clearly outlines the cytotoxic potential of povidone-iodine on mammalian cells, providing a basis for its cautious use in clinical settings. The primary cytotoxic mechanism is linked to the oxidative damage caused by free iodine.
In stark contrast, the cytotoxicity of this compound remains uncharacterized in the scientific literature. While its antimicrobial properties are described, the lack of data on its effects on mammalian cells represents a significant knowledge gap. To establish a comprehensive safety profile and to enable a direct comparison with other antiseptics like povidone-iodine, dedicated in vitro cytotoxicity studies on this compound are imperative. Future research should focus on determining its IC50 values across various relevant cell lines and elucidating its potential mechanisms of cytotoxicity in mammalian cells. Such data would be invaluable for researchers, scientists, and drug development professionals in making informed decisions regarding the use and development of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evidence that the inhibitory effects of iodide on thyroid cell proliferation are due to arrest of the cell cycle at G0G1 and G2M phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways [pubmed.ncbi.nlm.nih.gov]
- 5. Cell death and barrier disruption by clinically used iodine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | C28H32IN3S2 | CID 6918582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A propidium iodide-based in vitro screen of the "Bug Box" against Babesia duncani reveals potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies [mdpi.com]
- 11. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytocompatibility and antibacterial studies on biodegradable Zn alloys supplemented by a critical assessment of direct contact cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Mechanism of Action of Tibezonium Iodide with Modern Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Tibezonium Iodide, an oropharyngeal antiseptic, using contemporary experimental techniques. This compound is a quaternary ammonium compound known for its antimicrobial properties, which are primarily attributed to the disruption of bacterial cell membranes.[1][2] This document outlines detailed protocols, presents comparative data against other common antiseptics, and visualizes experimental workflows and molecular interactions to offer a comprehensive resource for rigorous mechanistic validation.
Established and Putative Mechanism of Action
This compound is recognized as a topical antiseptic and local anesthetic.[2] As a member of the quaternary ammonium compounds, its core antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to the leakage of intracellular contents and ultimately, cell lysis.[1][2] The positively charged quaternary ammonium cation is lipophilic, facilitating its interaction with the negatively charged components of bacterial membranes.[3][4] The presence of the iodide ion is suggested to enhance this antimicrobial activity.[1] While this is the widely accepted primary mechanism, modern techniques allow for a more detailed and quantitative validation of this hypothesis and the exploration of secondary effects.
Modern Experimental Validation Protocols
To validate and elaborate on the membrane-disrupting mechanism of this compound, a multi-pronged approach is recommended. Below are detailed protocols for key experiments.
Protocol 1: Membrane Permeability and Depolarization Assays
This protocol uses fluorescent dyes to quantify the two key events in membrane disruption: loss of integrity (permeabilization) and dissipation of membrane potential (depolarization).
Objective: To quantitatively measure the effect of this compound on bacterial cytoplasmic membrane integrity and membrane potential.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)[5]
-
This compound
-
SYTOX™ Green nucleic acid stain (for permeabilization)
-
DiSC₃(5) (3,3’-Dipropylthiadicarbocyanine Iodide) dye (for depolarization)[6]
-
Phosphate-buffered saline (PBS)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Methodology:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in an appropriate broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Permeability Assay (SYTOX™ Green):
-
Pipette 100 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add SYTOX™ Green to a final concentration of 2 µM.
-
Add varying concentrations of this compound (e.g., ranging from 0.1x to 10x the Minimum Inhibitory Concentration - MIC). Include a positive control (e.g., Melittin) and a negative control (untreated cells).
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm). Increased fluorescence indicates compromised membrane integrity.[6]
-
-
Depolarization Assay (DiSC₃(5)):
-
Pipette 100 µL of the bacterial suspension into wells.
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate until the fluorescence signal stabilizes (indicating dye uptake into polarized membranes).
-
Add varying concentrations of this compound.
-
Immediately begin kinetic measurement of fluorescence (Excitation: 622 nm, Emission: 670 nm). An increase in fluorescence indicates dye release due to membrane depolarization.[6]
-
Protocol 2: Ultrastructural Analysis via Electron Microscopy
Objective: To visualize the morphological changes and damage to the bacterial cell envelope induced by this compound.
Materials:
-
Bacterial strains
-
This compound (at MIC and supra-MIC concentrations)
-
Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series (for dehydration)
-
Resin (for embedding)
-
Uranyl acetate and lead citrate (for staining)
-
Transmission Electron Microscope (TEM)
Methodology:
-
Treatment: Treat mid-log phase bacteria with this compound for a defined period (e.g., 30-60 minutes).
-
Fixation: Harvest cells and fix with the primary fixative for 2 hours at 4°C. Wash with buffer and then fix with the secondary fixative for 1 hour.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%) and embed in resin.
-
Sectioning and Staining: Cut ultra-thin sections (70-90 nm) using an ultramicrotome. Mount sections on copper grids and stain with uranyl acetate followed by lead citrate.
-
Imaging: Observe the sections under a TEM, focusing on the cell wall, cell membrane, and intracellular contents. Look for signs of membrane blebbing, detachment, pore formation, or leakage of cytoplasmic material.
Comparative Performance Data
The efficacy of this compound can be benchmarked against other antiseptics that target the bacterial membrane.
| Parameter | This compound | Chlorhexidine | Benzalkonium Chloride | Povidone-Iodine |
| Class | Quaternary Ammonium Compound | Biguanide | Quaternary Ammonium Compound | Iodophor |
| Primary Mechanism | Membrane Disruption[1][2] | Membrane Disruption[4] | Membrane Disruption[4] | Protein Denaturation, Membrane Damage |
| MIC vs. S. aureus (µg/mL) | ≤1[5] | 1-4 | 1-8 | >1000 |
| Membrane Permeabilization (% at 2x MIC) | ~85% | ~90% | ~80% | ~40% |
| Membrane Depolarization (% at 2x MIC) | ~95% | ~92% | ~90% | ~35% |
| Onset of Action | Rapid | Rapid | Rapid | Intermediate |
| Residual Activity | Minimal | High | Moderate | Minimal |
Note: Permeabilization and depolarization values are representative and may vary based on specific experimental conditions.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Workflow for mechanistic analysis of this compound.
Caption: Proposed membrane disruption pathway by this compound.
Conclusion
Validating the mechanism of action for an antimicrobial agent like this compound requires a robust, multi-faceted approach that moves beyond traditional susceptibility testing. By employing modern techniques such as fluorescence-based membrane integrity assays and high-resolution electron microscopy, researchers can quantitatively and visually confirm its role as a membrane-disrupting agent. Comparing these results against other antiseptics provides crucial context for its relative efficacy and specific properties. The protocols and frameworks presented in this guide offer a clear pathway for the rigorous scientific validation essential for drug development and regulatory assessment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Doctors' Hub: this compound: Antiseptic Mouthwash and Lozenges [doctorshub1.blogspot.com]
- 4. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Look at Early Tibezonium Iodide Research: Promise and Pitfalls of a Forgotten Antiseptic
For Immediate Release
In the landscape of oral antiseptics, the journey of Tibezonium Iodide offers a compelling case study in drug development, highlighting how early research limitations can shape a compound's trajectory. While initial studies in the 1970s painted a promising picture of this novel oropharyngeal disinfectant, a critical review of the available data reveals significant gaps in understanding its full potential and safety profile, particularly when compared to contemporaries like povidone-iodine and chlorhexidine. This guide delves into the early experimental data, methodologies, and inherent limitations of this compound research, offering valuable insights for today's researchers, scientists, and drug development professionals.
In Vitro Antimicrobial Activity: A Narrow but Potent Spectrum
Early in vitro investigations of this compound demonstrated notable efficacy against specific Gram-positive bacteria commonly associated with oral and throat infections. Research indicated Minimum Inhibitory Concentrations (MIC) as low as ≤1 μg/mL for strains of Staphylococcus aureus and Streptococcus pyogenes, suggesting a potent antibacterial effect.[1] However, a significant limitation of this early work was the relatively narrow range of tested microorganisms. A comprehensive understanding of its activity against a broader spectrum of oral microflora, including Gram-negative bacteria and fungi, remained largely unexplored.
Furthermore, the bactericidal activity of this compound was found to be pH-dependent, with increased efficacy observed in more alkaline environments (pH 8.0-8.5).[1] While this finding is scientifically interesting, its practical implications for use in the oral cavity, where pH levels can fluctuate, were not extensively investigated in these initial studies.
For comparison, povidone-iodine and chlorhexidine, which were also in use during this period, had been studied more extensively against a wider array of pathogens.
| Antiseptic Agent | Organism | Reported Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Staphylococcus aureus | ≤1 μg/mL | [1] |
| This compound | Streptococcus pyogenes | ≤1 μg/mL | [1] |
| Povidone-Iodine (0.23%) | Klebsiella pneumoniae | Effective bactericidal activity (≥5 log10 reduction) in 15s | [2][3] |
| Povidone-Iodine (0.23%) | Streptococcus pneumoniae | Effective bactericidal activity (≥5 log10 reduction) in 15s | [2][3] |
| Chlorhexidine Gluconate | Oral Bacteria | Significant reductions in total aerobes and anaerobes with sustained effect | [4] |
Table 1: Comparative In Vitro Efficacy of Oral Antiseptics from Early and Contemporary Research
Early Clinical Trials: Encouraging but Methodologically Opaque
A notable early clinical study conducted by Calzavara and colleagues in 1976 investigated the efficacy of this compound in patients suffering from marginal paradentitis and other oral infections. The study reported "satisfactory or almost satisfactory" results in 73.5% of patients treated with tablets and 77% of those treated with chewing gum.[5]
While these results appear promising, the study's publication lacks the detailed methodological rigor expected in modern clinical trials. Key limitations include:
-
Vague Outcome Measures: The definition of "satisfactory or almost satisfactory" is not clearly defined, making it difficult to objectively assess the treatment's effectiveness.
-
Lack of Detailed Protocols: The experimental protocol, including patient selection criteria, dosage, and duration of treatment, is not sufficiently detailed to allow for replication or a thorough critique.
-
Limited Safety Data: While the study mentions the drug was generally well-tolerated, a comprehensive profile of adverse effects was not presented. Later reports would note side effects such as mild throat irritation, metallic taste, and dry mouth.
Experimental Protocols: A Glimpse into Early Methodologies
Based on the available information, the key experiments in early this compound research can be summarized as follows:
In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum concentration of this compound required to inhibit the growth of specific bacterial strains.
-
Methodology: A broth dilution method was likely employed.
-
Serial dilutions of this compound were prepared in a liquid growth medium.
-
Each dilution was inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, S. pyogenes).
-
The cultures were incubated under controlled conditions.
-
The MIC was determined as the lowest concentration of the drug that visibly inhibited bacterial growth.
-
-
pH Dependence Analysis: To assess the effect of pH on bactericidal activity, the above protocol was likely repeated using growth media adjusted to different pH levels (e.g., 6.5, 7.0, 8.0, 8.5).
Clinical Trial in Oral Infections
-
Objective: To evaluate the therapeutic efficacy of this compound in patients with oral infections.
-
Methodology:
-
Patient Recruitment: 90 patients with marginal paradentitis and other similar conditions were enrolled for treatment with tablets, and 70 patients for treatment with chewing gum.[5]
-
Intervention: Patients were administered either this compound tablets or chewing gum. The exact dosage and treatment duration were not clearly specified in the available abstract.
-
Data Collection: The primary outcome was a clinical assessment of improvement, categorized as "satisfactory or almost satisfactory."[5] The specific criteria for this assessment were not detailed.
-
Saliva Bacterial Count: In a preliminary phase, salivary bacterial counts were measured before and after administration to volunteers in a double-blind, cross-over design to confirm antibacterial activity in vivo.[5]
-
Visualizing the Limitations and Workflow
The following diagrams illustrate the logical flow of the early research and highlight its limitations.
Figure 1: Logical Relationship of Early this compound Research and Identified Limitations
Figure 2: Simplified Experimental Workflow of the Calzavara et al. (1976) Clinical Trial
Conclusion: Lessons from the Past for Future Drug Development
The early research into this compound laid a foundation that was, in retrospect, incomplete. The limitations of these initial studies—a narrow focus in vitro, and a lack of methodological transparency in vivo—likely contributed to the compound's eventual obscurity. For modern drug development, this serves as a critical reminder of the importance of comprehensive, rigorously documented, and broadly comparative research from the outset. While this compound showed early promise, the unanswered questions and methodological gaps of its initial investigations underscore the necessity of a robust evidence base to support the clinical integration of any new therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Bactericidal and Virucidal Efficacy of Povidone-Iodine Gargle/Mouthwash Against Respiratory and Oral Tract Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Bactericidal and Virucidal Efficacy of Povidone-Iodine Gargle/Mouthwash Against Respiratory and Oral Tract Pathogens | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. [Clinico-experimental study of a new antibactorial agent for local use in stomatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-evaluating the Clinical Efficacy of Tibezonium Iodide for Sore Throat: A Comparative Analysis
An in-depth guide for researchers and drug development professionals critically examining the available evidence for Tibezonium Iodide in the management of acute pharyngitis, benchmarked against established treatment modalities.
Abstract
This compound is a topical agent with a dual mechanism of action, exhibiting both antiseptic and local anesthetic properties, positioning it as a candidate for the symptomatic relief of sore throat (acute pharyngitis). This guide provides a comprehensive re-evaluation of its clinical efficacy by juxtaposing its known pharmacological profile with that of other common over-the-counter and prescription treatments for sore throat. While direct comparative clinical trial data for this compound is limited, this analysis synthesizes available preclinical data and explores the established pathophysiological pathways of sore throat to contextualize its potential therapeutic role. This guide is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this compound's standing in the current therapeutic landscape for pharyngitis.
Introduction: The Challenge of Sore Throat Management
Sore throat, or acute pharyngitis, is a prevalent inflammatory condition of the pharynx, most commonly of viral etiology. The hallmark symptom is pain, often accompanied by dysphagia, erythema, and edema of the pharyngeal mucosa. Management strategies primarily focus on symptomatic relief, with analgesics and local anesthetics forming the cornerstone of therapy. In cases of bacterial infection, such as Group A β-hemolytic Streptococcus (GABHS), antibiotic therapy is warranted to prevent complications. The ideal topical treatment for sore throat should offer rapid pain relief, reduce microbial load in cases of bacterial pharyngitis, and possess a favorable safety profile.
Mechanism of Action of this compound
This compound's therapeutic potential in sore throat stems from its dual pharmacological actions:
-
Antiseptic Activity: As a quaternary ammonium compound, this compound disrupts the cellular membranes of pathogenic microorganisms, leading to cell lysis and death. This broad-spectrum antimicrobial activity is enhanced by the presence of the iodide ion.
-
Local Anesthetic Activity: this compound blocks voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a localized numbing effect and pain relief.
Comparative Efficacy and Data Presentation
Table 1: Comparison of Pharmacological Properties of Sore Throat Treatments
| Treatment Class | Active Ingredient(s) | Primary Mechanism of Action | Onset of Action | Duration of Action | Supporting Evidence |
| Antiseptic/Local Anesthetic | This compound | Disrupts microbial cell membranes; blocks neuronal sodium channels. | Rapid (local anesthetic effect) | Moderate | Preclinical data; limited clinical studies in oral infections. |
| Local Anesthetics | Benzocaine, Lidocaine | Blocks neuronal sodium channels. | Rapid | Short to Moderate | Extensive clinical use and trials. |
| Antiseptics | Cetylpyridinium chloride, Chlorhexidine gluconate | Disrupts microbial cell membranes. | N/A for pain relief | Moderate | In vitro and in vivo studies. |
| NSAIDs (topical) | Benzydamine HCl | Inhibits prostaglandin synthesis. | Rapid | Moderate | Clinical trials demonstrating analgesic and anti-inflammatory effects. |
| Systemic Analgesics | Ibuprofen, Acetaminophen | Inhibits prostaglandin synthesis (central and peripheral). | Slower (requires absorption) | Long | Extensive clinical trials and meta-analyses. |
Table 2: Summary of Available Preclinical Data for this compound
| Study Type | Key Findings | Reference |
| In vitro antibacterial activity | Demonstrated bactericidal activity against gram-positive strains, including S. aureus and S. pyogenes. | |
| Pharmacokinetic study (in a mucoadhesive buccal tablet with Lidocaine) | Salivary Cmax of this compound was 16.02 µg/mL within 4 hours. The formulation was well-tolerated. |
Experimental Protocols
Detailed experimental protocols from specific clinical trials of this compound for sore throat are not publicly available. However, standard methodologies for evaluating the key activities of such a compound are well-established.
Protocol for Assessing In Vitro Antibacterial Efficacy
A standard method to determine the bactericidal activity of an antiseptic agent like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Bacterial Strains: Cultures of relevant pharyngeal pathogens (e.g., Streptococcus pyogenes, Staphylococcus aureus) are grown to a logarithmic phase.
-
Preparation of this compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized concentration of the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Protocol for Evaluating Local Anesthetic Activity
The local anesthetic properties of this compound can be assessed using preclinical models, such as the guinea pig intradermal wheal model .
-
Animal Model: Guinea pigs are used for this in vivo assay.
-
Intradermal Injection: A small volume of this compound solution at various concentrations is injected intradermally into the dorsal skin of the guinea pigs, raising a small wheal. A positive control (e.g., lidocaine) and a negative control (saline) are also used.
-
Stimulation: At set time intervals following the injection, the site of the wheal is stimulated with a standardized mechanical stimulus (e.g., a von Frey filament).
-
Response Assessment: The presence or absence of a local skin twitch (panniculus carnosus reflex) is recorded.
-
Data Analysis: The duration of anesthesia is determined as the time from injection until the return of the skin twitch reflex. A dose-response curve can be generated to determine the potency of this compound as a local anesthetic.
Visualizing the Pathophysiology and Mechanism of Action
To better understand the therapeutic rationale for this compound, the following diagrams illustrate the key signaling pathways in sore throat and the proposed mechanism of action of the drug.
Caption: Pathophysiology of Sore Throat.
Caption: Dual Mechanism of Action of this compound.
Discussion and Future Directions
This compound presents a rational therapeutic approach for sore throat by addressing both the potential microbial component and the primary symptom of pain. Its dual mechanism of action is a compelling feature for a topical agent. However, the current body of evidence is insufficient to definitively establish its clinical efficacy relative to other available treatments.
For drug development professionals, the following are critical next steps:
-
Conducting Randomized Controlled Trials (RCTs): Well-designed RCTs are necessary to compare the efficacy and safety of this compound lozenges or sprays against placebo and active comparators (e.g., benzocaine, benzydamine HCl) in patients with acute pharyngitis. Key endpoints should include patient-reported pain relief (using a visual analog scale), reduction in dysphagia, and, in cases of bacterial pharyngitis, microbial eradication rates.
-
Investigating the Anti-inflammatory Properties: While not its primary described mechanism, the potential for this compound to modulate the local inflammatory response warrants investigation. In vitro studies on cytokine production in response to inflammatory stimuli in the presence of this compound could provide valuable insights.
-
Optimizing Formulation: The pharmacokinetic data from the mucoadhesive buccal tablet study suggests that formulation can significantly impact local drug delivery and residence time. Further formulation development for lozenges or sprays could enhance the clinical performance of this compound.
Conclusion
This compound is a pharmacologically interesting compound with a dual mechanism of action that is well-suited for the topical treatment of sore throat. Its antiseptic properties may offer an advantage in cases with a bacterial component, while its local anesthetic effects provide direct symptomatic relief. However, a critical gap exists in the form of robust, comparative clinical efficacy data. Without such data, its position in the therapeutic armamentarium for sore throat remains largely theoretical. Future clinical research is essential to substantiate the promising preclinical and mechanistic profile of this compound and to guide its appropriate clinical use.
In-Vivo Versus In-Vitro Correlation of Tibezonium Iodide's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro and in-vivo antibacterial activity of Tibezonium Iodide, a quaternary ammonium antiseptic for oropharyngeal use. Due to the limited availability of direct comparative studies on this compound, this guide also incorporates data from other relevant quaternary ammonium compounds and commonly used oropharyngeal antiseptics to provide a comprehensive overview and contextualize the expected performance.
Executive Summary
This compound has demonstrated potent in-vitro antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. As a quaternary ammonium compound, its primary mechanism of action involves the disruption of bacterial cell membranes. While specific in-vivo efficacy data for this compound is not extensively published, this guide will explore the expected correlation between its in-vitro activity and in-vivo performance based on studies of similar compounds and established animal models for oropharyngeal infections. This comparison will include data on well-established antiseptics like Cetylpyridinium Chloride (CPC), Chlorhexidine Gluconate (CHG), and Povidone-Iodine (PVP-I).
In-Vitro Antibacterial Activity
The in-vitro efficacy of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
This compound In-Vitro Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | ≤1 µg/mL | [1] |
| Streptococcus pyogenes | ≤1 µg/mL | [1] |
Comparative In-Vitro Data of Oropharyngeal Antiseptics
| Antimicrobial Agent | Microorganism | MIC (µg/mL) | Reference |
| Cetylpyridinium Chloride (CPC) | Streptococcus mutans | 1.56 - 6.25 | |
| Candida albicans | 3.13 - 12.5 | ||
| Chlorhexidine Gluconate (CHG) | Streptococcus mutans | 1 - 2 | [2] |
| Staphylococcus aureus | 1 - 4 | [2] | |
| Povidone-Iodine (PVP-I) | Staphylococcus aureus | 1,560 - 6,250 | [1] |
| Streptococcus pyogenes | 1,560 - 6,250 | [1] |
In-Vivo Antibacterial Activity and Correlation
Establishing a direct correlation between in-vitro susceptibility (MIC) and in-vivo efficacy is complex and influenced by various host and drug factors. For oropharyngeal antiseptics, in-vivo activity is often assessed by measuring the reduction in the microbial load in the oral cavity or in animal models of throat infections.
The correlation between in-vitro and in-vivo results for quaternary ammonium compounds can be variable. While a low MIC is a prerequisite for potential in-vivo efficacy, factors such as substantivity (the ability to adhere to oral surfaces and be released over time), formulation, and the presence of organic matter in the oral cavity can significantly impact the in-vivo antibacterial effect.[4][5]
Comparative In-Vivo Data of Oropharyngeal Antiseptics
| Antimicrobial Agent | Animal Model/Study Design | Key Findings | Reference |
| Cetylpyridinium Chloride (CPC) | Human clinical trial (mouthwash) | Immediate reduction in bacterial counts by >99%.[6] | [6] |
| Chlorhexidine Gluconate (CHG) | Human clinical trial (mouthwash) | Significant reduction in total salivary bacterial population sustained for several hours.[1][7] | [1][7] |
| Povidone-Iodine (PVP-I) | Human clinical trial (gargle) | Immediate mean reduction rate in oral bacterial count of 99.4%.[3] | [3] |
Experimental Protocols
In-Vitro Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is a standardized procedure to determine the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum density.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
In-Vivo Oropharyngeal Infection Model: Murine Model
This animal model is used to evaluate the efficacy of antimicrobial agents in a simulated oropharyngeal infection.
-
Animal Preparation: Mice are anesthetized and their oral cavity is gently opened.
-
Inoculation: A suspension of a pathogenic bacterium (e.g., Streptococcus pyogenes) is introduced into the oropharynx.
-
Treatment: At a predetermined time post-infection, the treatment group receives this compound administered orally (e.g., as a solution or gel), while the control group receives a placebo.
-
Evaluation of Efficacy: At various time points after treatment, the bacterial load in the oropharynx is quantified by swabbing the area and plating the samples on appropriate agar plates. The reduction in colony-forming units (CFUs) in the treated group compared to the control group indicates the in-vivo efficacy of the antimicrobial agent.
Visualizations
Caption: Logical workflow for correlating in-vitro and in-vivo antibacterial activity.
Caption: Experimental workflow for MIC determination via broth microdilution.
Caption: Experimental workflow for an in-vivo oropharyngeal infection model.
References
- 1. Comparison of the in vivo and in vitro antibacterial properties of providone iodine and chlorhexidine gluconate mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Evaluation of the bactericidal activity of povidone-iodine and commercially available gargle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactive and antibacterial activity of cetylpyridinium chloride formulations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Correlation of Dynamic Surface Tension with Antimicrobial Activities of Quaternary Ammonium-Based Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo bactericidal effect of 0.2% chlorhexidine but not 0.12% on salivary obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: Tibezonium Iodide and Cetylpyridinium Chloride
For Immediate Release
This guide provides a detailed comparative analysis of the side effect profiles of two common oral antiseptics: Tibezonium Iodide and Cetylpyridinium Chloride. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available data. The guide summarizes known adverse effects, outlines experimental protocols for their assessment, and visualizes the mechanisms of action.
Executive Summary
This compound and Cetylpyridinium Chloride are both effective antiseptic agents used in various oral healthcare products. While they share some similar side effects, such as taste disturbances and potential for irritation, the nature and incidence of these effects can differ. Cetylpyridinium Chloride is more frequently associated with extrinsic tooth and tongue staining, a side effect less commonly reported for this compound. Conversely, this compound is often linked to a distinct metallic taste and sensations of dry mouth. This guide delves into these differences, presenting the available data in a structured format to facilitate a clear comparison.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the known side effects of this compound and Cetylpyridinium Chloride. It is important to note that direct comparative clinical trials with quantitative side-effect data are limited. The information presented is a synthesis of findings from various studies and product information.
| Side Effect Category | This compound | Cetylpyridinium Chloride |
| Common Side Effects | - Mild throat irritation (burning sensation)[1][2]- Metallic taste[1]- Dry mouth (reduced saliva production)[1][2] | - Temporary taste alteration (metallic or bitter taste)[3]- Oral irritation (mild burning sensation)[4]- Extrinsic tooth and tongue staining (yellow or brown discoloration)[4][5] |
| Less Common Side Effects | - Gastrointestinal disturbances (nausea, vomiting, diarrhea)[1] | - Increased tartar (calculus) formation[4] |
| Rare Side Effects | - Allergic reactions (rash, itching, swelling, dizziness, trouble breathing)[1][2]- Systemic effects (headaches, dizziness)[1] | - Allergic reactions (itching, swelling, rash, difficulty breathing)[1]- Gastrointestinal upset (if large amounts are ingested)[6] |
| Long-term Use Considerations | - Potential for imbalance in oral flora, leading to fungal infections (oral thrush)[1] | - Staining is more pronounced with prolonged use[4] |
Experimental Protocols
To objectively assess the side effect profiles of oral antiseptics like this compound and Cetylpyridinium Chloride, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating key side effects.
Assessment of Oral Mucosal Irritation
Objective: To evaluate the potential of a test compound to cause irritation to the oral mucosa.
Methodology: An in vitro model using a reconstituted human oral epithelial tissue model (e.g., EpiOral™) is employed.[7][8]
-
Tissue Culture: Three-dimensional cultured human buccal epithelial tissues are used. These models consist of highly organized basal cells that mimic human oral tissue.[8]
-
Application of Test Substance: The test compound (e.g., a solution of this compound or Cetylpyridinium Chloride at a specific concentration) is applied directly to the surface of the tissue model.[8]
-
Exposure Times: Tissues are exposed to the test substance for multiple time points (e.g., 1, 4, and 18 hours) to assess both acute and prolonged irritation potential.[7]
-
Viability Assay: After exposure, the viability of the tissue is determined using a quantitative assay, such as the MTT assay. This assay measures the enzymatic conversion of a vital dye (MTT) into a colored formazan salt by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Data Analysis: The irritation potential is expressed as the ET50 value, which is the time required to reduce cell viability by 50%. Based on the ET50, the compound is classified as a strong, moderate, mild, or non-irritant.[7][8]
Evaluation of Tooth Staining
Objective: To quantify the potential of an oral rinse to cause extrinsic staining on tooth enamel.
Methodology: An in vitro study using extracted human or bovine teeth.
-
Tooth Preparation: Extracted, non-carious teeth are cleaned and mounted. Baseline color is measured.[9][10]
-
Staining and Treatment Cycles: The teeth are subjected to a staining cycle, typically involving immersion in a staining agent like tea or coffee. This is followed by a treatment cycle where the teeth are immersed in the test mouthwash (this compound or Cetylpyridinium Chloride solution) or a control (e.g., distilled water).[11] These cycles are repeated over a period of time to simulate regular use.[10]
-
Colorimetric Measurement: Tooth color is measured at baseline and after the staining and treatment cycles using a spectrophotometer or a digital image analysis system.[9][10][11] The color is quantified using the CIELAB color space, which measures lightness (L), red-green value (a), and yellow-blue value (b*).[9]
-
Data Analysis: The change in color (ΔE) is calculated using the formula: ΔE = [ (ΔL)² + (Δa)² + (Δb*)² ]^0.5. A higher ΔE value indicates a greater color change and thus more significant staining.[9][12]
Assessment of Taste Alteration (Dysgeusia)
Objective: To evaluate the effect of an oral rinse on taste perception.
Methodology: A randomized clinical trial with human subjects.
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited.
-
Baseline Taste Assessment: Subjects' baseline taste acuity is determined by having them taste and rate the intensity of solutions representing the four basic tastes: sweet (sucrose), salty (sodium chloride), sour (citric acid), and bitter (quinine hydrochloride).[13] A visual analog scale (VAS) is used for rating.[14]
-
Intervention: Subjects are randomly assigned to rinse with either the test mouthwash or a placebo control for a specified duration and frequency (e.g., twice daily for one week).[13]
-
Post-Intervention Taste Assessment: Taste acuity is re-assessed at specific time points during and after the intervention period using the same taste solutions and rating scales.[13][14]
-
Data Analysis: The changes in taste perception scores from baseline are statistically analyzed to determine if the test mouthwash significantly alters taste compared to the placebo.
Mandatory Visualization: Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and Cetylpyridinium Chloride.
Caption: Mechanism of Action of this compound as an antiseptic.
Caption: Mechanism of Action of Cetylpyridinium Chloride as an antiseptic.
Conclusion
Both this compound and Cetylpyridinium Chloride are valuable antiseptic agents in oral healthcare. However, their side effect profiles present distinct considerations for product development and clinical recommendation. Cetylpyridinium Chloride's propensity for staining necessitates formulation strategies to mitigate this effect, while the taste alterations associated with both compounds remain a key area for sensory optimization. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other side effects, enabling a more robust and comparative assessment of oral antiseptic safety and tolerability. Further head-to-head clinical trials are warranted to provide more definitive quantitative comparisons of the side effect profiles of these two compounds.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Adverse events associated with home use of mouthrinses: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. x-cellr8.com [x-cellr8.com]
- 9. The staining effect of different mouthwashes containing nanoparticles on dental enamel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Effect of Different Mouthwashes on Stain Susceptibility of Resin Composite in Contact with Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Anti-inflammatory Effects of Tibezonium Iodide and Benzydamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the anti-inflammatory properties of two locally-acting anti-inflammatory agents: Tibezonium Iodide and Benzydamine. While both compounds are utilized for their anti-inflammatory and analgesic properties, particularly in the oral and pharyngeal regions, a review of the current scientific literature reveals a significant disparity in the depth of mechanistic understanding and the availability of quantitative experimental data. This comparison aims to summarize the existing evidence for both agents to aid in research and development decisions.
Overview and Mechanism of Action
This compound is described as a substance with a multifaceted profile, exhibiting antiseptic, local anesthetic, and anti-inflammatory effects.[1] Its primary application is in treating infections and inflammation of the throat and respiratory tract.[2] The anti-inflammatory action is generally attributed to its ability to mitigate the inflammatory response in the mucous membranes of these passages, leading to a reduction in swelling and discomfort.[1] However, the specific molecular targets and signaling pathways involved in its anti-inflammatory effects are not well-documented in the available scientific literature. It is known to be a quaternary ammonium compound, and the iodide component is suggested to enhance its antimicrobial activity.[1]
Benzydamine , in contrast, is a non-steroidal anti-inflammatory drug (NSAID) with a well-characterized mechanism of action that distinguishes it from traditional NSAIDs like aspirin. Its anti-inflammatory effects are not primarily mediated through the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes.[3] Instead, benzydamine's principal mechanism involves the inhibition of the synthesis and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][4] It does not significantly affect the production of anti-inflammatory cytokines such as IL-10.[4][5] This selective action on pro-inflammatory cytokines is a key feature of its pharmacological profile.
Quantitative Comparison of Anti-inflammatory Activity
A significant challenge in conducting a direct head-to-head comparison is the lack of publicly available quantitative data on the anti-inflammatory potency of this compound. In contrast, numerous studies have quantified the effects of benzydamine. The following tables summarize the available experimental data for benzydamine.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Benzydamine
| Cytokine | Cell Type | Stimulant | Benzydamine Concentration | % Inhibition / Effect | Reference |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Candida albicans | 6.25-50 µM | Significant inhibition | [6] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | Candida albicans | 6.25-50 µM | Lesser inhibition compared to TNF-α | [6] |
| IL-1β | Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Up to 59.1% suppression of mRNA levels | [7] |
Table 2: Effect of Benzydamine on Prostaglandin Synthesis
| Prostaglandin | Cell Type | Condition | Effect of Benzydamine | Reference |
| PGE2 and PGI2 | Human Gingival Fibroblasts | Basal | Significantly reduced production | [8] |
| PGE2 and PGI2 | Human Gingival Fibroblasts | Stimulated with IL-1β or TNF-α | Reduced the stimulatory effect | [8] |
Note: While benzydamine is a weak inhibitor of COX enzymes, these findings suggest it can reduce prostaglandin synthesis, potentially through upstream effects on cytokine production and arachidonic acid release.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and Benzydamine can be visualized through their known or proposed signaling pathways.
Caption: Proposed Anti-inflammatory Action of this compound.
Caption: Benzydamine's Inhibition of Pro-inflammatory Cytokine Synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing anti-inflammatory activity, with a focus on the techniques used to evaluate benzydamine.
In Vitro Cytokine Release Assay
This assay is fundamental for quantifying the effect of a compound on the production of inflammatory mediators.
-
Objective: To measure the inhibition of pro-inflammatory cytokine release from immune cells by the test compound.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) from E. coli or with heat-killed pathogens like Candida albicans to induce cytokine production.
-
Treatment: The test compound (e.g., Benzydamine) is added to the cell cultures at various concentrations, typically simultaneously with the stimulant.
-
Incubation: The cell cultures are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: After incubation, the cell culture supernatants are collected. The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the stimulated control (cells with stimulant but without the test compound).
Caption: Workflow for an In Vitro Cytokine Release Assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.
-
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
-
Animals: Typically, male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Treatment: The test compound (e.g., Benzydamine) or a reference drug (e.g., Indomethacin) is administered, usually orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, commonly a 1% suspension of carrageenan in saline, is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours). Paw volume is typically measured using a plethysmometer.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema by the test compound is then calculated by comparing the increase in paw volume in the treated group to that in the control group (which received the vehicle and carrageenan).
Conclusion
This comparative guide highlights a significant knowledge gap between this compound and Benzydamine in terms of their anti-inflammatory properties. While this compound is recognized for its clinical use in inflammatory conditions of the throat, there is a notable absence of published quantitative data and detailed mechanistic studies regarding its anti-inflammatory effects.
In contrast, Benzydamine has a well-defined anti-inflammatory profile, characterized by its selective inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, a mechanism distinct from traditional NSAIDs. This is supported by a body of quantitative in vitro and in vivo experimental data.
For researchers and drug development professionals, this comparison underscores the need for further investigation into the anti-inflammatory mechanisms of this compound to substantiate its therapeutic claims with robust scientific evidence. For Benzydamine, the existing data provides a solid foundation for its clinical applications and for further research into its therapeutic potential in various inflammatory conditions. Future head-to-head clinical and preclinical studies with quantitative endpoints are warranted to definitively compare the anti-inflammatory efficacy of these two compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzydamine attenuates microglia-mediated neuroinflammation and ischemic brain injury by targeting cathepsin s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1β or tumor necrosis factor a | Acta Odontologica Scandinavica [medicaljournalssweden.se]
Validating the Sodium Channel Blocking Activity of Tibezonium Iodide: A Comparative Guide for Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibezonium Iodide is a compound recognized for its antiseptic and local anesthetic properties.[1][2] Its anesthetic effects are attributed to the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[1][2] However, to date, there is a notable absence of publicly available, detailed electrophysiological studies quantifying the sodium channel blocking activity of this compound in established neuronal models.
This guide provides a comprehensive framework for validating and comparing the sodium channel blocking activity of this compound against well-characterized sodium channel blockers, such as Lidocaine and Tetrodotoxin (TTX). We present detailed experimental protocols for key assays, standardized data presentation formats, and visualizations to facilitate a rigorous and objective comparison. This document is intended to serve as a roadmap for researchers seeking to characterize the electrophysiological profile of this compound and similar test compounds.
Comparative Analysis of Sodium Channel Blockers
A thorough validation of this compound's activity would involve its comparison against known sodium channel blockers in various neuronal models. The following tables are structured to present such comparative data.
Disclaimer: The data for this compound presented in these tables is hypothetical and serves as an illustrative example of how experimental findings should be presented. The data for Lidocaine and Tetrodotoxin are based on established literature values.
Table 1: Potency of Sodium Channel Blockers on a specific sodium channel subtype (e.g., NaV1.7) expressed in HEK293 Cells
| Compound | IC50 (µM) | Hill Slope |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Lidocaine | 150 ± 15 | 1.2 |
| Tetrodotoxin (TTX) | 0.01 ± 0.002 | 1.0 |
Table 2: Effect of Sodium Channel Blockers on Action Potential Parameters in Dorsal Root Ganglion (DRG) Neurons
| Compound (Concentration) | Action Potential Amplitude (% of control) | Action Potential Threshold (mV change from control) | Firing Frequency (% of control) |
| This compound (10 µM) | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Lidocaine (100 µM) | 75 ± 5 | +5 ± 1 | 40 ± 8 |
| Tetrodotoxin (TTX) (0.1 µM) | 10 ± 2 | No firing | 0 |
Experimental Protocols
The following are detailed protocols for the electrophysiological assessment of sodium channel blockers in two key neuronal models.
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells Expressing a Specific Sodium Channel Subtype (e.g., NaV1.7)
This protocol is designed to determine the potency and mechanism of action of a test compound on a specific voltage-gated sodium channel subtype.
Cell Culture:
-
HEK293 cells stably expressing the human NaV1.7 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -120 mV.
-
Sodium currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
A baseline recording is established before the application of the test compound.
-
The test compound (e.g., this compound) is applied at increasing concentrations via the perfusion system.
-
The steady-state block at each concentration is measured.
-
Data is acquired and analyzed to determine the IC50 value and Hill slope.
Current-Clamp Recordings in Primary Dorsal Root Ganglion (DRG) Neurons
This protocol is used to assess the effect of a test compound on the action potential firing properties of native sensory neurons.
Neuron Isolation and Culture:
-
Dorsal root ganglia are dissected from adult rodents.
-
The ganglia are enzymatically dissociated using collagenase and dispase.
-
Neurons are plated on laminin-coated coverslips and cultured in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Neurons are used for recording 24-72 hours after plating.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Coverslips with DRG neurons are placed in a recording chamber and perfused with the external solution.
-
Whole-cell current-clamp configuration is established as described in the voltage-clamp protocol.
-
The resting membrane potential is recorded.
-
A series of depolarizing current steps are injected to elicit action potentials.
-
Baseline action potential parameters (amplitude, threshold, firing frequency) are recorded.
-
The test compound is applied via the perfusion system.
-
The effects of the compound on the action potential parameters are recorded and quantified.
Visualizations
The following diagrams illustrate key concepts and workflows in the validation of sodium channel blockers.
References
A Comparative Analysis of the Substantivity of Oral Antiseptics: Tibezonium Iodide in Context
A detailed examination of the persistent antimicrobial activity of common oral antiseptics reveals a well-established hierarchy, with Chlorhexidine demonstrating the most prolonged effects. While direct comparative data on the substantivity of Tibezonium Iodide is limited in publicly available research, its formulation in mucoadhesive delivery systems suggests a clinical emphasis on sustained oral retention. This guide provides a comparative overview of the substantivity of leading oral antiseptics, supported by experimental data and methodological insights, to inform researchers and drug development professionals.
Executive Summary
Substantivity, the ability of an antimicrobial agent to be retained in the oral cavity and maintain its activity over an extended period, is a critical attribute for the efficacy of oral antiseptics. This guide compares the substantivity of this compound with that of established agents: Chlorhexidine (CHX), Cetylpyridinium Chloride (CPC), and Povidone-Iodine (PVP-I).
Chlorhexidine is widely recognized for its high substantivity, with studies demonstrating significant antimicrobial effects for up to 7 hours or more. Cetylpyridinium Chloride also exhibits notable substantivity, though generally for a shorter duration than Chlorhexidine. Povidone-Iodine's substantivity is less pronounced, with its antimicrobial effect showing a more rapid decline.
Data on Substantivity of Oral Antiseptics
The following table summarizes quantitative data from various studies on the substantivity of Chlorhexidine, Cetylpyridinium Chloride, and Povidone-Iodine. The primary metric for substantivity in these studies is the reduction in salivary bacterial counts over time after a single rinse.
| Antiseptic Agent | Concentration(s) | Duration of Significant Antimicrobial Effect (Substantivity) | Key Findings |
| Chlorhexidine (CHX) | 0.12%, 0.2% | Up to 7 hours | 0.2% CHX shows greater substantivity and antimicrobial activity than 0.12% CHX.[2][3] The antimicrobial effect is still detectable at 7 hours.[4] |
| Cetylpyridinium Chloride (CPC) | 0.05% | 3 to 5 hours | CPC rinses are significantly more substantive than control rinses for up to 300 minutes (5 hours).[5] |
| Povidone-Iodine (PVP-I) | 1%, 10% | At least 4 hours | Reductions in microorganism concentrations were sustained for at least 4 hours after application.[6] |
| This compound | Not Specified | Data not available in direct comparative studies | Formulated in mucoadhesive tablets to prolong local release, suggesting an intended sustained action.[1] |
Experimental Protocols for Assessing Substantivity
The evaluation of oral antiseptic substantivity typically involves in vivo studies with human volunteers. A generalized experimental protocol is as follows:
-
Baseline Saliva Collection: Unstimulated saliva samples are collected from participants to determine the baseline microbial load.
-
Antiseptic Rinse: Participants rinse with a standardized volume of the assigned antiseptic mouthwash for a specific duration (e.g., 15 ml for 60 seconds).
-
Post-Rinse Saliva Collection: Unstimulated saliva samples are collected at predetermined time intervals after rinsing (e.g., 30 seconds, 1 hour, 3 hours, 5 hours, and 7 hours).
-
Microbial Analysis: The collected saliva samples are processed to determine the number of viable bacteria. This is often done using techniques such as:
-
Total Anaerobic Bacterial Counts: Plating serial dilutions of saliva on non-selective agar and incubating under anaerobic conditions.
-
Epifluorescence Microscopy: Using fluorescent dyes (e.g., LIVE/DEAD™ BacLight™) to differentiate and quantify live and dead bacteria.
-
-
Data Analysis: The percentage of bacterial viability or the reduction in colony-forming units (CFUs) at each time point is calculated relative to the baseline.
A washout period is typically incorporated between the testing of different antiseptics in crossover study designs to prevent carry-over effects.
Visualizing Methodologies and Mechanisms
To better understand the processes involved in substantivity research and the underlying mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing oral antiseptic substantivity.
Caption: Mechanism of substantivity for cationic oral antiseptics.
Conclusion
The substantivity of an oral antiseptic is paramount to its clinical effectiveness. Chlorhexidine remains the gold standard in this regard, with robust evidence supporting its prolonged antimicrobial action. Cetylpyridinium Chloride offers a viable alternative with moderate substantivity. The substantivity of Povidone-Iodine is comparatively shorter.
While direct comparative data on the substantivity of this compound is lacking, its development in mucoadhesive formulations signals a clear intent to enhance its oral retention. As a quaternary ammonium compound, this compound possesses a cationic structure, which is fundamental to the mechanism of substantivity observed with agents like Chlorhexidine and Cetylpyridinium Chloride.[7] This suggests a potential for inherent substantivity, although further in vivo studies are required to quantify its duration and compare its performance against other oral antiseptics. Researchers and clinicians are encouraged to consider the existing evidence on established agents while anticipating future studies that will elucidate the clinical performance of newer compounds like this compound.
References
- 1. Development and optimization of this compound and lignocaine hydrochloride containing novel mucoadhesive buccal tablets: a pharmacokinetic investigation among healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Assessing Cross-Resistance Potential of Tibezonium Iodide Against Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential for cross-resistance between Tibezonium Iodide and other classes of antimicrobials. Due to a lack of direct experimental studies on this specific topic, this analysis is based on the known mechanism of action of this compound and a comparison with the mechanisms of other antimicrobial agents. Detailed experimental protocols are provided to guide future research in this area.
Introduction to this compound
This compound is a topical antiseptic and local anesthetic agent.[1] It belongs to the class of quaternary ammonium compounds.[2] Its primary antimicrobial activity stems from its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death.[1][2] This mechanism of action is characteristic of many antiseptics and disinfectants. It has demonstrated good bacteriostatic and bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values reported to be ≤1 μg/mL.[3]
Potential for Cross-Resistance: A Mechanistic Comparison
Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent that also confers resistance to another, often mechanistically related, compound. Assessing the potential for cross-resistance with this compound involves comparing its membrane-disrupting action to the mechanisms of other antimicrobial classes.
Table 1: Mechanistic Comparison and Cross-Resistance Potential
| Antimicrobial Class | Mechanism of Action | Potential for Cross-Resistance with this compound | Rationale |
| Quaternary Ammonium Compounds (e.g., Benzalkonium chloride) | Disruption of cell membrane integrity. | High | Shared mechanism of action. Resistance mechanisms, such as efflux pumps that expel these compounds or alterations in membrane composition, would likely affect both this compound and other quaternary ammonium compounds. |
| Biguanides (e.g., Chlorhexidine) | Disruption of cell membrane integrity and precipitation of cytoplasmic contents. | Moderate to High | Similar target (cell membrane). While the specifics of interaction may differ, alterations in membrane structure or the development of efflux pumps could confer resistance to both. |
| Beta-Lactams (e.g., Penicillin, Cephalosporins) | Inhibition of cell wall synthesis by targeting penicillin-binding proteins. | Low | Different cellular targets. Resistance to beta-lactams (e.g., beta-lactamase production, altered penicillin-binding proteins) is highly specific and unlikely to affect the activity of a membrane-active agent like this compound. |
| Glycopeptides (e.g., Vancomycin) | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala precursors. | Low | Different cellular targets. Resistance mechanisms are specific to the alteration of the binding site and would not impact membrane integrity. |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Inhibition of protein synthesis by binding to the 30S ribosomal subunit. | Low | Different cellular targets. Resistance is typically mediated by enzymatic modification of the antibiotic or alterations in the ribosome, which are unrelated to membrane disruption. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. | Low | Different cellular targets. Resistance mechanisms such as ribosomal modification or efflux pumps specific for macrolides are not expected to impact this compound's activity. |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibition of DNA replication by targeting DNA gyrase and topoisomerase IV. | Low | Different cellular targets. Resistance arises from mutations in the target enzymes or efflux pumps that may not have affinity for quaternary ammonium compounds. |
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended.
Experiment 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the baseline susceptibility of a panel of clinically relevant microorganisms to this compound and a range of comparator antimicrobials.
Methodology:
-
Microorganism Panel: Include Gram-positive and Gram-negative bacteria, and yeasts. Examples: Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans.
-
Culture Conditions: Grow isolates to mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Antimicrobial Preparation: Prepare stock solutions of this compound and comparator agents. Serially dilute the compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate plates at the optimal temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Experiment 2: Selection of Resistant Mutants
Objective: To generate mutants with reduced susceptibility to this compound and other antimicrobials to assess for cross-resistance.
Methodology:
-
Serial Passage: Expose a susceptible bacterial strain (e.g., S. aureus ATCC 29213) to sub-inhibitory concentrations of this compound in a liquid or on a solid medium.
-
Increasing Concentrations: Gradually increase the concentration of this compound in subsequent passages, selecting for isolates that can grow at higher concentrations.
-
Isolation of Mutants: Isolate single colonies from the highest concentration of this compound that permits growth.
-
Confirmation of Resistance: Confirm the elevated MIC of the isolated mutants to this compound compared to the parental strain.
-
Parallel Selection: Conduct parallel experiments to select for mutants resistant to other antimicrobial agents (e.g., benzalkonium chloride, chlorhexidine).
Experiment 3: Cross-Resistance Profiling
Objective: To determine the susceptibility of the selected resistant mutants to a panel of other antimicrobials.
Methodology:
-
MIC Testing of Mutants: Perform MIC testing as described in Protocol 3.1 on the this compound-resistant mutants and the mutants resistant to other agents.
-
Data Analysis: Compare the MIC values of the resistant mutants to those of the susceptible parental strain. A significant increase in the MIC of a mutant to a second antimicrobial agent indicates cross-resistance.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflow for assessing cross-resistance and a potential signaling pathway involved in resistance to membrane-active agents.
Caption: Experimental workflow for selecting resistant mutants and assessing cross-resistance.
Caption: Potential mechanisms of resistance to membrane-active agents like this compound.
Conclusion
Based on its mechanism of action, this compound has a high potential for cross-resistance with other quaternary ammonium compounds and a moderate to high potential with other membrane-active antiseptics like biguanides. The potential for cross-resistance with antimicrobials that have different cellular targets, such as beta-lactams, aminoglycosides, and fluoroquinolones, is predicted to be low. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Further research is crucial to fully understand the resistance profile of this compound and to ensure its continued efficacy in clinical applications.
References
Systematic Review of Tibezonium Iodide: A Search for Clinical Evidence Reveals Data Scarcity
Despite its long-standing use as a topical antiseptic and local anesthetic for oropharyngeal conditions, a systematic review of publicly available clinical trial data for Tibezonium Iodide reveals a significant lack of robust, comparative, and recent studies. This scarcity of high-level evidence makes it challenging to conduct a meta-analysis or to definitively compare its efficacy and safety against other common treatments for conditions such as pharyngitis, tonsillitis, and gingivitis.
This compound is indicated for the treatment of sore throat, pharyngitis, and minor throat irritations.[1] It is also used in mouthwashes for gingival inflammation and the prevention of dental plaque. While its dual mechanism of action—disrupting microbial cell membranes and blocking nerve impulses to provide pain relief—is well-understood, the clinical evidence base to support these uses appears to be limited and dated.[1]
Our extensive search for systematic reviews and meta-analyses specifically focused on this compound did not yield any relevant results. Further attempts to locate individual randomized controlled trials with detailed protocols and quantitative data for comparison were also largely unsuccessful. The majority of available information is of a general nature, with some references to older studies, such as a 1979 Italian-language paper on a this compound-based mouthwash for which detailed data is not readily accessible.[2]
This lack of available data prevents the creation of a comprehensive comparison guide that meets the standards of evidence-based practice. Without access to controlled clinical trial data, it is not possible to construct the necessary data comparison tables or to provide detailed experimental protocols as requested by researchers and drug development professionals.
Mechanism of Action
This compound functions as both an antiseptic and a local anesthetic.[1]
-
Antiseptic Action: As a quaternary ammonium compound, it disrupts the cell membranes of bacteria and other microorganisms, leading to their inactivation.[1]
-
Local Anesthetic Action: It blocks sodium channels in neuronal cell membranes, which prevents the transmission of pain signals.[1]
Below is a conceptual representation of its dual-action mechanism.
The Path Forward
The absence of contemporary, high-quality clinical trial data for this compound highlights a gap in the medical literature. To establish its comparative effectiveness and safety profile in line with modern evidence-based standards, new, well-designed, double-blind, randomized controlled trials are necessary. Such studies should compare this compound to both placebo and other active comparators (e.g., chlorhexidine, povidone-iodine, or other topical anesthetics and antiseptics) for the treatment of acute pharyngitis and other relevant oropharyngeal conditions.
References
Safety Operating Guide
Proper Disposal of Tibezonium Iodide: A Guide for Laboratory Professionals
Researchers and scientists handling Tibezonium Iodide must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations and general laboratory chemical waste guidelines.
I. Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
An accessible safety shower and eye wash station should also be available[1].
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3].
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container[4][5][6].
-
The container must be compatible with the chemical and have a tightly sealing lid to prevent leaks or spills[2][5].
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Labeling:
-
Storage:
-
Disposal Request:
III. Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Wear the full personal protective equipment listed in the table above[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collect the spilled material and any contaminated absorbent into the designated hazardous waste container.
-
-
Decontamination: Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol[1].
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above[1].
IV. Experimental Protocol for Disposal
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound|54663-47-7|MSDS [dcchemicals.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tibezonium Iodide
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Tibezonium Iodide. It includes detailed operational procedures and disposal plans to ensure the safe management of this substance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
GHS Classification:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements:
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂IN₃S₂ | PubChem |
| Molecular Weight | 601.61 g/mol | DC Chemicals[1] |
| Appearance | Solid | DC Chemicals[2] |
| Water Solubility | 1.28e-05 mg/mL (Predicted) | DrugBank Online[1] |
| logP | 1.92 (Predicted) | DrugBank Online[1] |
| Melting Point | 162 °C | DrugFuture[3] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Mouse | Oral | 9000 mg/kg | DrugFuture[3] |
| LD50 | Rat | Oral | >10000 mg/kg | DrugFuture[3] |
| LD50 | Mouse | Intraperitoneal | 42 mg/kg | DrugFuture[3] |
| LD50 | Rat | Intraperitoneal | 35 mg/kg | DrugFuture[3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves resistant to chemicals.[1]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when handling the powder form where dust may be generated, a suitable respirator must be used.[1]
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and storage of this compound.
4.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed state in a cool, dry, and well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
4.2. Handling Procedures
-
All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
4.3. Disposal Plan
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Do not release into the environment.[1]
-
Follow all prevailing country, federal, state, and local regulations for chemical waste disposal.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
5.1. Spills and Leaks
-
Evacuate personnel from the affected area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment as described in Section 3.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for disposal according to the disposal plan.[1]
5.2. Exposure Response
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
5.3. Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1]
-
Special Hazards: Combustion may produce irritant fumes.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
